molecular formula C12H17BrN2O3 B580340 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline CAS No. 1280786-66-4

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B580340
CAS No.: 1280786-66-4
M. Wt: 317.183
InChI Key: HXTPJLMWDWBTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS 1280786-66-4) is a high-purity, multifunctional aromatic amine serving as a specialized building block in advanced organic synthesis and pharmaceutical research . With a molecular formula of C12H17BrN2O3 and a molecular weight of 317.18 g/mol, this compound features a bromine atom and a nitro group on its aromatic ring, making it a versatile intermediate for various cross-coupling reactions, including Buchwald-Hartwig amination . Its primary research value lies in the synthesis of complex heterocyclic systems, particularly in the regioselective construction of nonsymmetrically substituted phenazine derivatives, which are structures of significant interest in medicinal chemistry and materials science . The tert-butyl group on the nitrogen and the ethoxy substituent influence the compound's steric and electronic properties, guiding selective transformations. This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-5-18-11-7-9(14-12(2,3)4)10(15(16)17)6-8(11)13/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPJLMWDWBTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681507
Record name 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-66-4
Record name Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a key building block in the development of targeted protein degraders such as PROTACs.[1][] The synthesis is strategically designed as a multi-step process commencing from a readily available starting material. This document outlines the rationale behind the chosen synthetic route, detailed experimental protocols for each transformation, and a discussion of the critical parameters that influence reaction outcomes. The synthesis involves a classical approach of electrophilic aromatic substitution coupled with the use of a protecting group to ensure correct regiochemistry, followed by a modern catalytic N-alkylation method to introduce the tert-butyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound[3] is a substituted nitroaniline that has gained importance as an intermediate in the synthesis of heterobifunctional molecules for targeted protein degradation.[1][] Its structure incorporates several key features: a bromine atom for potential cross-coupling reactions, an ethoxy group influencing solubility and electronic properties, a nitro group that can be a precursor to an amino group, and a tert-butylated amine.

The synthesis of such a multi-substituted aromatic compound requires careful planning to control the regioselectivity of the functional group introductions. A linear synthesis approach starting from a simple, commercially available precursor is often the most efficient strategy in terms of material sourcing and scalability. The pathway detailed herein begins with 3-ethoxyaniline and proceeds through a series of well-established organic transformations: protection of the amine, electrophilic bromination and nitration, deprotection, and a final N-alkylation.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Pathway Start 3-Ethoxyaniline Intermediate1 3-Ethoxyacetanilide Start->Intermediate1 Step 1: Acetylation Intermediate2 4-Bromo-3-ethoxyacetanilide Intermediate1->Intermediate2 Step 2: Bromination Intermediate3 4-Bromo-5-ethoxy-2-nitroacetanilide Intermediate2->Intermediate3 Step 3: Nitration Intermediate4 4-Bromo-5-ethoxy-2-nitroaniline Intermediate3->Intermediate4 Step 4: Hydrolysis FinalProduct This compound Intermediate4->FinalProduct Step 5: N-tert-butylation

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Intermediate: 4-Bromo-5-ethoxy-2-nitroaniline

The initial phase of the synthesis focuses on the construction of the core substituted aniline ring. This is achieved in four steps starting from 3-ethoxyaniline.

Step 1: Protection of the Amino Group via Acetylation

Causality and Expertise: The amino group of an aniline is a strong activating group and is sensitive to oxidation, particularly under nitrating conditions.[4] To ensure regioselective bromination and prevent unwanted side reactions during nitration, the amino group is reversibly protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, offering better control over subsequent electrophilic substitutions.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-ethoxyaniline in glacial acetic acid.

  • To this solution, add acetic anhydride dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 3-ethoxyacetanilide.

Step 2: Regioselective Bromination

Causality and Expertise: The next step is the introduction of a bromine atom onto the aromatic ring. Both the acetamido and ethoxy groups are ortho-, para-directors. The position para to the stronger directing group, the acetamido group, is already occupied. Therefore, bromination is expected to occur primarily at the positions ortho to the acetamido group and ortho/para to the ethoxy group. The most sterically accessible and electronically favorable position is C4 (para to the ethoxy group and ortho to the acetamido group).

Experimental Protocol:

  • Dissolve 3-ethoxyacetanilide in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

  • The precipitated product, 4-bromo-3-ethoxyacetanilide, is collected by filtration, washed with water, and dried.

Step 3: Regioselective Nitration

Causality and Expertise: The introduction of the nitro group is directed by the existing substituents. The acetamido group is a strong ortho-, para-director, the ethoxy group is also an ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. The most activated position for electrophilic substitution is ortho to the acetamido group (C2), which is also meta to the bromo and ethoxy groups. This directing effect allows for the selective installation of the nitro group at the desired position. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.[5]

Experimental Protocol:

  • In a flask, carefully add 4-bromo-3-ethoxyacetanilide to concentrated sulfuric acid, ensuring the temperature is kept low (0-5 °C) using an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, again maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise above 10 °C.

  • Stir the reaction mixture at low temperature for a few hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry to yield 4-bromo-5-ethoxy-2-nitroacetanilide.

Step 4: Hydrolysis of the Protecting Group

Causality and Expertise: The final step in the formation of the key intermediate is the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis.[6] Refluxing the acetamide in the presence of an acid like hydrochloric acid will efficiently cleave the amide bond to reveal the free amino group.

Experimental Protocol:

  • Suspend 4-bromo-5-ethoxy-2-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide solution until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification to obtain 4-bromo-5-ethoxy-2-nitroaniline.

Final Step: N-tert-butylation

The introduction of the tert-butyl group onto the nitrogen of the aniline presents a challenge due to the steric hindrance of the tertiary alkyl group and the reduced nucleophilicity of the aniline nitrogen, which is deactivated by the ortho-nitro group.[7] Traditional SN2 reactions with tert-butyl halides are not feasible as they would lead to elimination. Therefore, a more specialized method is required.

Causality and Expertise: A Modern Catalytic Approach

A copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate offers a mild and efficient solution.[8] This method is particularly advantageous for anilines bearing electron-withdrawing groups. The proposed mechanism involves the coordination of the copper catalyst to the imidate, which facilitates the release of a tert-butyl cation or a related electrophilic species that is then attacked by the aniline nitrogen.

N_tert_butylation cluster_reactants Reactants and Conditions Substrate 4-Bromo-5-ethoxy-2-nitroaniline Product This compound Substrate->Product Reagent tert-Butyl 2,2,2-trichloroacetimidate Reagent->Product tert-Butyl Source Catalyst Cu(OTf)2 Catalyst->Product Catalyst Solvent Nitromethane Solvent->Product

Caption: Key components for the copper-catalyzed N-tert-butylation reaction.

Experimental Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-5-ethoxy-2-nitroaniline.

  • Add the copper catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)2).

  • Add the solvent, nitromethane.

  • To the stirring mixture, add tert-butyl 2,2,2-trichloroacetimidate.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.

Summary of Quantitative Data

The following table summarizes the key reactants and expected outcomes for the synthesis. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey Reagents & SolventsProductTypical Yield (%)
1 3-EthoxyanilineAcetic anhydride, Glacial acetic acid3-Ethoxyacetanilide>90%
2 3-EthoxyacetanilideBromine, Glacial acetic acid4-Bromo-3-ethoxyacetanilide70-85%
3 4-Bromo-3-ethoxyacetanilideFuming nitric acid, Sulfuric acid4-Bromo-5-ethoxy-2-nitroacetanilide75-90%
4 4-Bromo-5-ethoxy-2-nitroacetanilideHydrochloric acid, Ethanol4-Bromo-5-ethoxy-2-nitroaniline80-95%
5 4-Bromo-5-ethoxy-2-nitroanilinetert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)₂, NitromethaneThis compound60-80%[8]

Conclusion

The synthesis pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By employing a protecting group strategy, the challenges of regioselectivity in electrophilic aromatic substitution are effectively managed. Furthermore, the use of a modern copper-catalyzed N-alkylation method for the final step overcomes the inherent difficulties of introducing a sterically hindered tert-butyl group onto a deactivated aniline. This guide offers a solid foundation for researchers to produce this valuable chemical building block for applications in medicinal chemistry and drug discovery.

References

  • R, I, Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. CP Lab Safety. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. Retrieved from [Link]

  • ACS Publications. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Retrieved from [Link]

  • Ballestra S.p.A. (n.d.). Ethoxylation and Alkoxylation Plants. Ballestra S.p.A. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.
  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. Google Patents.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-butylation. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Intermediate in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted degradation of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to hijack the cell's natural protein disposal machinery. The modular nature of PROTACs necessitates a robust toolbox of versatile chemical building blocks. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline has emerged as a significant player in this arena, classified as a "Protein Degrader Building Block" by numerous chemical suppliers.[1] Its unique substitution pattern offers a strategic platform for the elaboration of PROTAC linkers and ligands, making a deep understanding of its chemical properties paramount for researchers in the field.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential applications in the synthesis of targeted protein degraders. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.

Core Molecular Data

A thorough understanding of a molecule begins with its fundamental physicochemical properties.

PropertyValueSource
CAS Number 1280786-66-4[1]
Molecular Formula C₁₂H₁₇BrN₂O₃[1]
Molecular Weight 317.2 g/mol [1]
IUPAC Name 4-bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline
Class Protein Degrader Building Block[1]

Proposed Synthesis Pathway: A Rational Approach to a Key Intermediate

While a specific, documented synthesis for this compound is not readily found in the public domain, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of substituted nitroanilines. The proposed multi-step synthesis is outlined below, starting from commercially available precursors.

digraph "Synthesis_Pathway" {
    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
    edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Functional handles of this compound and their application in PROTAC synthesis.

The molecule possesses three key functional handles that can be strategically manipulated:

  • The Aryl Bromide: This is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker or a warhead that binds to the protein of interest.

  • The Nitro Group: The nitro group can be readily reduced to an amine. This newly formed amino group can then be used for amide bond formation to connect a linker or an E3 ligase ligand.

  • The N-tert-butyl Group: While the secondary amine is sterically hindered, it can potentially be deprotected or modified under specific conditions, offering another point for diversification.

This multi-functionality allows for a divergent synthetic approach, enabling the rapid generation of a library of PROTACs with varying linkers and attachment points, which is crucial for optimizing the efficacy of a protein degrader.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general precautions for nitroaniline derivatives should be followed.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: Nitroaromatic compounds are generally considered toxic and should be handled with care.

Conclusion

This compound is a strategically designed chemical building block with significant potential in the field of targeted protein degradation. Its multifunctional nature provides medicinal chemists with a versatile platform for the synthesis of PROTAC libraries. While detailed experimental data for this specific compound remains to be published, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in the development of novel therapeutics.

References

  • CP Lab Safety. This compound, min 98%, 25 grams. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS: 1280786-66-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline that has emerged as a valuable building block in modern medicinal chemistry. Its structural features, including a reactive bromo-substituent, a nitro group, and a sterically hindered secondary amine, make it a versatile intermediate for the synthesis of more complex molecules. Notably, it is categorized as a "Protein Degrader Building Block," indicating its potential utility in the rapidly advancing field of targeted protein degradation (TPD).[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthesis protocol, and its potential applications in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its key physicochemical properties can be reliably estimated based on its structure and data from commercial suppliers.

PropertyValueSource
CAS Number 1280786-66-4[3]
Molecular Formula C₁₂H₁₇BrN₂O₃[3]
Molecular Weight 317.2 g/mol [3][]
IUPAC Name This compound[]
Appearance Likely a yellow to orange crystalline solid (inferred from related nitroanilines)[5]
Purity Typically available at ≥98%[3]
Storage Recommended storage at room temperature[3]

Note: Some properties are inferred from structurally related compounds and should be confirmed experimentally.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging well-established organic chemistry transformations. The following protocol is a hypothetical pathway based on standard reactions for the synthesis of substituted anilines.

Conceptual Synthesis Workflow

G A 1-Bromo-2-ethoxy-4-nitrobenzene B 4-Bromo-5-ethoxy-2-nitroaniline A->B  Reduction of Nitro Group  (e.g., Fe/HCl or H₂, Pd/C) C This compound B->C  N-tert-butylation  (e.g., tert-butyl bromide, base)

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline from 1-Bromo-2-ethoxy-4-nitrobenzene

This initial step involves the selective reduction of a nitro group in the presence of a bromo substituent.

  • Materials:

    • 1-Bromo-2-ethoxy-4-nitrobenzene

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Bromo-2-ethoxy-4-nitrobenzene and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux.

    • Add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

    • After the addition is complete, continue refluxing for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and filter off the iron salts.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-5-ethoxy-2-nitroaniline.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized aniline with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, a strong base and appropriate reaction conditions are crucial.

  • Materials:

    • 4-Bromo-5-ethoxy-2-nitroaniline

    • tert-Butyl bromide

    • Sodium hydride (NaH) or another strong, non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ammonium chloride (NH₄Cl) solution

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-5-ethoxy-2-nitroaniline in anhydrous DMF.

    • Cool the solution in an ice bath (0 °C).

    • Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the anilide anion.

    • Add tert-butyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography to obtain this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a synthetic intermediate in the construction of larger, more complex molecules with potential therapeutic value.[6] Its classification as a "Protein Degrader Building Block" strongly suggests its use in the synthesis of PROTACs.[2][3]

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands.

The structure of this compound makes it a suitable precursor for the synthesis of either the target protein ligand or the linker component of a PROTAC. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to append other molecular fragments. The nitro group can be reduced to an amine, which can then be further functionalized. The N-tert-butyl group can serve to modulate solubility, permeability, and metabolic stability, or it could be a key interacting feature with the target protein.

Illustrative Signaling Pathway in Targeted Protein Degradation

G cluster_0 Cellular Environment PROTAC PROTAC (incorporating the aniline moiety) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The canonical mechanism of action for a PROTAC in inducing targeted protein degradation.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Toxicological Profile (Inferred):

    • Nitroaromatic compounds are often toxic and can be absorbed through the skin.

    • Anilines can be toxic and may cause methemoglobinemia.

    • Bromo-aromatics can be irritants.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disclaimer: This safety information is based on general knowledge of related chemical classes and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel protein degraders. While detailed experimental data on this specific compound is limited, its synthesis can be reasonably proposed based on established chemical principles. Its utility as a building block for PROTACs underscores its importance for researchers and scientists working at the forefront of medicinal chemistry and chemical biology. As with any research chemical, it should be handled with appropriate care and safety precautions.

References

  • BIOFOUNT. 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. Available at: [Link]

  • CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. Available at: [Link]

  • CP Lab Safety. This compound, min 98%, 25 grams. Available at: [Link]

  • CP Lab Safety. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. Available at: [Link]

  • PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. Available at: [Link]

Sources

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: Properties, Synthesis, and Application in Targeted Protein Degradation

Introduction

This compound is a substituted nitroaniline compound that has emerged as a significant building block in modern medicinal chemistry and drug discovery. With a molecular weight of 317.17 g/mol , this molecule is particularly relevant in the synthesis of complex pharmaceutical intermediates. Its classification as a "Protein Degrader Building Block" by suppliers highlights its utility in the rapidly advancing field of Targeted Protein Degradation (TPD).[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, safety and handling protocols, synthetic considerations, and its primary application as a foundational scaffold for novel therapeutics.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are critical for its use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇BrN₂O₃[1][2]
Molecular Weight 317.17 g/mol [3]
CAS Number 1280786-66-4[1][3]
Typical Purity ≥97%[2]
Common Supplier Purity ≥98%[1]
Appearance Solid (inferred from related compounds)[4]
Primary Application Protein Degrader Building Block[1][2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar bromo-nitroaniline derivatives provide a strong basis for establishing safe handling protocols. The following guidelines are derived from analogous compounds and represent best practices.

2.1 Hazard Assessment

Based on related compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Harmful if swallowed (Acute oral toxicity).[5]

  • Toxic in contact with skin or if inhaled (Acute dermal and inhalation toxicity).

  • Causes skin and serious eye irritation .[5][6]

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

2.2 Recommended Handling Procedures

  • Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves.

    • Eye Protection : Use safety glasses with side shields or goggles.

    • Clothing : A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Hygiene : Wash hands and skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area. Immediately change any contaminated clothing.

2.3 Storage

  • Short-Term : Suppliers indicate that the compound is stable for storage at room temperature.[1][2]

  • Long-Term : For extended periods (1-2 years), storage at -20°C is recommended to ensure maximum stability and prevent degradation.[3]

  • Conditions : Keep the container tightly closed in a dry and well-ventilated place.

Core Application in Drug Discovery: A Protein Degrader Building Block

The primary utility of this compound is as a specialized chemical intermediate for creating protein degraders.[1][2] This positions it at the forefront of TPD, a therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.

3.1 The Principle of Targeted Protein Degradation

TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_synthesis Synthetic Origin Target Target Protein (Disease Causing) PROTAC PROTAC Molecule Target->PROTAC binds to Proteasome Proteasome (Cell's Disposal System) Target->Proteasome Marked for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds to E3_Ligase->Target Ubiquitin Tagging Building_Block Building Block (e.g., 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline) Building_Block->PROTAC used to synthesize

Caption: Conceptual workflow of a PROTAC, from its synthetic origin to inducing protein degradation.

The unique arrangement of bromo, ethoxy, nitro, and protected amine groups on the aniline ring makes this compound a versatile scaffold. These functional groups allow for sequential, site-selective modifications, enabling chemists to build out the complex structures required for potent and specific protein degraders.

Synthetic Considerations & Methodologies

While the exact, proprietary synthesis route for this compound is not published, its synthesis can be logically inferred from established organic chemistry principles for substituted anilines. A foundational understanding can be gained by examining the well-documented synthesis of the core structure, 4-Bromo-2-nitroaniline.[7]

4.1 Foundational Synthesis: Multi-step Pathway to 4-Bromo-2-nitroaniline

This pathway illustrates the strategic protection and sequential introduction of functional groups to achieve the desired isomer with high purity.[7]

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) Bromo_Acetanilide 4-Bromoacetanilide Acetanilide->Bromo_Acetanilide Bromination (Para-directing) Nitro_Bromo_Acetanilide 4-Bromo-2-nitroacetanilide Bromo_Acetanilide->Nitro_Bromo_Acetanilide Nitration (Ortho-directing) Final_Product 4-Bromo-2-nitroaniline Nitro_Bromo_Acetanilide->Final_Product Hydrolysis (Deprotection)

Caption: Multi-step synthesis workflow for the 4-Bromo-2-nitroaniline core structure.

4.2 Detailed Experimental Protocol (Adapted from Foundational Methods)

The following protocol for the synthesis of the 4-bromo-2-nitroaniline core is adapted from established methodologies and demonstrates the chemical logic involved.[7]

Step 1: Acetylation (Protection of the Amino Group)

  • Causality : The amino group of aniline is a strong activating group that would interfere with subsequent nitration and bromination steps, leading to multiple products. Acetylation converts it to a less reactive acetamido group, which protects it and helps direct subsequent substitutions.

  • Procedure :

    • Dissolve aniline in glacial acetic acid.

    • Slowly add acetic anhydride while stirring.

    • Heat the mixture gently, then cool and pour into ice water to precipitate the acetanilide product.

    • Collect the product by filtration.

Step 2: Bromination of Acetanilide

  • Causality : The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky group, the bromine atom is predominantly added to the para position.

  • Procedure :

    • Dissolve acetanilide in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid while maintaining a low temperature.

    • Stir until the reaction is complete, then pour the mixture into water to precipitate the 4-bromoacetanilide.

    • Filter and wash the product.

Step 3: Nitration of 4-Bromoacetanilide

  • Causality : The acetamido group directs the incoming nitro group to the ortho position, while the para position is blocked by bromine. This regioselectivity is crucial for obtaining the desired 2-nitro isomer.

  • Procedure :

    • Add 4-bromoacetanilide to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

    • Add the nitrating mixture dropwise to the bromoacetanilide solution, maintaining a low temperature.

    • After the addition, stir for a short period and then pour the mixture over crushed ice to precipitate the 4-bromo-2-nitroacetanilide.

Step 4: Hydrolysis (Deprotection)

  • Causality : The final step is to remove the protecting acetyl group to restore the free amino group, yielding the target molecule.

  • Procedure :

    • Heat the 4-bromo-2-nitroacetanilide in a mixture of water and concentrated hydrochloric acid.

    • Reflux the mixture until the solid dissolves, indicating the completion of hydrolysis.

    • Cool the solution and neutralize it to precipitate the final product, 4-bromo-2-nitroaniline.

    • Collect by filtration, wash with water, and dry.

From this core, the synthesis of the title compound would involve subsequent N-alkylation with a tert-butyl source and etherification to add the ethoxy group, steps that are standard but require careful optimization in an industrial or research setting.

Conclusion

This compound is a high-value chemical intermediate with precisely arranged functional groups that make it ideal for the synthesis of targeted protein degraders. Its proper use requires a thorough understanding of its physicochemical properties, strict adherence to safety protocols, and an appreciation of the synthetic strategies that enable its creation. For researchers in drug discovery, this compound represents a key tool for developing next-generation therapeutics aimed at the direct elimination of disease-relevant proteins.

References

  • This compound, min 98%, 25 grams. CP Lab Safety. [Link]

  • 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. [Link]

  • 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. PubChem, National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The causality behind spectral features is explained based on the molecule's structural attributes.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted benzene ring, leading to distinct and predictable spectroscopic signatures. The electron-withdrawing nitro group, the electron-donating amino and ethoxy groups, and the halogen substituent (bromine) all exert significant electronic effects that influence the chemical environment of each atom. Understanding these effects is paramount for accurate spectral interpretation.

The molecular structure is as follows:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The analysis of ¹H and ¹³C NMR spectra is crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-tert-butyl group, the ethoxy group, and the amine proton. The electron-withdrawing nitro group strongly deshields adjacent protons, resulting in a downfield chemical shift.[1] Conversely, the electron-donating amino and ethoxy groups shield nearby protons, causing an upfield shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H-3~ 8.0 - 8.2s1H
Aromatic H-6~ 6.5 - 6.7s1H
NH~ 5.8 - 6.0br s1H
OCH₂CH₃~ 4.0 - 4.2q2H
C(CH₃)₃~ 1.4 - 1.6s9H
OCH₂CH₃~ 1.3 - 1.5t3H
  • Aromatic Protons: The proton at the C-3 position is significantly deshielded by the adjacent electron-withdrawing nitro group, leading to a downfield chemical shift. The proton at C-6 is shielded by the N-tert-butylamino group, resulting in an upfield chemical shift. Both signals are expected to be singlets due to the lack of adjacent protons for coupling.

  • N-tert-butyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum.

  • Ethoxy Group: The methylene protons (OCH₂) will appear as a quartet due to coupling with the methyl protons, while the methyl protons (CH₃) will appear as a triplet from coupling with the methylene protons.

  • Amine Proton: The amine proton signal is typically broad and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-N(tert-butyl)~ 145 - 150
C-NO₂~ 135 - 140
C-Br~ 110 - 115
C-OEt~ 150 - 155
C-3~ 125 - 130
C-6~ 115 - 120
C(CH₃)₃~ 50 - 55
C(CH₃)₃~ 29 - 31
OCH₂CH₃~ 65 - 70
OCH₂CH₃~ 14 - 16
  • Aromatic Carbons: The carbons directly attached to the electronegative nitro, amino, and ethoxy groups will have characteristic downfield shifts. The carbon attached to the bromine atom will also be influenced. The remaining aromatic carbons will have shifts determined by the combined electronic effects of all substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2] For this compound (C₁₂H₁₇BrN₂O₃), the expected molecular weight is approximately 317.1 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

m/zAssignmentNotes
317/319[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
302/304[M - CH₃]⁺Loss of a methyl group.
261/263[M - C(CH₃)₃]⁺Loss of the tert-butyl group.
271/273[M - NO₂]⁺Loss of the nitro group.

Aromatic nitro compounds are known to undergo characteristic fragmentation, including the loss of NO⁺ (m/z = 30) and NO₂⁺ (m/z = 46).[3] The presence of bromine will result in characteristic M and M+2 isotope peaks with nearly equal intensity.

MS_Fragmentation M [M]⁺ m/z 317/319 frag1 [M - C(CH₃)₃]⁺ m/z 261/263 M->frag1 - C(CH₃)₃ frag2 [M - NO₂]⁺ m/z 271/273 M->frag2 - NO₂ frag3 [M - CH₃]⁺ m/z 302/304 M->frag3 - CH₃ Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Sources

A Comprehensive Technical Guide to the Purification and Characterization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is a substituted nitroaniline that, like many of its class, serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. Its unique substitution pattern—featuring a bulky tert-butyl group, an ethoxy moiety, and bromo and nitro functionalities—imparts specific chemical properties that make it a valuable intermediate. The purity and complete characterization of such intermediates are not merely procedural formalities; they are foundational to the success of multi-step syntheses, ensuring reproducibility, high yields, and the ultimate safety and efficacy of the final product.[1]

This guide provides an in-depth technical overview of the essential methodologies for the purification and comprehensive characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of techniques and experimental parameters. Adherence to rigorous quality standards, such as those outlined by the International Council for Harmonisation (ICH), is a recurring theme, reflecting the best practices in the pharmaceutical industry.[2][3]

I. Purification: Achieving High Purity via Recrystallization

The first critical step after synthesis is the purification of the crude product. For crystalline organic solids like this compound, recrystallization is the most powerful and widely used technique for achieving high purity.[4][5] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[6]

Causality in Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out."

  • Be chemically inert with respect to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For a substituted nitroaniline, a common and effective approach is to use a mixed-solvent system, often an alcohol and water.[4][7] Ethanol is a good candidate as it is likely to dissolve the organic compound when hot, while water acts as an anti-solvent, significantly reducing the solubility upon cooling, thus promoting crystallization.

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate. Add just enough hot solvent to completely dissolve the solid.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add the second solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the hot primary solvent to redissolve the precipitate and ensure the solution is saturated.[5]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

G

II. Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the structure and purity of a compound. A suite of orthogonal methods is required, each providing a different piece of the puzzle. This self-validating system ensures the highest level of confidence in the material's quality.[2]

A. Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9][10] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for Method Development: For a nitroaromatic compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective.[11] A C18 column is a good starting point for the stationary phase due to its versatility. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The UV-Vis detector is ideal, as nitroanilines possess strong chromophores that absorb UV radiation.

Experimental Protocol: RP-HPLC Purity Assessment

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with 50:50 acetonitrile:water and ramping up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax), likely in the 254-380 nm range.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

ParameterTypical SpecificationRationale
Purity (by HPLC) ≥ 98.0%Ensures that the level of impurities is low enough not to interfere with subsequent reactions or the final product's quality.[9]
Individual Impurity ≤ 0.15%Adheres to ICH Q3A/B guidelines for reporting, identification, and qualification of impurities.[1]
B. Structural Elucidation: Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.[12][13]

  • ¹H NMR (Proton NMR): Will confirm the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. For this compound, we would expect to see signals for the aromatic protons, the N-H proton, the ethoxy group protons (a quartet and a triplet), and the tert-butyl group protons (a singlet).

  • ¹³C NMR (Carbon NMR): Will show the number of unique carbon environments in the molecule.[14]

Expected ¹H and ¹³C NMR Data (Illustrative)

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Aromatic CH7.0 - 8.5 (2H)110 - 150 (6C)
NH5.0 - 6.0 (1H, broad)-
O-CH₂-CH₃~4.1 (2H, quartet)~65
O-CH₂-CH₃~1.4 (3H, triplet)~15
C(CH₃)₃~1.5 (9H, singlet)~55 (quaternary C)
C(CH₃)₃-~30 (methyl C's)

2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information.[15] For this compound, the presence of a bromine atom is a key diagnostic feature, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio.[16] This results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion (M) peak.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound.

  • M+2 Peak: A peak at two mass units higher than the M+ peak, with a similar intensity, confirming the presence of one bromine atom.

  • Loss of tert-butyl group: A common fragmentation pathway would be the loss of the bulky tert-butyl group, leading to a significant fragment ion.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6][17] Each functional group absorbs infrared radiation at a characteristic frequency.

Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (secondary amine)3350 - 3450Stretch
C-H (aromatic)3000 - 3100Stretch
C-H (aliphatic)2850 - 2970Stretch
C=C (aromatic)1580 - 1620Stretch
N-O (nitro group, asymmetric)1500 - 1550Stretch
N-O (nitro group, symmetric)1300 - 1350Stretch
C-O (ether)1200 - 1270Stretch
C-Br500 - 600Stretch
C. Physicochemical Characterization

1. Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material.

  • DSC: Can be used to determine the melting point and assess the purity of a crystalline substance.[18][19] A sharp melting endotherm is indicative of a high-purity compound. The presence of impurities typically results in a broadened melting peak at a depressed temperature.[20][21]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of residual solvents or water.[22]

2. Water Content: Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[23] It is superior to loss-on-drying methods as it is not affected by the loss of other volatile components. Both volumetric and coulometric methods can be employed, with the latter being more suitable for very low water content.[24][25]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated to a dry endpoint with the Karl Fischer reagent.

  • Sample Addition: A precisely weighed amount of the this compound sample is added to the vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

3. Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[26] The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₂H₁₇BrN₂O₃) within an acceptable margin of error (typically ±0.4%).[27] This provides fundamental confirmation of the compound's empirical formula.

Theoretical Elemental Composition

ElementPercentage
Carbon45.44%
Hydrogen5.40%
Bromine25.19%
Nitrogen8.83%
Oxygen15.13%

III. Establishing a Self-Validating Quality Control System

A robust quality control (QC) system integrates all the aforementioned techniques into a logical workflow. Each batch of this compound should be accompanied by a Certificate of Analysis (CoA) that reports the results of these tests against pre-defined specifications.[9]

G

All analytical methods used for release testing must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[28][29][30] This involves demonstrating the method's specificity, accuracy, precision, linearity, range, and robustness.

Conclusion

The rigorous purification and characterization of this compound are indispensable for its successful application in research and development, particularly in the pharmaceutical industry. A multi-faceted analytical approach, combining chromatographic, spectroscopic, thermal, and other physicochemical methods, creates a self-validating system that ensures the identity, purity, and quality of this key intermediate. By understanding the causality behind each experimental choice and adhering to established regulatory guidelines, scientists can build a foundation of quality that carries through the entire synthetic pathway, ultimately contributing to the development of safe and effective final products.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Merck. (n.d.). Water Determination by Karl Fischer Titration.
  • Pharmaready. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ResearchGate. (2015). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
  • ICH. (n.d.). Quality Guidelines.
  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds.
  • PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures.
  • University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
  • Weizmann Institute of Science. (n.d.). Elemental analysis.
  • BYJU'S. (n.d.). Principle of Karl Fischer Titration.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • ASTM International. (n.d.). Water in Organic Liquids by Coulometric Karl Fischer Titration.
  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • PubMed. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
  • Scribd. (n.d.). Element analysis.
  • Sigma-Aldrich. (n.d.). Water Determination by Karl Fischer Titration.
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Benchchem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Purity Standards for Synthesis Material Intermediates.
  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA....
  • PubMed. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline.
  • Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • SpringerLink. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.
  • PharmaTutor. (2016). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS.
  • Scribd. (n.d.). Elemental Analysis of Organic Compounds With The Use of Automated CHNS Analyzers.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation.
  • African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from African Journal of Biomedical Research.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • AZoM. (2018). DSC Purity Determination.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

Sources

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound identified within the protein degrader building block family.[1] While specific experimental solubility data for this compound is not publicly available, this document will leverage established principles of physical organic chemistry to predict its solubility profile. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of both kinetic and thermodynamic solubility, equipping researchers and drug development professionals with the necessary tools to assess this critical parameter.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[2] For a drug candidate like this compound, poor aqueous solubility can severely limit its oral bioavailability, while its solubility in organic solvents is paramount for synthesis, purification, formulation, and various in vitro assays.[3][4] Understanding and quantifying solubility in a range of organic solvents is therefore not merely a preliminary checkbox but a foundational step in the risk assessment and progression of a potential therapeutic agent.[5]

This guide will first deconstruct the molecular structure of this compound to provide a theoretical assessment of its solubility. Subsequently, it will present robust, step-by-step protocols for experimental solubility determination, drawing a crucial distinction between kinetic and thermodynamic measurements.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent, a concept often summarized by the adage "like dissolves like."[6][7][8] The structure of this compound (Figure 1) reveals several key features that will dictate its solubility behavior.

Figure 1: Chemical Structure of this compound

  • CAS Number: 1280786-66-4[1][][10]

  • Molecular Formula: C₁₂H₁₇BrN₂O₃[1]

  • Molecular Weight: 317.2 g/mol [1][]

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The substituted benzene ring provides a significant nonpolar, hydrophobic character.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.

  • Amine Group (-NH-): The secondary amine is capable of acting as a hydrogen bond donor. The bulky tert-butyl group, however, provides steric hindrance, which may limit this interaction.

  • Ethoxy Group (-OCH₂CH₃): The ether linkage is polar and can accept hydrogen bonds. The ethyl chain contributes to the nonpolar character.

  • Bromo Group (-Br): This halogen adds to the molecular weight and has some polar character, but its contribution to overall polarity is moderate.

Predicted Solubility:

Based on this analysis, this compound is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility will be highest in polar aprotic solvents that can effectively solvate the polar functional groups. Solubility in nonpolar solvents is expected to be lower due to the presence of the polar nitro, amine, and ethoxy groups. In polar protic solvents, the solubility will be influenced by the solvent's ability to engage in hydrogen bonding.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to Very HighThese solvents can effectively solvate the polar nitro and ethoxy groups and interact with the amine proton. DMSO is often a solvent of choice for initial stock solutions of poorly soluble compounds.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[11][12]
Nonpolar Aprotic Hexane, Toluene, ChloroformLow to ModerateWhile the aromatic ring and alkyl groups will have favorable interactions with these solvents, the highly polar functional groups will limit overall solubility. Chloroform may show slightly better solubility due to its ability to form weak hydrogen bonds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols but can still act as hydrogen bond acceptors, interacting with the amine proton.

Experimental Determination of Solubility: A Methodological Framework

While theoretical predictions are valuable, experimental determination is essential for accurate characterization.[6] It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5][13]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from an initial stock solution (usually in DMSO) upon addition to an aqueous or organic buffer.[14][15] It is a high-throughput method often used in early drug discovery for ranking compounds.[16][17] However, it can often overestimate the true solubility as the precipitate may be amorphous or a metastable polymorph.[15][18]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[5][14] This is a lower-throughput but more accurate and relevant measure for later-stage development and formulation.[19]

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This protocol describes a common high-throughput method for assessing kinetic solubility.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM stock solution in 100% DMSO serial 2. Perform serial dilutions in DMSO stock->serial Creates concentration gradient add 3. Add diluted compound to solvent plate serial->add Transfer to assay plate shake 4. Shake plate for 2 hours at 25°C add->shake Incubate read 5. Measure turbidity (Nephelometry) shake->read Detect insoluble particles calc 6. Calculate solubility at precipitation point read->calc Determine concentration

Caption: Workflow for turbidimetric kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Solvent Addition: In a separate 96-well plate, add the desired organic solvent to each well.

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the compound dilution plate to the corresponding wells of the solvent plate. This rapid change in solvent environment can induce precipitation.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Detection: Measure the turbidity (cloudiness) of each well using a nephelometer or a plate reader capable of measuring light scattering.[16]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only control.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][14]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess 1. Add excess solid compound to solvent in vial incubate 2. Incubate with agitation (e.g., 24-48h at 25°C) add_excess->incubate To reach equilibrium separate 3. Separate solid from liquid (Centrifugation/Filtration) incubate->separate Isolate saturated solution quantify 4. Quantify concentration in supernatant via HPLC-UV separate->quantify Measure dissolved compound

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for the solid material to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a solvent-compatible, non-adsorbent filter) or centrifuged.

  • Quantification: Prepare a series of calibration standards of the compound in the solvent of interest. Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the organic solvent solubility of this compound. Based on a theoretical analysis of its molecular structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in alcohols and lower solubility in nonpolar hydrocarbons.

For drug development professionals, moving beyond prediction to precise, experimental measurement is imperative. The detailed protocols for both kinetic and thermodynamic solubility assays provided herein offer a clear path for generating the critical data needed to guide synthesis, purification, formulation, and preclinical studies. The choice between these methods will depend on the stage of development, with high-throughput kinetic assays serving early discovery and the definitive shake-flask method providing the benchmark data for lead optimization and beyond.[5][17]

References

  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Sorkhabi, Z. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry Simplified. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

Sources

The Strategic Utility of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in the Synthesis of Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The modular nature of PROTACs necessitates a robust library of chemical building blocks to facilitate the rapid and efficient synthesis of diverse chemical entities. This technical guide focuses on the strategic application of a key starting material, 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline , in the construction of novel PROTACs. We will delve into the intrinsic chemical properties of this reagent that make it a valuable precursor, explore its synthetic transformations into key intermediates, and provide field-proven insights into its incorporation into complete PROTAC molecules. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation, providing both the theoretical underpinnings and practical methodologies for leveraging this versatile building block.

Introduction: The Architectural Logic of PROTACs and the Role of Scaffolding

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] The successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency. This intricate molecular matchmaking is highly dependent on the spatial orientation and chemical nature of the linker and its attachment points on the two ligands.

The quest for novel and effective PROTACs has fueled the demand for versatile chemical scaffolds that allow for systematic structural modifications. This compound (CAS No. 1280786-66-4) has emerged as a valuable starting material in this context. Its polysubstituted aromatic ring provides a rigid core with multiple, chemically distinct handles that can be selectively functionalized to introduce linkers or build upon to create novel POI ligands.

PropertyValueSource
CAS Number 1280786-66-4[2]
Molecular Formula C12H17BrN2O3[2]
Molecular Weight 317.2 g/mol [2]
Appearance Not specified (typically a solid)-
Purity ≥98%[2]
Family Protein Degrader Building Blocks[2]

Strategic Functionalization: Unlocking the Synthetic Potential

The chemical architecture of this compound offers several avenues for synthetic elaboration. The key reactive sites are the nitro group, the bromine atom, and the aromatic ring itself.

The Nitro Group: A Masked Amine for Downstream Reactions

The nitro group is a versatile functional group that can be readily reduced to a primary amine under various conditions. This transformation is a cornerstone of many synthetic strategies, as the resulting aniline can participate in a wide array of subsequent reactions.

Conceptual Workflow: Nitro Reduction and Subsequent Derivatization

G start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline reduction Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) start->reduction diamine 4-Bromo-N1-tert-butyl- 5-ethoxybenzene-1,2-diamine reduction->diamine cyclization Cyclization with Carboxylic Acid Derivative diamine->cyclization benzimidazole Substituted Benzimidazole (Potential POI Ligand) cyclization->benzimidazole linker_attachment Linker Attachment benzimidazole->linker_attachment protac_fragment POI Ligand-Linker Fragment linker_attachment->protac_fragment

Caption: From Nitroaniline to a PROTAC Fragment.

Experimental Protocol: Reduction of the Nitro Group

A common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas supply

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in the chosen solvent.

  • Carefully add a catalytic amount of 10% palladium on carbon.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a Parr shaker) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-N1-tert-butyl-5-ethoxybenzene-1,2-diamine. The product may be purified further by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon: This is a highly efficient and widely used catalyst for the reduction of nitro groups. It is generally chemoselective, leaving other functional groups like the bromine atom and the ether linkage intact.

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenations as they are relatively inert and can dissolve a wide range of organic compounds.

  • Hydrogen Atmosphere: The presence of hydrogen gas is essential for the catalytic reduction to proceed.

The Bromine Atom: A Handle for Cross-Coupling and Nucleophilic Substitution

The bromine atom on the aromatic ring serves as a valuable handle for introducing a variety of substituents, including the linker moiety of a PROTAC. This can be achieved through well-established reactions such as Suzuki or Buchwald-Hartwig cross-coupling, or via nucleophilic aromatic substitution (SNAr).

Conceptual Workflow: Linker Attachment via SNAr

G start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline snar Nucleophilic Aromatic Substitution (with Linker-Nucleophile) start->snar intermediate Linker-Substituted Nitroaniline snar->intermediate reduction Nitro Group Reduction intermediate->reduction amine Linker-Substituted Aniline reduction->amine coupling Coupling to E3 Ligase Ligand amine->coupling protac Final PROTAC Molecule coupling->protac

Caption: Linker Installation via SNAr Reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Linker

This protocol outlines a general procedure for the substitution of the bromine atom with a linker containing a nucleophilic group (e.g., an amine or thiol).

Materials:

  • This compound

  • Linker with a terminal amine or thiol group

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • Add the base and the linker-nucleophile.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired linker-substituted intermediate.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF and DMSO are excellent solvents for SNAr reactions as they can dissolve a wide range of reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Base: The base is required to deprotonate the nucleophile, increasing its reactivity.

  • Heat: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

From Intermediate to PROTAC: A Case Study in Benzimidazole-Based POI Ligand Synthesis

The diamino derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of benzimidazoles. Benzimidazoles are a common scaffold in medicinal chemistry and can be designed to bind to a variety of protein targets.

Conceptual Workflow: Benzimidazole Formation and PROTAC Assembly

G diamine 4-Bromo-N1-tert-butyl- 5-ethoxybenzene-1,2-diamine coupling Amide Bond Formation (e.g., HATU, DIPEA) diamine->coupling acid Carboxylic Acid with Linker Attachment Point acid->coupling cyclization Microwave-assisted Cyclodehydration coupling->cyclization benzimidazole Benzimidazole-Linker Intermediate cyclization->benzimidazole final_coupling Final Amide Coupling benzimidazole->final_coupling e3_ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) e3_ligand->final_coupling protac Final PROTAC Molecule final_coupling->protac

Caption: Assembly of a Benzimidazole-Based PROTAC.

Experimental Protocol: Synthesis of a Benzimidazole-Linker Intermediate

This protocol describes the synthesis of a benzimidazole intermediate with an attached linker, ready for coupling to an E3 ligase ligand.

Materials:

  • 4-Bromo-N1-tert-butyl-5-ethoxybenzene-1,2-diamine

  • A carboxylic acid functionalized with a protected linker arm

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Amide Formation: In a dry reaction flask, dissolve the diamine and the carboxylic acid-linker in anhydrous DMF.

  • Add DIPEA and HATU to the solution and stir at room temperature for several hours.

  • Monitor the reaction by LC-MS.

  • Once the amide formation is complete, the crude reaction mixture can be used directly in the next step or purified after an aqueous workup.

  • Cyclization: Transfer the crude amide to a microwave vial and add a suitable solvent for microwave synthesis (e.g., acetic acid or a high-boiling point alcohol).

  • Heat the reaction mixture in a microwave reactor at a high temperature (e.g., 150-200 °C) for a short period (e.g., 15-30 minutes).

  • Monitor the cyclization by LC-MS.

  • After completion, cool the reaction, concentrate under reduced pressure, and purify the resulting benzimidazole-linker intermediate by flash column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This is a common and efficient peptide coupling reagent system for the formation of amide bonds.

  • Microwave-assisted Cyclization: Microwave irradiation can significantly accelerate the rate of the cyclodehydration reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating.

Concluding Remarks and Future Perspectives

This compound is a strategically designed building block that offers multiple avenues for the synthesis of novel PROTACs. Its pre-installed functional handles, including a masked amine and a reactive bromine atom, provide chemists with a versatile platform for constructing both POI ligands and for attaching linkers. The methodologies outlined in this guide, from the fundamental reduction of the nitro group to the construction of complex heterocyclic systems, highlight the broad utility of this starting material. As the field of targeted protein degradation continues to expand, the demand for such well-designed and synthetically tractable building blocks will undoubtedly grow. Future work in this area will likely focus on the development of even more elaborate derivatives of this scaffold, enabling the exploration of a wider chemical space in the quest for the next generation of PROTAC therapeutics.

References

  • CP Lab Safety. This compound, min 98%, 25 grams. [Link]

  • PubChem. This compound. [Link]

  • Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]

  • PubMed Central (PMC). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • PubMed Central (PMC). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). [Link]

  • PubMed. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. [Link]

  • PubMed Central (PMC). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

  • PubMed. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. [Link]

  • Google Patents.
  • PubMed Central (PMC). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubMed Central (PMC). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]

Sources

The Strategic Utility of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Strategic Application of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, a Key Building Block in Targeted Protein Degradation.

Introduction: A Molecule of Growing Significance

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound (CAS No. 1280786-66-4) has emerged as a compound of significant interest, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique structural features make it a valuable precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the commercial availability, synthesis, and application of this critical research chemical.

Physicochemical Properties

PropertyValue
CAS Number 1280786-66-4[1]
Molecular Formula C₁₂H₁₇BrN₂O₃[1]
Molecular Weight 317.2 g/mol [1]
Appearance Inquire with supplier
Purity Typically ≥97-98%[1][2]
Storage Room temperature[1]

Commercial Availability and Sourcing

This compound is readily available from a range of specialized chemical suppliers catering to the research and development sector. Its classification as a "Protein Degrader Building Block" or "Synthesis Building Block" underscores its primary utility in the synthesis of more complex molecules for drug discovery.[1][3] Researchers can procure this compound in various quantities, typically ranging from grams to larger, custom-synthesis batches.

Table of Representative Suppliers:

SupplierPurityAvailable Quantities
BOC Sciences ≥98%Inquire for details[]
CP Lab Safety min 98%25 grams[1]
Arctom Scientific InquireFlexible sizes available[5]
Fisher Scientific (via eMolecules) Inquire1g and other sizes[6]
BIOFOUNT InquireResearch quantities[7]

Note: This is not an exhaustive list, and availability and pricing should be confirmed directly with the suppliers.

Synthetic Pathways: A Plausible Approach

A potential synthetic strategy could be envisioned starting from a more readily available precursor, such as a substituted nitrobenzene or aniline. The key transformations would involve:

  • Nitration: Introduction of the nitro group onto the aromatic ring.

  • Bromination: Regioselective introduction of the bromine atom.

  • Alkylation/Ethoxylation: Introduction of the tert-butylamino and ethoxy groups.

The order of these steps would be crucial to achieve the desired substitution pattern due to the ortho-, para-, and meta-directing effects of the functional groups. For instance, the synthesis of the related compound, 4-bromo-2-nitroaniline, often involves the nitration of 4-bromoaniline (or its acetylated derivative) or the bromination of 2-nitroaniline.[8]

G cluster_0 Plausible Synthetic Logic Precursor Substituted Aniline/Nitrobenzene Precursor Intermediate1 Introduction of Nitro Group (Nitration) Precursor->Intermediate1 e.g., HNO₃/H₂SO₄ Intermediate2 Regioselective Bromination Intermediate1->Intermediate2 e.g., Br₂ or NBS Intermediate3 Alkylation (N-tert-butylation) Intermediate2->Intermediate3 e.g., tert-Butyl Halide FinalProduct This compound (Final Product) Intermediate3->FinalProduct Ethoxylation G cluster_1 Role in PROTAC Synthesis BuildingBlock 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Modification Chemical Modification & Functionalization BuildingBlock->Modification E3LigaseLigand E3 Ligase Ligand Moiety Modification->E3LigaseLigand Linker Linker E3LigaseLigand->Linker Attachment PROTAC Final PROTAC Molecule Linker->PROTAC Warhead Warhead (Binds Target Protein) Warhead->Linker Attachment

Caption: The utility of this compound as a foundational building block for PROTAC synthesis.

Experimental Protocol: Hypothetical Functionalization for PROTAC Synthesis

The following is a generalized, hypothetical protocol to illustrate how this compound could be functionalized for incorporation into a PROTAC. This protocol is for illustrative purposes and would require optimization and adaptation for a specific synthetic target.

Objective: To reduce the nitro group of this compound to an amine, which can then be acylated with a linker.

Materials:

  • This compound

  • Ethanol or Methanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas supply or a transfer hydrogenation reagent (e.g., ammonium formate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol under an inert atmosphere.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation:

    • Option A (Hydrogen Balloon): Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.

    • Option B (Transfer Hydrogenation): Add an excess of a hydrogen donor like ammonium formate.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, 4-bromo-N1-tert-butyl-5-ethoxybenzene-1,2-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

The resulting diamine now has a free amino group that is a nucleophile and can be readily coupled to a linker containing an electrophilic functional group (e.g., a carboxylic acid activated as an NHS ester) for the next step in PROTAC synthesis.

Conclusion

This compound is a strategically important building block for researchers engaged in the design and synthesis of targeted protein degraders. Its commercial availability from multiple suppliers facilitates its procurement for research and development activities. While specific synthetic details for this exact molecule require access to proprietary information or further academic publication, its structure lends itself to logical synthetic strategies based on well-established organic chemistry principles. The critical role of this and similar molecules in the construction of PROTACs highlights the ongoing innovation in the field of chemical biology and the quest for new therapeutic modalities.

References

  • CP Lab Safety. This compound, min 98%, 25 grams. [Link]

  • Google Patents.
  • Bio-Techne. Degrader Design and Synthesis. [Link]

  • CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. United States Patent (19). [Link]

  • European Patent Office. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. [Link]

  • BIOFOUNT. 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. [Link]

  • SIELC Technologies. 4-Ethoxy-2-nitroaniline. [Link]

  • Google Patents.
  • Google Patents. Proteolysis-targeting chimera (protac) compounds and uses thereof field.
  • Google Patents. Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.

Sources

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Introduction: Navigating the Data Gap for a Novel Reagent

This guide, therefore, adopts a foundational, risk-based approach. By analyzing the known hazards of structurally analogous compounds—specifically, halogenated nitroanilines—we can extrapolate a robust and conservative safety framework.[4][5][6] The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand the chemical principles that underpin them. This document serves as a self-validating system for the safe laboratory use of this compound and similar research compounds.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a compound's basic properties is the first step in a thorough risk assessment. While experimental data for the target compound is scarce, its identity is well-defined.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The table below summarizes known and inferred properties. Data for the closely related compound, 4-Bromo-2-nitroaniline, is provided for comparative context where direct data is unavailable.

PropertyValue for this compoundComparative Data: 4-Bromo-2-nitroanilineReference(s)
CAS Number 1280786-66-4875-51-4[1]
Molecular Formula C₁₂H₁₇BrN₂O₃C₆H₅BrN₂O₂[1]
Molecular Weight 317.18 g/mol 217.02 g/mol [1]
Appearance Data not availableYellow to orange crystalline solid[7]
Melting Point Data not available110 - 113 °C
Boiling Point Data not available308.7 °C (Predicted)[7]
Solubility Data not availableSparingly soluble in water; Soluble in ethanol, acetone, DMSO, chloroform[7]
Storage Room temperature, in a dry, well-ventilated placeRoom temperature, in a dry, cool, well-ventilated place[1][8]

Section 2: Hazard Identification and Inferred Toxicological Profile

The primary hazards are inferred from the functional groups present: an aromatic amine, a nitro group, and a halogen (bromine). This combination is common in compounds that are readily absorbed through the skin and exhibit systemic toxicity.[9]

GHS Classification (Inferred)

Based on consistent classifications of bromo-nitroaniline analogs, a conservative hazard profile should be assumed.[4][5][10]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Causality of Hazards:

  • Aromatic Amine Toxicity: Aromatic amines as a class are known for their potential to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[11] While this is a hallmark of acute aniline poisoning, any substituted aniline should be handled with precautions to prevent systemic absorption.

  • Nitro Group: The electron-withdrawing nitro group enhances the electrophilic nature of the aromatic ring and can contribute to the overall toxicity and skin-sensitizing potential of the molecule.

  • Irritation: Like many crystalline organic solids, the compound is expected to be a mechanical and chemical irritant to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[6][12]

Risk Assessment Workflow

Before any procedure, a dynamic risk assessment is mandatory. The following workflow should be mentally or physically completed.

RiskAssessmentWorkflow start Start: Propose Experiment substance_id Identify Compound: This compound start->substance_id hazard_review Review Hazards (Inferred): - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritant substance_id->hazard_review exposure_eval Evaluate Exposure Potential: - Quantity used? - Solid (dust) or solution? - Duration of task? hazard_review->exposure_eval control_select Select Controls exposure_eval->control_select stop STOP: Re-evaluate Controls exposure_eval->stop High Risk? engineering Engineering Controls: Chemical Fume Hood? control_select->engineering Mandatory ppe PPE Selection: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat control_select->ppe Mandatory procedure_review Review Handling & Emergency Protocols engineering->procedure_review ppe->procedure_review proceed Proceed with Experiment procedure_review->proceed stop->control_select Enhance Controls

Caption: A logical workflow for risk assessment prior to handling the compound.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred acute toxicity and irritant properties, preventing all routes of exposure (dermal, inhalation, ocular) is the primary goal.[8][13]

Engineering Controls
  • Primary Control: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have general ventilation that ensures a minimum of 6-12 air changes per hour.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and non-negotiable.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[14]
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166)Protects against dust particles or splashes.[6] A face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk.
Skin/Body Protection Full-length, buttoned laboratory coatPrevents contamination of personal clothing.[12]
Respiratory Not required if handled in a fume hoodFor spill cleanup outside of a hood, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[12][13]
Protocol 3.1: PPE Donning and Doffing
  • Donning (Putting On):

    • Put on the laboratory coat and ensure it is fully buttoned.

    • Put on safety goggles.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • If required by local protocol or for extended handling, put on a second pair of gloves over the first.

  • Doffing (Taking Off - to prevent cross-contamination):

    • Remove the outer pair of gloves (if worn) by peeling them off without touching the outer surface.

    • Remove the laboratory coat, folding the contaminated outside inwards. Hang it in a designated area.

    • Remove the inner pair of gloves using the proper technique to avoid skin contact.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Section 4: Safe Handling, Storage, and Disposal

Meticulous technique is essential to prevent unintended exposure and contamination.

Storage
  • Store in the original, tightly sealed container.[8]

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[13]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

  • Ensure the storage area is isolated from food and drink.[13]

Protocol 4.1: Weighing and Handling the Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the proper working height.

    • Don all required PPE as per Protocol 3.1.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Gather all necessary equipment (spatulas, weigh boats, receiving flask).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, use a dedicated weighing station with local exhaust ventilation.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Close the primary container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid into the reaction vessel.

    • If adding a solvent, do so slowly and inside the fume hood to minimize splashing.

  • Cleanup:

    • Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) in a designated waste container.

    • Wipe down the work surface with a damp cloth.

    • Dispose of the absorbent liner and any contaminated wipes as hazardous waste.

    • Doff PPE as described in Protocol 3.1.

Waste Disposal
  • All waste material, including contaminated consumables (gloves, wipes, weigh boats), must be collected in a clearly labeled, sealed hazardous waste container.[10][15]

  • Do not dispose of this chemical down the drain.[4][14]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Section 5: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

Emergency Response Decision Tree

EmergencyResponse exposure Exposure Event Occurs skin_contact Skin Contact exposure->skin_contact Skin eye_contact Eye Contact exposure->eye_contact Eye inhalation Inhalation exposure->inhalation Inhaled ingestion Ingestion exposure->ingestion Swallowed action_skin Remove contaminated clothing. Wash area with soap & water for 15 minutes. skin_contact->action_skin action_eye Flush eyes at eyewash station for 15 minutes. Hold eyelids open. eye_contact->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention. Bring SDS/Safety Guide. action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Decision tree for first aid response to an exposure event.

Protocol 5.1: First Aid Measures
  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][6]

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison center or doctor immediately.[4][5]

Protocol 5.2: Minor Spill Cleanup (Solid, <1g)
  • Evacuate: Alert others in the immediate area.

  • Control: Ensure the spill is contained within the fume hood. If outside a hood, restrict access to the area.

  • PPE: Don appropriate PPE, including double gloves, goggles, a lab coat, and, if outside a hood, a respirator.

  • Cleanup:

    • Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]

    • Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[12]

    • Wipe the spill area with a cloth dampened with a decontamination solution or a suitable solvent (e.g., ethanol).

    • Place all cleanup materials into the hazardous waste container.

  • Decontaminate: Clean the area again with soap and water.

  • Dispose: Seal and dispose of the waste container according to institutional guidelines.

References

  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. [Link]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

  • BIOFOUNT. (n.d.). 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. [Link]

  • PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine Decontamination Solution. [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (General Link). [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its role in constructing rigid linker architectures, a critical aspect of PROTAC design that influences ternary complex formation, selectivity, and pharmacokinetic properties. This guide offers field-proven insights into the synthetic utility of this reagent, complete with step-by-step protocols for its incorporation into a PROTAC scaffold, purification, and characterization.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. They function by coopting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific target proteins (Proteins of Interest, POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2]

The linker is far from a passive spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[1][3] While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are commonly employed, there is a growing appreciation for the role of rigid linkers in pre-organizing the PROTAC molecule into a conformation conducive to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][5] Rigid linkers can reduce the entropic penalty associated with complex formation and enhance selectivity.[6]

The substituted aniline scaffold of This compound offers an excellent platform for constructing such rigid linkers. The aromatic ring provides conformational constraint, while the various functional groups—a reactive bromine atom, a modifiable nitro group, and sterically influencing tert-butyl and ethoxy groups—provide multiple handles for synthetic elaboration.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference(s)
IUPAC Name This compound[7]
CAS Number 1280786-66-4[7]
Molecular Formula C₁₂H₁₇BrN₂O₃[7]
Molecular Weight 317.18 g/mol [7]
Appearance Yellow to orange crystalline solid[8]
Solubility Soluble in organic solvents such as ethanol, acetone, DMSO, and chloroform. Sparingly soluble in water.[8]
Storage Room temperature[7]

Synthetic Strategy and Workflow

The modular nature of PROTAC synthesis allows for a systematic approach to their construction.[9] The incorporation of This compound can be envisioned as a key step in creating a bifunctional linker, which is then conjugated to the POI ligand and the E3 ligase ligand.

A plausible and versatile synthetic workflow is outlined below. This strategy leverages the reactivity of the aryl bromide for introducing one part of the linker and the nitro group, which after reduction to an amine, provides a handle for the other.

G cluster_0 Part 1: Linker Elaboration cluster_1 Part 2: PROTAC Assembly A 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline B Functionalized Intermediate 1 A->B Pd-catalyzed Cross-Coupling (e.g., Sonogashira or Suzuki) or Nucleophilic Aromatic Substitution C Functionalized Intermediate 2 (Reduced Nitro Group) B->C Nitro Group Reduction (e.g., with SnCl₂ or H₂/Pd-C) F PROTAC Precursor C->F Amide Coupling or other conjugation D POI Ligand (with reactive handle) D->F E E3 Ligase Ligand (with reactive handle) G Final PROTAC E->G F->G Final Conjugation Step

Caption: General synthetic workflow for incorporating the aniline building block into a PROTAC.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific POI and E3 ligase ligands being used.

Protocol 1: Functionalization of the Aryl Bromide via Sonogashira Coupling

This protocol describes the coupling of an alkyne-containing linker fragment to the bromoaniline core, a common strategy for introducing a linear and rigid element.[10]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., propargyl alcohol, protected) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous toluene or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene or DMF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the alkyne-coupled intermediate.

Protocol 2: Reduction of the Nitro Group

The nitro group is a versatile precursor to a primary amine, which can then be used for amide bond formation.[11]

Materials:

  • Alkyne-coupled intermediate from Protocol 1 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂) (5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the nitro-containing intermediate in ethanol or ethyl acetate.

  • Add SnCl₂ dihydrate in one portion.

  • Heat the mixture to reflux (around 70-80 °C) and stir for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting aniline derivative is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Protocol 3: Amide Coupling to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the newly formed aniline and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).

Materials:

  • Aniline derivative from Protocol 2 (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the E3 ligase ligand-acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the aniline derivative in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the PROTAC precursor.

Purification and Characterization

The purification and characterization of the final PROTAC molecule are critical to ensure its identity, purity, and suitability for biological assays.

Purification Workflow

G A Crude PROTAC (from final synthesis step) B Flash Column Chromatography (Initial Purification) A->B Removes major impurities C Preparative HPLC (High Purity Separation) B->C Separates closely related byproducts and isomers D Lyophilization C->D Removes solvents E Pure PROTAC (>95%) (for biological assays) D->E

Caption: A typical purification workflow for PROTAC molecules.

A multi-step purification process is often necessary.[12] Flash chromatography can be used for initial cleanup, followed by reversed-phase preparative HPLC for achieving high purity (>95%).[13]

Analytical Characterization

Comprehensive analytical techniques are required to confirm the structure and purity of the synthesized PROTAC.[14]

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess purity.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected PROTAC molecule.
¹H and ¹³C NMR Confirm the chemical structure and connectivity of atoms.The spectra should show all expected proton and carbon signals with appropriate chemical shifts, multiplicities, and integrations.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and confirm the elemental composition.The measured mass should be within 5 ppm of the calculated theoretical mass.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its substituted aniline core provides a rigid scaffold that can be strategically employed to optimize the conformational properties of the linker, a key factor in achieving potent and selective protein degradation. The presence of orthogonal functional handles—the aryl bromide and the nitro group—allows for a modular and convergent synthetic approach. The protocols and strategies outlined in this guide provide a solid foundation for researchers to incorporate this and similar building blocks into their PROTAC design and discovery programs, ultimately accelerating the development of this promising therapeutic modality.

References

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: [Link])

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024). (URL: [Link])

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - NIH. (URL: [Link])

  • Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection - Waters Corporation. (2025). (URL: [Link])

  • Advancing Drug Discovery with PROTAC Building Blocks - YouTube. (2024). (URL: [Link])

  • 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250 - PubChem. (URL: [Link])

  • Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection | LabRulez LCMS. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (URL: [Link])

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (URL: [Link])

  • Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review. (URL: [Link])

  • C‐S Cross‐Coupling Reaction Using a Recyclable Palladium Prolinate Catalyst under Mild and Green Conditions - ResearchGate. (URL: [Link])

  • Degrader Design and Synthesis | PROTAC Service - Mtoz Biolabs. (URL: [Link])

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (URL: [Link])

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation. (URL: [Link])

  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline - BIOFOUNT. (URL: [Link])

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). (URL: [Link])

  • Critical review on the chemical reduction of nitroaniline - ResearchGate. (URL: [Link])

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Methods to accelerate PROTAC drug discovery | Biochemical Journal - Portland Press. (2025). (URL: [Link])

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). (URL: [Link])

  • This compound, min 98%, 25 grams - CP Lab Safety. (URL: [Link])

  • 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020). (URL: [Link])

  • (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2025). (URL: [Link])

Sources

Application Note: Strategic Conjugation of "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" for the Synthesis of Novel E3 Ligase-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We delve into the chemical rationale behind its application, focusing on palladium-catalyzed cross-coupling reactions for its conjugation to E3 ligase ligands. Detailed, field-proven protocols for both Suzuki-Miyaura and Buchwald-Hartwig couplings are presented, enabling the covalent linkage of this scaffold to pre-functionalized Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligands. This document is designed to empower researchers to innovate in the rapidly evolving field of targeted protein degradation by providing both the theoretical underpinnings and practical methodologies for the synthesis of novel PROTACs.

Introduction to PROTAC Technology and the Role of E3 Ligase Ligands

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase initiates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2] The selection of the E3 ligase and the design of the ligand to recruit it are critical for the potency and selectivity of the resulting PROTAC. Cereblon (CRBN) and von Hippel-Lindau (VHL) are two of the most successfully exploited E3 ligases in PROTAC design.[3]

"this compound": A Privileged Scaffold for PROTAC Synthesis

"this compound" (CAS: 1280786-66-4) is a commercially available building block that presents a unique combination of chemical features making it an attractive starting point for the synthesis of novel PROTACs.[4]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₇BrN₂O₃
Molecular Weight 317.2 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and Dichloromethane
Structural Features and Reactivity

The key to the utility of this molecule lies in its functional group handles:

  • Aryl Bromide: The bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are workhorses in medicinal chemistry for the formation of C-C and C-N bonds, respectively.

  • Nitro Group: The electron-withdrawing nature of the nitro group activates the aryl bromide towards oxidative addition in the palladium catalytic cycle, facilitating the cross-coupling reaction. The nitro group can also be chemically modified, for instance, by reduction to an amine, offering further diversification possibilities.

  • Tert-butyl Group: The bulky tert-butyl group can provide steric hindrance that may influence the conformation of the final PROTAC, potentially impacting ternary complex formation and biological activity.

  • Ethoxy Group: The ethoxy group can influence the physicochemical properties of the molecule, such as solubility and lipophilicity.

PROTAC Synthesis Strategy: Conjugation via Palladium-Catalyzed Cross-Coupling

The central strategy for incorporating "this compound" into a PROTAC involves its reaction with a pre-synthesized E3 ligase ligand-linker conjugate. This modular approach allows for the facile combination of different building blocks to generate a library of PROTACs for structure-activity relationship (SAR) studies.

PROTAC_Synthesis_Strategy cluster_0 Building Blocks cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 PROTAC Precursor cluster_3 Final PROTAC Assembly Building_Block_1 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Reaction Suzuki-Miyaura or Buchwald-Hartwig Amination Building_Block_1->Reaction Building_Block_2 E3 Ligase Ligand- Linker Conjugate (e.g., with Boronic Acid or Amine) Building_Block_2->Reaction PROTAC_Precursor Conjugated Product Reaction->PROTAC_Precursor Final_PROTAC Final PROTAC (after conjugation to POI ligand) PROTAC_Precursor->Final_PROTAC Further Synthesis Steps

Caption: Modular PROTAC synthesis workflow.

Experimental Protocols

Note: These protocols are generalized starting points and may require optimization based on the specific E3 ligase ligand-linker conjugate used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is suitable for conjugating "this compound" with an E3 ligase ligand-linker that is functionalized with a boronic acid or a boronate ester.

Suzuki_Coupling Start Start Reagents Combine: - this compound (1.0 eq) - E3 Ligand-Linker-Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Start->Reagents Solvent Add Degassed Solvent: (e.g., Dioxane/Water, 4:1) Reagents->Solvent Reaction Heat to 80-100 °C Monitor by LC-MS Solvent->Reaction Workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent Reaction->Workup Purification Purify by Flash Chromatography Workup->Purification Characterization Characterize by NMR and MS Purification->Characterization End End Characterization->End Buchwald_Hartwig_Amination Start Start Reagents Combine: - this compound (1.0 eq) - E3 Ligand-Linker-Amine (1.1 eq) - Pd Pre-catalyst (e.g., PEPPSI-IPr, 2 mol%) - Base (e.g., NaOtBu, 1.5 eq) Start->Reagents Solvent Add Anhydrous Solvent: (e.g., Toluene) Reagents->Solvent Reaction Heat to 90-110 °C Monitor by LC-MS Solvent->Reaction Workup Aqueous Workup: - Cool to RT - Quench with NH₄Cl (aq) - Extract with Organic Solvent Reaction->Workup Purification Purify by Flash Chromatography Workup->Purification Characterization Characterize by NMR and MS Purification->Characterization End End Characterization->End

Sources

Application Note & Protocol: Strategic Use of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in Drug Discovery

The relentless pursuit of novel therapeutic agents demands a diverse chemical toolbox. "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" (CAS 1280786-66-4) emerges as a compelling building block, particularly for the synthesis of libraries of small molecules and peptide derivatives.[1][2][] Its unique substitution pattern—featuring a nucleophilic secondary amine, an electron-deficient aromatic ring, and a strategically placed bromine atom—offers multiple points for diversification. This application note provides a comprehensive, albeit prospective, protocol for the incorporation of this versatile molecule onto a solid support, paving the way for its use in combinatorial chemistry and solid-phase organic synthesis (SPOS).

The protocol herein is built upon established principles of solid-phase synthesis, leveraging the molecule's inherent reactivity to achieve efficient immobilization.[4][5] We will explore the rationale behind the choice of resin, activation methods, and cleavage strategies, providing researchers with a robust framework for their synthetic campaigns.

The Reagent: Physicochemical Properties and Safety

Understanding the characteristics of "this compound" is paramount for its successful and safe implementation.

Physicochemical Data
PropertyValueSource
CAS Number 1280786-66-4[1][]
Molecular Formula C₁₂H₁₇BrN₂O₃[1]
Molecular Weight 317.18 g/mol [2]
Appearance Assumed to be a crystalline solid, likely yellow or orange, typical of nitroanilines.[6][7]
Purity ≥98%[1][]
Storage Room temperature, protected from light.[1]
Structural Features and Reactivity

The molecule's reactivity is dictated by its key functional groups:

  • Secondary Amine: The N-tert-butyl group provides significant steric hindrance, which can modulate the amine's nucleophilicity. This feature can be exploited for selective reactions.

  • Nitro Group: As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) of the bromine atom.

  • Bromine Atom: Positioned ortho to the nitro group, it is susceptible to displacement by nucleophiles via an SNAr mechanism. This is the proposed handle for attachment to the solid support.

  • Ethoxy Group: An electron-donating group that can influence the overall electronic properties of the ring.

Diagram 1: Structure of this compound

A 2D representation of the title compound.

Safety & Handling
  • Hazard Classification: Harmful if swallowed, inhaled, or in contact with skin.[8][9][10] Causes skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][10]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[8][9]

Protocol for Solid-Phase Immobilization

This protocol details the immobilization of "this compound" onto a solid support via a nucleophilic aromatic substitution (SNAr) reaction. The strategy utilizes a resin functionalized with a nucleophilic linker, which displaces the bromine atom on the electron-deficient aromatic ring.

Materials & Reagents
ReagentGradeSupplierNotes
This compound≥98%e.g., BOC Sciences[]-
Merrifield Resin, 2% DVB, 100-200 mesh1.0-2.0 mmol/gStandard SupplierChloromethylated polystyrene resin.
4-Hydroxythiophenol≥97%Standard SupplierLinker to be attached to the resin.
Potassium Carbonate (K₂CO₃)AnhydrousStandard SupplierBase for linker attachment.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierReaction solvent.
Diisopropylethylamine (DIPEA)Reagent GradeStandard SupplierNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousStandard SupplierWashing solvent.
Methanol (MeOH)ACS GradeStandard SupplierWashing solvent.
Workflow Overview

Diagram 2: Solid-Phase Immobilization Workflow

G cluster_0 Part 1: Resin Functionalization cluster_1 Part 2: Ligand Immobilization cluster_2 Part 3: Work-up A Merrifield Resin B Add 4-Hydroxythiophenol + K₂CO₃ in DMF A->B Step 1 C Thiophenol-Functionalized Resin B->C Step 2 D Thiophenol Resin C->D E Add Target Molecule + DIPEA in DMF D->E Step 3 F Immobilized Ligand E->F Step 4 G Immobilized Ligand F->G H Wash with DMF, DCM, MeOH G->H Step 5 I Dry in vacuo H->I Step 6 J Ready for Synthesis I->J

A three-part workflow for attaching the title compound to a solid support.

Step-by-Step Experimental Protocol

Part 1: Preparation of Thiophenol-Functionalized Merrifield Resin

  • Rationale: We first functionalize a standard Merrifield (chloromethylated) resin with a thiophenol linker. The thiol provides a soft nucleophile that will readily displace the bromine on the target molecule in the subsequent step.

  • Swell Merrifield resin (1.0 g, e.g., 1.5 mmol/g loading) in anhydrous DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.

  • In a separate flask, dissolve 4-hydroxythiophenol (3.0 eq. relative to resin loading) and potassium carbonate (3.0 eq.) in anhydrous DMF (5 mL).

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Agitate the mixture at 50°C for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the functionalized resin under high vacuum to a constant weight. A small sample can be analyzed by FTIR to confirm the disappearance of the C-Cl stretch and the appearance of new aromatic signals.

Part 2: Immobilization of this compound

  • Rationale: The core of the protocol is the SNAr reaction. The electron-withdrawing nitro group sufficiently activates the C-Br bond for displacement by the resin-bound thiophenolate, which is generated in situ using a non-nucleophilic base like DIPEA.

  • Swell the thiophenol-functionalized resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour at room temperature.

  • In a separate flask, dissolve "this compound" (2.5 eq. relative to the initial resin loading) and DIPEA (3.0 eq.) in anhydrous DMF (5 mL).

  • Drain the DMF from the resin and add the solution from step 2.

  • Agitate the reaction mixture at 60-70°C for 24 hours. Reaction progress can be monitored by taking a small aliquot of the supernatant and analyzing for the presence of the starting material by LC-MS.

  • After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all unreacted reagents and byproducts.

  • Dry the final resin-bound product under high vacuum.

Downstream Applications and Cleavage

The immobilized scaffold is now ready for further synthetic transformations. The secondary amine can be deprotected (if a protecting group strategy is employed on the amine first) and acylated, alkylated, or used in peptide coupling reactions. The nitro group can also be reduced to an amine, providing another handle for diversification.

Cleavage Strategy:

The choice of cleavage depends on the overall synthetic goal. The thioether linkage is robust.

  • Acidic Cleavage: If a standard acid-labile linker (like Wang or Rink amide) were used instead of Merrifield resin in the initial step, the final product could be cleaved using a solution of trifluoroacetic acid (TFA) in DCM.[4] For example, a common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Oxidative/Reductive Cleavage: More specialized "safety-catch" linkers could be employed that require an activation step (e.g., oxidation of a sulfide to a sulfoxide/sulfone) before becoming labile to cleavage conditions.[11][12] This provides an orthogonal strategy to standard acid/base labile protecting groups used in peptide synthesis.[13]

Conclusion

This application note presents a detailed, logical, and scientifically grounded protocol for the solid-phase immobilization of "this compound." By leveraging a nucleophilic aromatic substitution strategy, this valuable building block can be efficiently anchored to a solid support, creating a versatile platform for the synthesis of compound libraries. The provided step-by-step methodology, coupled with a thorough understanding of the reagent's properties and safety considerations, empowers researchers to integrate this compound into their drug discovery workflows.

References

  • Title: Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry Source: ACS Publications URL: [Link]

  • Title: Solid-phase synthesis of peptide-4-nitroanilides Source: PubMed URL: [Link]

  • Title: Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins Source: PMC - NIH URL: [Link]

  • Title: The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis Source: Oreate AI URL: [Link]

  • Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]

  • Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]

  • Title: Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method Source: PubMed URL: [Link]

  • Title: this compound, min 98%, 25 grams Source: CP Lab Safety URL: [Link]

  • Title: 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline Source: BIOFOUNT URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups Source: J. Am. Chem. Soc. 1963, 85, 14, 2149–2154 URL: [Link]

  • Title: Nitroaniline: Common isomers, structure, synthesis and applications Source: Chempanda Blog URL: [Link]

  • Title: 4-Bromo-5-ethoxy-2-nitro-N-propylaniline Source: PubChem URL: [Link]

Sources

Probing Covalent Interactions: 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a Model Electrophile for Nucleophilic Aromatic Substitution Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Targeted covalent inhibitors represent a powerful therapeutic modality, offering high potency and prolonged duration of action by forming a stable bond with their protein target.[1][2] The design of these molecules hinges on the precise reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[3][4] This application note details the use of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a model electrophilic substrate to study a key reaction in this field: Nucleophilic Aromatic Substitution (SNAr). Due to the electron-withdrawing nitro group and the presence of a bromine leaving group, this compound serves as an excellent tool for researchers to investigate the kinetics and feasibility of covalent bond formation with various nucleophiles, mimicking the reactions central to the mechanism of action of certain covalent inhibitors. We provide detailed protocols for reacting this compound with model nucleophiles, monitoring reaction progress, and characterizing the resulting covalent adducts.

Introduction: The Chemistry of Covalent Inhibition

Covalent drugs have undergone a renaissance in modern drug discovery, moving from serendipitous discoveries to rationally designed therapeutics.[5][6] Their mechanism relies on the formation of a stable covalent bond between the drug and its biological target, most commonly a protein.[4] This is a two-step process: first, the drug reversibly binds to the target's active or allosteric site through non-covalent interactions, which then positions an electrophilic functional group, or "warhead," in close proximity to a nucleophilic amino acid residue.[7][8] The subsequent chemical reaction forms the irreversible (or in some cases, reversible) covalent linkage.

Cysteine, with its highly nucleophilic thiol side chain, is the most frequently targeted residue, though efforts to target other nucleophiles like lysine, serine, and tyrosine are expanding the scope of covalent drug discovery.[9][10][11] The warheads themselves are diverse, ranging from classic Michael acceptors like acrylamides to various α-halocarbonyls and sulfonyl fluorides.[3][12][13]

A less common but mechanistically important reaction in this context is Nucleophilic Aromatic Substitution (SNAr). This reaction occurs when a nucleophile attacks an electron-deficient aromatic ring that contains a suitable leaving group.[14] The presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to the leaving group is critical for activating the ring toward nucleophilic attack.[15][16] Understanding the kinetics and specificity of SNAr reactions is valuable for developing novel warhead chemotypes.

This guide introduces This compound (Table 1) as a model compound for studying these interactions. Its structure contains all the necessary features for a robust SNAr reaction:

  • An aromatic ring system.

  • A potent electron-withdrawing nitro group ortho to the leaving group, which activates the ring for attack.[15][17]

  • A bromine atom, which serves as a good leaving group.

By reacting this compound with model nucleophiles, researchers can gain insights into the reactivity of different functional groups and develop analytical workflows for identifying and characterizing covalent adducts.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1280786-66-4[18][19]
Molecular Formula C₁₂H₁₇BrN₂O₃[18]
Molecular Weight 317.2 g/mol [18]
Purity ≥98%[18]
Classification Protein Degrader Building Block[18]

Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction between this compound and a nucleophile (Nu⁻), such as the thiolate from a cysteine residue, proceeds via a well-defined two-step addition-elimination mechanism.[14][15]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-limiting step of the reaction.[15][17] The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the ortho-nitro group.

  • Elimination: The aromaticity of the ring is restored through the expulsion of the bromide leaving group, yielding the final covalently substituted product.

This entire process results in the net substitution of the bromine atom with the attacking nucleophile.

Figure 1: SNAr Reaction Mechanism. A nucleophile attacks the activated aromatic ring, forming a stable Meisenheimer intermediate before expelling the bromide ion to form the final covalent product.

Experimental Protocols

The following protocols provide a framework for studying the reactivity of this compound. The workflow is designed to first validate the reaction with a simple model nucleophile before progressing to more complex biological molecules like peptides or proteins.

Experimental_Workflow P1 Protocol 1: Reaction with Model Nucleophile (N-acetyl-L-cysteine) P2 Protocol 2: Kinetic Analysis by HPLC P1->P2 Monitor Reaction P4 Protocol 4: Reaction with Cysteine-Containing Peptide/Protein P1->P4 Extend to Biomolecule P3 Protocol 3: Product Confirmation by LC-MS P2->P3 Characterize Product DA Data Analysis and Interpretation P3->DA P5 Protocol 5: Intact Protein Analysis by LC-MS P4->P5 Confirm Adduct Formation P5->DA

Figure 2: Overall Experimental Workflow. The process begins with a model reaction, followed by kinetic and structural analysis, and then extends to more complex biological targets.

Protocol 1: Reaction with a Model Nucleophile (N-acetyl-L-cysteine)

Rationale: N-acetyl-L-cysteine is an ideal model nucleophile as it contains the cysteine thiol group but is small, stable, and easy to handle, allowing for straightforward reaction monitoring and product characterization. A slightly basic pH is used to promote the formation of the more nucleophilic thiolate anion (S⁻).[9]

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (100 mM, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in 100 mM phosphate buffer (pH 8.0). Ensure it is freshly prepared to prevent oxidation of the thiol.

  • In a microcentrifuge tube, combine 490 µL of 100 mM phosphate buffer (pH 8.0) and 5 µL of the 10 mM aniline stock solution to achieve a final concentration of 100 µM.

  • To initiate the reaction, add 5 µL of the 100 mM N-acetyl-L-cysteine stock solution. This results in a final concentration of 1 mM nucleophile (a 10-fold excess).

  • Set up a negative control reaction by adding 5 µL of buffer instead of the N-acetyl-L-cysteine solution.

  • Incubate the reactions at room temperature (or 37°C to simulate physiological conditions) with gentle agitation.

  • Samples should be taken at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr) for analysis by HPLC and LC-MS. To quench the reaction, dilute the sample into a solution containing 0.1% formic acid or trifluoroacetic acid (TFA).

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is used to separate the reactants from the product, allowing for quantitative measurement of each species over time. By monitoring the disappearance of the starting material or the appearance of the product, a reaction rate can be determined.

Instrumentation & Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Method Development: Develop a gradient method to separate the starting aniline compound from the N-acetyl-L-cysteine adduct.

    • Mobile Phase A: Water with 0.1% Formic Acid (or TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA)

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where both the reactant and product absorb (e.g., 254 nm or 340 nm). The nitroaniline starting material is expected to be colored, aiding detection.

  • Sample Analysis:

    • Inject 10-20 µL of each quenched time-point sample onto the HPLC.

    • Integrate the peak area corresponding to the starting material (this compound).

    • Plot the natural logarithm of the reactant's peak area versus time. For a pseudo-first-order reaction (with the nucleophile in excess), this plot should be linear. The negative slope of this line corresponds to the observed rate constant (k_obs_).

Protocol 3: Product Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is the definitive method for confirming that a covalent reaction has occurred. It provides the molecular weight of the product, which should match the theoretical mass of the covalent adduct.[20][21]

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[22]

Procedure:

  • Use an LC method similar to the one developed for HPLC analysis to separate the components before they enter the mass spectrometer.

  • Calculate Theoretical Masses:

    • Reactant (C₁₂H₁₇BrN₂O₃): ~316.047 Da (for ⁷⁹Br isotope) and ~318.045 Da (for ⁸¹Br isotope). The characteristic isotopic pattern of bromine should be visible.

    • N-acetyl-L-cysteine (C₅H₉NO₃S): 163.033 Da

    • Expected Adduct (C₁₇H₂₆N₃O₆S): (Mass of Reactant - Mass of Br) + Mass of N-acetyl-L-cysteine = (317.2 - 79.9) + 163.03 = ~400.3 g/mol . More precisely, the monoisotopic mass should be calculated for high-resolution analysis.

  • Data Acquisition: Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the product.

    • Examine the mass spectrum of the corresponding peak. The observed mass should match the calculated theoretical mass of the adduct. High-resolution MS can provide confirmation with mass accuracy in the low ppm range.[20]

    • Confirm the disappearance of the bromine isotopic pattern in the product spectrum.

Protocol 4 & 5: Reaction with a Cysteine-Containing Protein and Intact Mass Analysis

Rationale: To demonstrate biological relevance, the reaction can be performed on a protein containing a reactive cysteine. Intact protein mass spectrometry is used to detect the mass shift of the entire protein upon covalent modification.[23][24] This technique is a cornerstone of screening for covalent binders.[5][21]

Materials:

  • Model protein with a single surface-accessible cysteine (e.g., specific mutants of ubiquitin or other commercially available proteins).

  • Denaturing buffer (e.g., containing 6 M guanidine HCl or 8 M urea, if necessary, to expose the cysteine).

  • Desalting column/cartridge for sample cleanup before MS analysis.

Procedure:

  • Prepare a solution of the target protein (e.g., 10 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If needed, a reducing agent like TCEP can be added and subsequently removed to ensure the cysteine thiol is free.

  • Add the this compound compound from a DMSO stock to a final concentration of 100-200 µM (10-20 fold excess).

  • Incubate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C).

  • Quench the reaction by adding an excess of a thiol-containing reagent like glutathione or by acidifying the sample.

  • Sample Cleanup: Before MS analysis, the sample must be desalted to remove non-volatile salts. This is typically done using a small reverse-phase cartridge.

  • Intact Protein LC-MS Analysis:

    • Inject the desalted sample onto an LC-MS system configured for intact protein analysis.

    • Acquire the mass spectrum of the protein.

    • Data Analysis: The raw mass spectrum will show a distribution of charge states. This data must be deconvoluted to obtain the zero-charge mass of the protein.

    • Compare the deconvoluted mass of the treated protein with the untreated control. A mass increase corresponding to the mass of the aniline fragment minus the bromine atom (317.2 - 79.9 = 237.3 Da) confirms covalent modification.

Expected Results and Data Interpretation

Successful execution of these protocols will provide a multi-faceted characterization of the SNAr reaction.

Table 2: Hypothetical Kinetic and Mass Spectrometry Data Summary

AnalysisParameterExpected ResultInterpretation
HPLC Kinetics k_obs_ (at 1 mM nucleophile)1.5 x 10⁻⁴ s⁻¹Provides a quantitative measure of the reaction rate under pseudo-first-order conditions.
LC-MS (Model) Observed Adduct Mass~400.16 Da (Monoisotopic)Confirms the formation of the expected covalent adduct with N-acetyl-L-cysteine.
LC-MS (Protein) Mass of Unmodified Protein25,000.0 DaEstablishes the baseline mass of the target protein.
LC-MS (Protein) Mass of Modified Protein25,237.3 DaConfirms single covalent modification of the protein (ΔMass = +237.3 Da).

Conclusion

This compound is a valuable research tool for scientists in drug discovery and chemical biology. Its activated aromatic system provides a reliable and predictable substrate for studying Nucleophilic Aromatic Substitution reactions. The protocols outlined in this application note offer a robust workflow for investigating the reactivity of nucleophiles, quantifying reaction kinetics, and confirming the formation of covalent adducts using standard analytical techniques like HPLC and LC-MS. By using this compound as a model electrophile, researchers can refine their methods for detecting covalent modification and gain deeper insights into the chemical principles that underpin the development of next-generation targeted covalent therapies.

References

  • Bar-Even, A., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]

  • Dalton, J. R., et al. (2017). Technologies for Direct Detection of Covalent Protein–Drug Adducts. ACS Chemical Biology. [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. [Link]

  • Nabatanzi, A., et al. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Free Radical Biology and Medicine. [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Petracca, R., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. [Link]

  • Hallenbeck, K. K., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS Discovery. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

  • Petracca, R., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. [Link]

  • Danikiewicz, W., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. ResearchGate. [Link]

  • Ward, J. A., et al. (2021). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]

  • Yang, Y., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. [Link]

  • ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Semantic Scholar. (n.d.). Electrophilic warheads in covalent drug discovery: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Two types of covalent inhibitor. (a) Warhead-type covalent inhibitor,... Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and drug discovery. Retrieved from [Link]

  • Dahal, U. P., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]

  • Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. Retrieved from [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Valero, E., et al. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. [Link]

  • Liu, Y., et al. (2022). Advanced approaches of developing targeted covalent drugs. MedChemComm. [Link]

  • ACS Publications. (2024). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Retrieved from [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Introduction to the themed collection on Covalent Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Covalent protein modification: The current landscape of residue-specific electrophiles. (n.d.). Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds? Retrieved from [Link]

  • Backus, K. M., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. [Link]

  • WuXi AppTec. (2023, February 24). Targeted Covalent Inhibitor Synthesis [Video]. YouTube. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in the Development of BET Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Targeted Protein Degradation of BET Proteins

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1] Their function is intrinsically linked to the recognition of acetylated lysine residues on histones, a key mechanism in chromatin remodeling and gene activation. Dysregulation of BET protein activity is a hallmark of numerous pathologies, including cancer and inflammatory diseases, making them compelling therapeutic targets.[1]

While small-molecule inhibitors of BET proteins have shown promise, their efficacy can be limited by transient target engagement and the potential for drug resistance.[2][3] An alternative and increasingly powerful strategy is targeted protein degradation, which utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins.[4] This is achieved through the use of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[4] This application note provides a comprehensive guide to the use of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a key chemical intermediate in the synthesis and evaluation of novel BET degraders.

The Strategic Role of this compound in BET Degrader Synthesis

This compound serves as a versatile starting material for the synthesis of the "warhead" component of a BET degrader, the moiety responsible for binding to the BET protein. Its chemical structure offers several strategic advantages:

  • A Foundation for a Novel BET Ligand: The substituted nitroaniline core can be elaborated into a potent and selective BET inhibitor.

  • Orthogonal Functional Groups: The nitro and bromo groups provide handles for sequential chemical modifications, allowing for the controlled construction of the BET degrader.

  • Tunable Properties: The tert-butyl and ethoxy substituents can be varied to optimize the binding affinity, selectivity, and pharmacokinetic properties of the resulting degrader.

The following sections provide a detailed, representative protocol for the synthesis of a BET degrader from this starting material, along with methods for its characterization and evaluation.

Synthetic Protocol: From Building Block to Potent Degrader

This protocol outlines a plausible synthetic route to a BET degrader. It is based on established chemical transformations commonly employed in the synthesis of PROTACs.

Part 1: Synthesis of the Amine-Functionalized BET Warhead Intermediate

The initial steps focus on converting the nitroaniline starting material into a diamine, which can then be further functionalized.

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is a critical first step.

  • Reaction: this compound is reduced to 4-Bromo-N1-tert-butyl-5-ethoxy-benzene-1,2-diamine.

  • Reagents and Conditions: A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[5] Alternatively, metal-mediated reductions, for instance with tin(II) chloride or iron powder in an acidic medium, can be employed.[6]

  • Protocol:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add 10% Pd/C (catalytic amount, e.g., 10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Step 2: Acylation and Linker Attachment Point Installation

To create a point of attachment for the linker, one of the amino groups is acylated. This step can be tailored to introduce a variety of functionalities.

  • Reaction: The more accessible primary amine of the diamine intermediate is selectively acylated with a bifunctional reagent, such as a protected amino acid or a molecule containing a terminal alkyne or azide for "click" chemistry.

  • Protocol (Example with a protected amino acid):

    • Dissolve the diamine intermediate (1 equivalent) and a Boc-protected amino acid with a terminal carboxylic acid (e.g., Boc-glycine) (1 equivalent) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature for several hours until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and purify the product by column chromatography.

Part 2: Assembly of the Final BET Degrader

This part of the synthesis involves coupling the functionalized BET warhead to a linker and an E3 ligase ligand. For this example, we will use a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.[7]

Step 3: Deprotection of the Linker Attachment Point

The protecting group (e.g., Boc) is removed to reveal a reactive functional group for linker conjugation.

  • Protocol (for Boc deprotection):

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected amine salt.

Step 4: Coupling of the BET Warhead to the Linker-E3 Ligase Ligand Moiety

The final step is the amide bond formation between the deprotected BET warhead and a pre-synthesized linker-E3 ligase ligand fragment with a terminal carboxylic acid.

  • Protocol:

    • Combine the deprotected BET warhead amine salt (1 equivalent), the linker-E3 ligase ligand carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (3 equivalents) in DMF.

    • Stir at room temperature overnight.

    • Purify the final BET degrader using preparative HPLC.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Warhead Synthesis cluster_1 Part 2: PROTAC Assembly Start This compound Step1 Nitro Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate1 Diamine Intermediate Step1->Intermediate1 Step2 Acylation with Protected Linker Precursor Intermediate1->Step2 Intermediate2 Protected Warhead-Linker Fragment Step2->Intermediate2 Step3 Deprotection (e.g., TFA) Intermediate2->Step3 Intermediate3 Deprotected Warhead-Linker Step3->Intermediate3 Step4 Amide Coupling (e.g., HATU, DIPEA) Intermediate3->Step4 E3_Ligand Linker-E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Step4 Final_Product Final BET Degrader Step4->Final_Product

Caption: Synthetic workflow for a BET degrader.

Characterization of the Synthesized BET Degrader

It is imperative to thoroughly characterize the final product to confirm its identity, purity, and stability.

Analytical Technique Purpose Exemplary Result
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular weight and elemental composition.Calculated mass matches the observed mass to within 5 ppm.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and stereochemistry.Peaks corresponding to all protons and carbons are present with the expected chemical shifts and coupling constants.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.Purity >95% by UV detection at a relevant wavelength.

Protocols for In Vitro and Cellular Evaluation

Once the BET degrader has been synthesized and characterized, its biological activity must be assessed.

Protocol 1: In Vitro Binding Assays

These assays determine the affinity of the degrader for its target proteins.

  • Objective: To measure the binding affinity of the BET degrader for a BET bromodomain (e.g., BRD4-BD1) and the E3 ligase (e.g., Cereblon).

  • Method: A common method is a competitive binding assay using fluorescence polarization (FP).[8]

  • Procedure:

    • A fluorescently labeled probe that binds to the protein of interest is used.

    • The BET degrader is titrated into a solution containing the protein and the fluorescent probe.

    • The displacement of the probe by the degrader results in a decrease in fluorescence polarization.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Ternary Complex Formation Assay

This assay confirms that the degrader can induce the formation of a complex between the BET protein and the E3 ligase.

  • Objective: To demonstrate the formation of the BET protein-degrader-E3 ligase ternary complex.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a suitable method.

  • Procedure:

    • The BET protein and the E3 ligase are labeled with a FRET donor and acceptor, respectively (e.g., terbium and fluorescein).

    • The degrader is added to a mixture of the two labeled proteins.

    • Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

    • The strength of the FRET signal is proportional to the amount of ternary complex formed.

Protocol 3: Cellular BET Protein Degradation Assay

This is a crucial experiment to demonstrate that the degrader can induce the degradation of BET proteins in a cellular context.

  • Objective: To quantify the reduction in BET protein levels in cells treated with the degrader.

  • Method: Western blotting is the standard technique.

  • Procedure:

    • Culture a relevant cell line (e.g., a leukemia cell line like MV4-11) to logarithmic growth phase.

    • Treat the cells with various concentrations of the BET degrader for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for BRD2, BRD3, and BRD4, as well as a loading control (e.g., GAPDH or β-actin).

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the extent of protein degradation.

Protocol 4: Cellular Viability Assay

This assay assesses the functional consequence of BET protein degradation on cell proliferation.

  • Objective: To determine the anti-proliferative effect of the BET degrader.

  • Method: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the BET degrader for a specified time (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value, the concentration of the degrader that inhibits cell growth by 50%.

Mechanism of Action: Visualized

G cluster_0 Cellular Environment PROTAC BET Degrader Ternary_Complex Ternary Complex (BET-Degrader-E3) PROTAC->Ternary_Complex Binds BET BET Protein (e.g., BRD4) BET->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of BET Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Enters Degradation Degraded BET Protein Fragments Proteasome->Degradation

Caption: Mechanism of action of a BET degrader.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel BET protein degraders. The protocols and application notes provided herein offer a comprehensive framework for the design, synthesis, and evaluation of such molecules. By leveraging the principles of targeted protein degradation, researchers can develop potent and selective therapeutics for a range of diseases driven by BET protein dysregulation.

References

  • Zhou, B., Hu, J., et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry. Available at: [Link]

  • Chan, K.-H., Zengerle, M., Testa, A., & Ciulli, A. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

  • Asatsuma-Okumura, T., et al. (2019). Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer. Clinical Cancer Research. Available at: [Link]

  • BenchChem. (2025). Application Note: Step-by-Step Synthesis of a BET-Degrading PROTAC Using a Boc-Protected PEG Linker. BenchChem.
  • Testa, A., et al. (2020). Convergent synthesis of dual ligand BET PROTACs. ResearchGate. Available at: [Link]

  • Piya, S., et al. (2019). Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration-resistant Prostate Cancer. Clinical Cancer Research. Available at: [Link]

  • Asatsuma-Okumura, T., et al. (2019). Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration-Resistant Prostate Cancer.
  • Winter, G. E., Mayer, A., Buckley, D. L., et al. (2017). BET Degradation Is More Effective Than Competitive Inhibition in T-ALL. Cancer Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Jacobio-Beta Pharmaceuticals Co., Ltd. (2024). Bromodomain and extra-terminal (bet) protein degrader. Google Patents.
  • Revathi, R., et al. (2021). Effective Reduction of p-Nitroaniline to p-Phenylenediamine Using Cu-CuO Nanocomposite.
  • An, S., & Fu, L. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube. Available at: [Link]

  • Lu, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Available at: [Link]

  • Troup, R. I., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Steinebach, C., & Gütschow, M. (2020). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). RSC Medicinal Chemistry.
  • Zengerle, M., Chan, K.-H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology.
  • Scott, T. G., et al. (2022). Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. ACS Chemical Biology. Available at: [Link]

  • Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Belcher, B. P., et al. (2021).
  • Qiu, X., et al. (2020).
  • Wang, J., et al. (2018). Preparation of amino-functionalized magnetic nanoparticles for enhancement of bacterial capture efficiency. RSC Publishing. Available at: [Link]

Sources

Application Note: Strategic Use of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in the Synthesis and Evaluation of Novel CRBN-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, capable of addressing disease-causing proteins previously considered "undruggable."[1] A critical component of any PROTAC is its E3 ligase-recruiting ligand, with derivatives of immunomodulatory imide drugs (IMiDs) that bind to the Cereblon (CRBN) E3 ligase being among the most widely employed.[][3] This guide details the strategic application of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS 1280786-66-4), a versatile chemical building block, in the design and synthesis of novel CRBN ligands and their subsequent incorporation into functional PROTACs.[4] We provide a comprehensive, experience-driven framework, including detailed synthetic protocols and methodologies for biological validation, to empower researchers in accelerating their TPD programs.

Introduction: The Central Role of CRBN in Targeted Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[5] By forming a ternary POI-PROTAC-E3 ligase complex, they hijack the cell's native ubiquitin-proteasome system (UPS) to induce polyubiquitination and subsequent degradation of the POI.[6][7]

The CRBN E3 ligase complex is a cornerstone of PROTAC development due to the favorable physicochemical properties of its ligands (e.g., thalidomide, pomalidomide) and its proven clinical relevance.[][8] The development of novel, proprietary CRBN ligands is a key strategy for optimizing PROTAC potency, selectivity, and drug-like properties.

This compound serves as an ideal starting scaffold for this purpose. Its substituted aniline core provides the foundational structure for CRBN engagement, while the strategically placed nitro and bromo groups offer orthogonal chemical handles for the necessary synthetic transformations to build a complete, linker-ready CRBN ligand.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->POI Binds E3 CRBN E3 Ligase PROTAC->E3 Binds E3->Ternary polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.[9]

Synthetic Strategy: From Building Block to Linker-Ready CRBN Ligand

The transformation of this compound into a functional CRBN ligand involves a multi-step process. The following protocol is a representative, chemically sound pathway.

Causality Behind the Strategy:

  • Nitro Reduction (Step 1): The initial nitro group must be converted to an amine. This is the critical step that enables the subsequent cyclization to form the phthalimide ring system, which is essential for CRBN binding.[3]

  • Amide Formation & Cyclization (Step 2): Reaction with a protected glutamine derivative followed by cyclization forms the complete IMiD scaffold (phthalimide and glutarimide rings).

  • Deprotection & Linker Installation (Step 3): The bromine atom, carried through the synthesis, serves as a robust anchor point for installing a linker via a palladium-catalyzed cross-coupling reaction, a common and versatile method in PROTAC synthesis.[3]

Synthesis_Workflow Start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Step1 Step 1: Nitro Reduction (e.g., Fe, NH4Cl) Start->Step1 Intermediate1 Aniline Derivative Step1->Intermediate1 Step2 Step 2: Amidation & Cyclization (e.g., Cbz-Gln, heat) Intermediate1->Step2 Intermediate2 Brominated CRBN Core Step2->Intermediate2 Step3 Step 3: Linker Installation (e.g., Suzuki Coupling with Boc-protected linker-boronic ester) Intermediate2->Step3 Intermediate3 Boc-Protected CRBN Ligand-Linker Step3->Intermediate3 Step4 Step 4: Boc Deprotection (e.g., TFA in DCM) Intermediate3->Step4 Final Linker-Ready CRBN Ligand (Amine Terminus) Step4->Final

Figure 2: Synthetic workflow for converting the starting building block into a functional CRBN ligand.

Protocol 2.1: Synthesis of a Pomalidomide-Analog CRBN Ligand

Materials & Reagents:

  • This compound

  • Iron powder, Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), Water (H₂O), Ethyl acetate (EtOAc)

  • N-Carbobenzyloxy-L-glutamine (Cbz-Gln)

  • Acetic anhydride (Ac₂O), Sodium acetate (NaOAc)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃)

  • Boc-NH-Linker-B(pin) (Boc-protected, amine-terminated linker with a boronic ester)

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Anhydrous solvents (DMF, Dioxane)

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1.0 eq) in EtOH/H₂O (4:1), add iron powder (5.0 eq) and NH₄Cl (3.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.

    • Rationale: This classic Béchamp reduction is cost-effective and efficient for converting aromatic nitro groups to amines.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction, filter through Celite to remove iron salts, and wash the filter cake with EtOAc.

  • Concentrate the filtrate under reduced pressure. Extract the aqueous residue with EtOAc (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine product. Purify by flash column chromatography if necessary.

Step 2: Formation of the IMiD Core

  • Combine the synthesized diamine (1.0 eq), Cbz-Gln (1.1 eq), Ac₂O (2.0 eq), and NaOAc (1.5 eq) in a suitable solvent like acetic acid.

  • Heat the mixture to 120-140 °C for 4-6 hours.

    • Rationale: This one-pot condensation and cyclization sequence is an efficient method to construct the required phthalimide and glutarimide rings.

  • Monitor by LC-MS. Upon completion, cool the reaction and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the brominated, Cbz-protected CRBN core.

Step 3: Linker Installation via Suzuki Coupling

  • In a reaction vessel under an inert atmosphere (N₂), dissolve the brominated CRBN core (1.0 eq), the Boc-protected linker boronic ester (1.2 eq), and a base like K₂CO₃ (3.0 eq) in a Dioxane/H₂O mixture.

  • Degas the solution, then add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction to 90-100 °C for 12-16 hours.[3]

    • Rationale: The Suzuki cross-coupling is a highly reliable C-C bond-forming reaction, ideal for attaching complex linkers to the aromatic core.

  • Monitor by LC-MS. After completion, cool, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography to isolate the Boc-protected CRBN ligand-linker conjugate.

Step 4: Final Deprotection

  • Dissolve the purified conjugate in DCM. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.[1][9]

    • Rationale: TFA is the standard reagent for cleanly cleaving the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine required for the final PROTAC coupling step.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-terminated CRBN ligand-linker is often used in the next step as its TFA salt without further purification.

Protocol for PROTAC Assembly

This protocol describes the final amide coupling step to conjugate the CRBN ligand-linker with a POI ligand.

Protocol 3.1: HATU-Mediated Amide Coupling
  • Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and the amine-terminated CRBN ligand-linker (TFA salt, 1.1 eq) in anhydrous DMF.

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 3.0-4.0 eq) to neutralize the TFA salt and facilitate the coupling.

  • Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the mixture.[1][10]

    • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired PROTAC.

  • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Monitor progress by LC-MS. Upon completion, dilute the reaction with EtOAc or DCM, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC compound using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity for biological testing.[9]

Protocols for Biological Evaluation and Validation

After successful synthesis and purification, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.

Protocol 4.1: Western Blot for Target Protein Degradation

This is the foundational assay to directly visualize and quantify protein degradation.[11]

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., HEK293 for initial tests, or a cancer cell line like MOLM-13 if the target is oncogenic) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in DMSO. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (typically 16-24 hours).

    • Essential Controls:

      • Vehicle Control: Treat cells with the same final concentration of DMSO (e.g., 0.1%).

      • Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding a degradative concentration of the PROTAC. This confirms degradation is proteasome-dependent.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to its corresponding loading control.

    • Express data as "% Remaining Protein" relative to the vehicle-treated control.

WB_Workflow A 1. Cell Plating & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. Imaging & Densitometry (Data Acquisition) E->F G 7. Data Analysis (Calculate DC50/Dmax) F->G

Figure 3: Standard experimental workflow for Western blot analysis of protein degradation.

Data Presentation: Quantifying PROTAC Activity

From the dose-response Western blot data, key degradation parameters can be determined by fitting the data to a non-linear regression curve.

  • DC₅₀: The concentration of PROTAC required to induce 50% degradation of the POI.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Table 1: Example Degradation Data for a Novel PROTAC

PROTAC Conc. (nM) % POI Remaining (Normalized)
0 (Vehicle) 100%
1 85%
10 48%
50 15%
100 8%
500 12% (Hook Effect)
1000 25% (Hook Effect)
Calculated DC₅₀ ~9.5 nM

| Calculated Dₘₐₓ | ~92% Degradation |

Protocol 4.2: Assessing Off-Target Neosubstrate Degradation

A critical validation step for CRBN-based PROTACs is to ensure they do not cause unintended degradation of known CRBN neosubstrates, such as GSPT1.[][12]

  • Treat cells (e.g., HEK293) with the novel PROTAC at various concentrations, including concentrations well above the target degradation DC₅₀ (e.g., 1 µM).

  • Include a positive control, such as pomalidomide or CC-885, known to degrade GSPT1.[]

  • Perform Western blot analysis as described in Protocol 4.1, but probe the membrane with a primary antibody specific for GSPT1.

  • An ideal PROTAC will show potent degradation of the POI with no significant degradation of GSPT1, demonstrating selectivity.[12]

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol.
  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.
  • American Chemical Society. (2025). Design and synthesis of novel CRBN ligands. ACS Fall 2025.
  • The Royal Society of Chemistry. (n.d.).
  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.
  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Reaction Biology. (n.d.).
  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams.
  • Li, K., & Crews, C. M. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
  • Dolciami, D., et al. (2021). First-in-class proteolysis targeting chimeras (PROTACs) for the degradation of the m6A-RNA methyltransferase METTL3. ChemRxiv.
  • Wang, L., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Journal of Medicinal Chemistry.
  • Svanbäck, A. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Forsythe, S. J., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry.
  • BOC Sciences. (2023).
  • de Vreede, L., et al. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry.
  • Xiang, W., et al. (2021). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. Journal of Medicinal Chemistry.
  • Vitorino, M., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs.

Sources

Application Notes and Protocols: 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a Versatile Building Block for Chemical Probes in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline , a key chemical intermediate for the synthesis of advanced chemical probes. Classified as a Protein Degrader Building Block[1], this molecule possesses a unique combination of functionalities that make it an exceptionally versatile scaffold for constructing Proteolysis-Targeting Chimeras (PROTACs) and other covalent probes. We will explore its chemical attributes, provide a representative synthetic protocol, and detail its application in the assembly of bifunctional degraders, focusing on the strategic utility of its nitro and bromo moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics through targeted protein degradation.

Introduction: The Strategic Value of Substituted Anilines in Probe Development

The field of chemical biology is increasingly focused on the development of sophisticated molecular tools to interrogate and manipulate biological systems with high precision. Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them[2]. This is often achieved using PROTACs, which are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them[3][4].

The aniline scaffold is a privileged structure in medicinal chemistry, and substituted nitroanilines are particularly valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals[5][6]. The compound This compound (henceforth referred to as BENT-Aniline ) is a prime example of a building block designed for this purpose. Its structure is pre-configured with orthogonal chemical handles that allow for sequential, controlled modifications—a critical feature in the multi-step synthesis of complex molecules like PROTACs.

Key Structural Features and Their Utility:

  • Bromo Group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of aryl or heteroaryl moieties, which are common components of both POI ligands and E3 ligase binders[7][8][9].

  • Nitro Group: Can be selectively reduced to a primary amine under a variety of mild conditions[10][11][12]. This newly formed amino group provides a nucleophilic site ideal for amide bond formation, a common strategy for attaching linkers.

  • Sterically Hindered Amine (N-tert-butyl): The bulky tert-butyl group can serve multiple roles. It can direct the regioselectivity of subsequent reactions and, more importantly, can be a key binding element or a protective group depending on the context of the final molecule.

  • Ethoxy Group: This group modifies the electronic properties and lipophilicity of the molecule, potentially improving solubility and cell permeability of the final probe.

The strategic arrangement of these groups makes BENT-Aniline a highly valuable starting point for generating libraries of PROTACs, enabling systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties of BENT-Aniline

A summary of the key properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 1280786-66-4[1][][14]
Molecular Formula C₁₂H₁₇BrN₂O₃[1]
Molecular Weight 317.2 g/mol [1]
Appearance Typically a yellow to orange solid[5][15]
Purity ≥98% (Commercially available)[1]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)[5]
Storage Room temperature, protected from light[1]

Synthesis and Characterization

While BENT-Aniline is commercially available, understanding its synthesis provides insight into the generation of analogues for SAR studies. A plausible multi-step synthesis starting from commercially available precursors is outlined below, based on established organic chemistry principles for aniline derivatives[16][17].

Proposed Synthetic Workflow

The synthesis can be approached retrosynthetically, envisioning the sequential introduction of the functional groups onto an aniline core. A logical forward synthesis would involve protection, nitration, bromination, and N-alkylation steps.

Synthetic Workflow Start Commercially Available Substituted Aniline Step1 Amine Protection (e.g., Acetylation) Start->Step1 Ac₂O, pyridine Step2 Nitration (HNO₃/H₂SO₄) Step1->Step2 Controlled Temp. Step3 Bromination (NBS or Br₂) Step2->Step3 Regioselective Step4 N-alkylation & Deprotection Step3->Step4 t-BuBr, Base; Acid Hydrolysis Product BENT-Aniline Step4->Product

Caption: Proposed synthetic workflow for BENT-Aniline.
Detailed Experimental Protocol: Synthesis of BENT-Aniline

This protocol is a representative example based on standard procedures and should be adapted and optimized.

Step 1: Protection of a suitable aniline precursor (e.g., 3-ethoxy aniline).

  • Dissolve 3-ethoxyaniline (1 eq.) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected aniline.

Step 2: Ortho-Nitration.

  • Cool the Boc-protected aniline from Step 1 in concentrated H₂SO₄ to 0 °C.

  • Slowly add a nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining the temperature below 5 °C.

  • Stir for 1-2 hours at 0 °C.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the nitrated intermediate.

Step 3: Bromination.

  • Dissolve the nitrated intermediate in a suitable solvent such as acetic acid or DMF.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the brominated, nitrated intermediate.

Step 4: Deprotection and N-alkylation.

  • Dissolve the product from Step 3 in a solution of dioxane and concentrated HCl.

  • Heat the mixture to 50-60 °C for 2-4 hours to remove the Boc group.

  • Neutralize the mixture with a base (e.g., NaOH) and extract the deprotected aniline.

  • To the resulting 4-bromo-5-ethoxy-2-nitroaniline, add tert-butyl bromide and a non-nucleophilic base like DBU in a polar aprotic solvent.

  • Heat the reaction and monitor by TLC until completion.

  • Purify the final product, This compound , by column chromatography.

Characterization: The identity and purity of the synthesized BENT-Aniline should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application as a Chemical Probe Building Block: PROTAC Synthesis

BENT-Aniline is an ideal scaffold for a modular approach to PROTAC synthesis. The orthogonal reactivity of the bromo and nitro groups allows for two distinct and highly efficient coupling strategies.

PROTAC_Assembly cluster_0 Strategy A: Initial Linker Attachment cluster_1 Strategy B: Initial E3 Ligase Ligand Attachment BENT_A BENT-Aniline Reduction_A Nitro Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) BENT_A->Reduction_A Amine_A Resulting Aniline Derivative Reduction_A->Amine_A AmideCoupling_A Amide Coupling Amine_A->AmideCoupling_A Intermediate_A Intermediate A (Bromo-Aniline-Linker-POI) AmideCoupling_A->Intermediate_A LinkerPOI_A Linker-POI Fragment (with -COOH) LinkerPOI_A->AmideCoupling_A FinalPROTAC Final PROTAC Molecule Intermediate_A->FinalPROTAC Suzuki Coupling with E3 Ligase Ligand-Boronic Ester BENT_B BENT-Aniline Suzuki_B Suzuki Coupling BENT_B->Suzuki_B Intermediate_B Intermediate B (Nitro-Aryl-Aniline) Suzuki_B->Intermediate_B E3_Boronic E3 Ligase Ligand (with Boronic Acid/Ester) E3_Boronic->Suzuki_B Intermediate_B->FinalPROTAC Nitro Reduction then Amide Coupling with Linker-POI

Caption: Modular PROTAC assembly strategies using BENT-Aniline.
Protocol 1: Nitro Reduction for Linker Attachment

This protocol transforms the electron-withdrawing nitro group into a nucleophilic amine, perfect for coupling with a linker-POI fragment that has a terminal carboxylic acid.

Objective: To synthesize the diamine precursor for subsequent amide coupling.

Materials:

  • This compound (1 eq.)

  • Iron powder (Fe, 5 eq.)

  • Ammonium chloride (NH₄Cl, 5 eq.)

  • Ethanol (EtOH) and Water (H₂O) mixture (e.g., 4:1)

  • Celite®

Procedure:

  • To a solution of BENT-Aniline in EtOH/H₂O, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-Bromo-N1-tert-butyl-6-ethoxybenzene-1,2-diamine .

Causality and Trustworthiness:

  • Why Fe/NH₄Cl? This is a classic, mild, and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of a sensitive aryl bromide, which might be susceptible to reduction under harsher conditions like high-pressure catalytic hydrogenation[11].

  • Self-Validation: The successful reduction can be easily validated. The product will show a significant shift in its UV-Vis spectrum (loss of yellow color), a change in polarity on TLC, and the appearance of two new N-H signals in the ¹H NMR spectrum. Mass spectrometry will confirm the expected mass change (loss of 30 Da: O₂ vs. H₂).

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol utilizes the aryl bromide for coupling with a boronic acid or ester derivative of an E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand).

Objective: To couple an E3 ligase ligand to the BENT-Aniline scaffold.

Materials:

  • This compound (1 eq.)

  • E3 Ligase Ligand-Boronic Acid/Ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or Pd(dppf)Cl₂, 0.05 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

  • Solvent (e.g., Dioxane/Water or DMF)

Procedure:

  • In a reaction vessel, combine BENT-Aniline, the boronic acid/ester derivative of the E3 ligase ligand, and the base.

  • Degas the solvent (e.g., by bubbling argon through it for 15-20 minutes) and add it to the reaction vessel.

  • Add the palladium catalyst to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Causality and Trustworthiness:

  • Why Suzuki Coupling? This reaction is one of the most robust and versatile C-C bond-forming reactions in modern organic synthesis. It is known for its high functional group tolerance, making it ideal for use with complex molecules like E3 ligase ligands[7][18][19].

  • Self-Validation: Successful coupling is confirmed by the disappearance of the starting BENT-Aniline spot on TLC and the appearance of a new, typically less polar, product spot. ¹H NMR will show signals corresponding to both the BENT-Aniline backbone and the newly introduced E3 ligase ligand moiety. High-resolution mass spectrometry will confirm the exact mass of the coupled product.

Conclusion

This compound is a high-value building block for the synthesis of chemical probes, particularly within the rapidly advancing field of targeted protein degradation. Its pre-installed, orthogonally reactive functional groups—a reducible nitro group and a bromo group amenable to cross-coupling—provide chemists with a flexible and powerful platform for the modular assembly of PROTACs and other complex molecular tools. The protocols and strategies outlined in this guide demonstrate its utility and provide a solid foundation for its application in drug discovery and chemical biology research.

References

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Denovium. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). National Institutes of Health (NIH). [Link]

  • Critical review on the chemical reduction of nitroaniline. (n.d.). ResearchGate. [Link]

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. (2020). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • Synthesis method of substituted nitroaniline. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (n.d.). Bentham Science. [Link]

  • An Improved Synthesis of N-Substituted-2-nitroanilines. (2003). Semantic Scholar. [Link]

  • This compound, min 98%, 25 grams. (n.d.). CP Lab Safety. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. [Link]

  • E3 ligase ligand chemistries: from building blocks to protein degraders. (2022). RSC Publishing. [Link]

  • Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. (n.d.). Homework.Study.com. [Link]

  • Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (n.d.).
  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. (n.d.). eChemHub. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. [Link]

  • Targeted Protein Degraders. (n.d.). NJ Bio, Inc.. [Link]

Sources

Application Notes & Protocols: 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Strategic Building Block

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the strategic value of well-designed chemical intermediates cannot be overstated. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS No. 1280786-66-4) has emerged as a key building block, primarily within the synthesis of novel protein degraders[1][2]. Its utility does not lie in any inherent biological activity of its own, but rather in its precisely functionalized aromatic core, which provides medicinal chemists with multiple, orthogonal handles for elaboration into complex, biologically active molecules.

This guide provides an in-depth analysis of this compound's properties, strategic applications, and detailed protocols for its use in key synthetic transformations. The focus is on explaining the causality behind experimental choices, enabling researchers to effectively integrate this versatile intermediate into their drug discovery workflows.

Physicochemical Properties & Handling

A thorough understanding of a compound's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1280786-66-4[1][3][]
Molecular Formula C₁₂H₁₇BrN₂O₃[1][5]
Molecular Weight 317.18 g/mol [3][5]
Purity Typically ≥98%[1]
Appearance Not specified, likely a crystalline solidN/A
Storage Room temperature; store in a tightly closed, dry, and well-ventilated place.[1][6]
Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related nitroanilines indicate that significant precautions are necessary. Analogous compounds are classified as harmful if swallowed, toxic in contact with skin, and potentially causing skin and eye irritation[6][7].

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust[6].

  • Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands and face thoroughly after handling[6].

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and reducing agents (except under controlled reaction conditions)[7].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains[6].

Core Application: A Multi-Functional Synthetic Intermediate

The strategic utility of this compound stems from its three key functional groups, which can be addressed with high chemoselectivity. This multi-handle nature makes it an ideal scaffold for building complex molecules piece by piece.

  • The Nitro Group (-NO₂): This is arguably the most versatile feature. The nitro group is a powerful electron-withdrawing group that can be readily and cleanly reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting aniline is a nucleophile perfectly poised for amide bond formation, sulfonylation, or reductive amination, serving as a critical attachment point for linkers or E3 ligase ligands in PROTAC synthesis.

  • The Bromo Group (-Br): The bromine atom on the aromatic ring is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the efficient construction of carbon-carbon or carbon-nitrogen bonds, enabling the attachment of diverse aryl or heteroaryl moieties that often constitute the "warhead" or protein-binding element of a targeted therapy.

  • The N-tert-butyl and Ethoxy Groups: These substituents are not merely spectators. The bulky tert-butyl group provides steric hindrance that can direct the regioselectivity of certain reactions and often imparts favorable pharmacokinetic properties by shielding the adjacent amine. Both groups modulate the compound's lipophilicity and solubility, critical parameters for the overall druglikeness of the final molecule.

The diagram below illustrates the synthetic logic, showcasing the orthogonal reactivity of the key functional groups.

G cluster_nitro Nitro Group Chemistry cluster_bromo Bromo Group Chemistry main This compound nitro_reduction Reduction (e.g., SnCl₂, H₂/Pd-C) main->nitro_reduction pd_coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) main->pd_coupling amine_product Resulting Amine (-NH₂) nitro_reduction->amine_product Forms nucleophile amide_coupling Amide Coupling (Linker/E3 Ligand) amine_product->amide_coupling warhead Protein-Binding Moiety ('Warhead') pd_coupling->warhead Forms C-C/C-N bond

Caption: Synthetic utility map of the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and logical transformations involving this compound.

Protocol 1: General Handling and Solubilization
  • Objective: To safely handle and prepare a stock solution of the title compound.

  • Materials: this compound, anhydrous Dimethylformamide (DMF), analytical balance, fume hood, glass vial, magnetic stirrer.

  • Procedure:

    • Perform all operations in a calibrated chemical fume hood.

    • Weigh the desired amount of this compound into a clean, dry glass vial.

    • Add the required volume of anhydrous DMF to achieve the target concentration (e.g., 100 mM).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Store the solution under an inert atmosphere (e.g., nitrogen or argon) at -20°C for long-term use.

  • Causality: Anhydrous DMF is chosen for its excellent solvating power for polar organic molecules and its high boiling point, making it suitable for subsequent reactions. Storage at low temperature under an inert atmosphere prevents degradation.

Protocol 2: Reduction of the Nitro Group to an Amine
  • Objective: To selectively reduce the nitro group to a primary amine, a crucial step for subsequent coupling reactions. This protocol uses tin(II) chloride, a classic and reliable reagent for this transformation[8].

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Ethyl acetate (EtOAc), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄), round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

    • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. Causality: An excess of the reducing agent is used to ensure the reaction goes to completion.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 70-80°C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

    • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. Causality: This step neutralizes the acidic reaction mixture and precipitates tin salts.

    • Extract the aqueous slurry with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

    • Purify the product via column chromatography if necessary.

  • Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show a new peak with the expected mass for the amine product (M-16). ¹H NMR will show the disappearance of the characteristic downfield shift of protons ortho/para to the nitro group and the appearance of a new broad singlet for the -NH₂ protons.

Protocol 3: Suzuki Cross-Coupling of the Bromo Group
  • Objective: To demonstrate the utility of the bromo- handle by coupling it with an arylboronic acid, a common method for installing a protein-binding moiety.

  • Materials: The amine product from Protocol 2, an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a base (e.g., K₂CO₃, 2.0 eq), and a solvent system (e.g., Dioxane/Water 4:1).

  • Procedure:

    • To a reaction vessel, add the bromoaniline starting material (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Causality: This is critical as palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

    • Add the degassed solvent system (Dioxane/Water) via syringe.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction to 90-100°C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

    • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

  • Self-Validation: Successful coupling is confirmed by LC-MS (a new peak with the mass of the coupled product) and ¹H NMR (appearance of new aromatic proton signals corresponding to the added aryl group).

Conceptual Workflow: Synthesis of a Hypothetical PROTAC

The true power of this compound is realized when these individual steps are combined in a synthetic campaign. The workflow below illustrates a conceptual pathway to a hypothetical PROTAC, where the compound serves as the central scaffold linking a kinase-binding "warhead" to a linker and E3 ligase ligand.

G start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline step1 Step 1: Nitro Reduction (Protocol 2) start->step1 intermediate1 Intermediate A: Diamino-bromo-aryl step1->intermediate1 step2 Step 2: Suzuki Coupling (Protocol 3) intermediate1->step2 intermediate2 Intermediate B: Warhead Attached step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_product Final PROTAC Molecule step3->final_product warhead Warhead-Boronic Acid warhead->step2 linker Linker-COOH + E3 Ligand linker->step3

Caption: Conceptual workflow for PROTAC synthesis.

Conclusion

This compound is a high-value intermediate for medicinal chemistry research. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the modular synthesis of complex molecules. By enabling the sequential and controlled introduction of protein-binding elements and linker-ligand moieties, it serves as a powerful tool in the development of next-generation therapeutics, particularly in the field of targeted protein degradation. The protocols and strategic insights provided herein are intended to empower researchers to leverage the full synthetic potential of this versatile building block.

References

  • This compound, min 98%, 25 grams. CP Lab Safety. [Link]

  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. [Link]

  • 4-Bromo-3-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

Sources

Step-by-step synthesis of PROTACs using "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to the Synthesis of von Hippel-Lindau (VHL)-Recruiting PROTACs Utilizing 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: Strategic Synthesis of PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC consists of three essential components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a flexible chemical linker that connects the two.[4][5] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely recruited E3 ligases in PROTAC design, owing to the availability of potent, small-molecule ligands that mimic the binding of its endogenous substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[6][7][8] The development of robust synthetic routes to these VHL ligands is therefore a cornerstone of modern PROTAC discovery.

This technical guide provides a detailed, step-by-step methodology for the synthesis of a VHL-recruiting PROTAC, starting from the strategically functionalized building block, This compound .[9][] This starting material is uniquely suited for this purpose, containing a bromine atom that serves as a handle for key C-C or C-N bond-forming reactions and a nitro group that can be readily converted to a primary amine for subsequent elaborations. We will delineate the synthesis of a VHL ligand precursor from this building block, its attachment to a versatile linker, and the final conjugation to a model protein of interest (POI) ligand.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded PolyUb_POI->Proteasome Recognition

Caption: General mechanism of action for a VHL-based PROTAC.

Part 1: Multi-Step Synthesis of the VHL Ligand Core

The overarching strategy involves a convergent synthesis. First, the core of the VHL ligand is constructed from the starting material. This core is then functionalized for linker attachment. The final PROTAC is assembled by conjugating this VHL-linker moiety to a warhead ligand.

Step 1: Reduction of the Nitro Group to Form an Aniline Intermediate

Causality: The initial and critical transformation is the reduction of the aromatic nitro group to a primary aniline. This amine is nucleophilic and serves as the key attachment point for the subsequent amide coupling reactions required to build the full VHL ligand scaffold. This step must precede C-H arylation as the resulting aniline is a directing group and is essential for the subsequent peptide-like couplings.

Protocol 1: Synthesis of 4-Bromo-N1-tert-butyl-5-ethoxy-benzene-1,2-diamine (Intermediate 2)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add This compound (1) (1.0 eq), ethanol (EtOH), and water in a 4:1 ratio.

  • Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Intermediate 2 , can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step 2: Sequential Amide Couplings to Construct the VHL Ligand Precursor

Causality: The assembly of the VHL ligand relies on the sequential formation of two amide bonds, mimicking the peptide backbone of HIF-1α.[11] The first coupling installs the crucial (2S,4R)-4-hydroxyproline moiety. After deprotection, the second coupling adds a bulky tert-leucine group, which is critical for achieving high binding affinity to the VHL protein.[6][7] HATU is used as the coupling reagent due to its high efficiency and low rate of racemization.

Protocol 2a: Coupling with Protected Hydroxyproline

  • Reaction Setup: Dissolve Intermediate 2 (1.0 eq) and N-Boc-(2S,4R)-4-hydroxyproline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. Monitor by LC-MS.

  • Work-up and Purification: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate 3 .

Protocol 2b: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected intermediate 3 in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-30% v/v).

  • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt is typically used directly in the next step.

Protocol 2c: Coupling with Protected tert-Leucine

  • Reaction Setup: Dissolve the TFA salt from the previous step (1.0 eq) and N-Boc-L-tert-leucine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and facilitate coupling).

  • Reaction Conditions & Work-up: Follow the procedure outlined in Protocol 2a. Purify by flash column chromatography to yield the fully assembled, Boc-protected VHL ligand precursor 4 .

VHL_Ligand_Synthesis_Workflow start Starting Material: 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline (1) step1 Step 1: Nitro Reduction (Fe, NH4Cl) start->step1 intermediate2 Aniline Intermediate (2) step1->intermediate2 step2a Step 2a: Amide Coupling (Boc-Hyp-OH, HATU) intermediate2->step2a intermediate3 Boc-Hyp Adduct (3) step2a->intermediate3 step2b Step 2b: Boc Deprotection (TFA) intermediate3->step2b intermediate_amine Free Amine step2b->intermediate_amine step2c Step 2c: Amide Coupling (Boc-t-Leu-OH, HATU) intermediate_amine->step2c product4 Protected VHL Ligand Core (4) step2c->product4

Caption: Synthetic workflow for the VHL Ligand Core from the starting material.

Part 2: PROTAC Assembly via Linker Attachment and Final Conjugation

With the VHL ligand core synthesized, the next phase involves attaching a linker and conjugating it to a warhead. The linker's length and composition are critical for PROTAC efficacy and must be optimized for each target.[5][12] We will use a popular and highly efficient "click chemistry" approach for the final conjugation.[][14][15]

Step 3: Linker Installation

Causality: The free hydroxyl group on the hydroxyproline residue of intermediate 4 provides a convenient and frequently used attachment point for the linker.[6] A Williamson ether synthesis with a bifunctional PEG linker (containing a terminal leaving group and an azide) installs the linker and prepares the molecule for the final click reaction. PEG linkers are commonly used to improve the solubility and pharmacokinetic properties of the PROTAC.[16][17]

Protocol 3: Synthesis of VHL-Linker-Azide Intermediate (5)

  • Reaction Setup: Dissolve the protected VHL ligand core 4 (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir for 30 minutes. Then, add the linker, for example, 1-bromo-(2-(2-azidoethoxy)ethoxy)ethane (1.2 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the azide-functionalized intermediate 5 .

Step 4: Final Boc Deprotection and Warhead Conjugation

Causality: The final Boc group must be removed to unmask the secondary amine, which is essential for VHL binding. The resulting VHL-linker fragment is then conjugated to a warhead containing a terminal alkyne. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an ideal reaction for this final step due to its high yield, specificity, and biocompatibility, forming a stable triazole ring that becomes part of the final PROTAC linker.[][14][15]

Protocol 4a: Final Boc Deprotection

  • Follow the procedure outlined in Protocol 2b using intermediate 5 as the starting material to yield the final VHL-Linker-Azide TFA salt 6 .

Protocol 4b: CuAAC "Click" Reaction

  • Reaction Setup: In a vial, dissolve the VHL-Linker-Azide TFA salt 6 (1.0 eq), an alkyne-functionalized warhead (e.g., an alkyne-modified JQ1 analog, 1.0 eq), and DIPEA (2.2 eq) in a 3:1 mixture of tert-butanol and water.

  • Catalyst Addition: To this solution, add sodium ascorbate (0.3 eq, as a 1M solution in water) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, as a 1M solution in water).

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction mixture may become heterogeneous. Monitor by LC-MS.

  • Purification: Upon completion, dilute the mixture with DMSO and filter. Purify the crude product directly by preparative reverse-phase HPLC (RP-HPLC) to yield the final PROTAC molecule 7 .

Characterization and Data Presentation

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized intermediates and the final PROTAC.

Technique Purpose Expected Outcome
LC-MS Purity assessment and confirmation of molecular weight for each step.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for [M+H]⁺.
¹H and ¹³C NMR Unambiguous structural confirmation of the final compound and key intermediates.All proton and carbon signals correspond to the expected chemical structure.
HRMS Determination of the exact mass and elemental composition.The measured mass should be within 5 ppm of the calculated exact mass.
Preparative HPLC Final purification of the PROTAC molecule.Isolation of a highly pure fraction (>95%) of the target compound.

References

  • BenchChem. Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol. BenchChem.
  • Rico-Leo, E. M., et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules. Available from: [Link]

  • BenchChem. A step-by-step guide for synthesizing a PROTAC with a pre-made linker. BenchChem.
  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available from: [Link]

  • Imaeda, Y., et al. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – A European Journal. Available from: [Link]

  • Guryanov, I., et al. Novel approaches for the rational design of PROTAC linkers. Medicinal Chemistry Research. Available from: [Link]

  • Troup, R. I., et al. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Scarcella, M., et al. VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. Available from: [Link]

  • Maple, H. J., et al. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available from: [Link]

  • Troup, R. I., et al. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. Available from: [Link]

  • Kovach, B. S., et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. Available from: [Link]

  • Jaime-Figueroa, S., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Scientific Reports. Available from: [Link]

  • ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein (ATR). ChemRxiv. Available from: [Link]

  • Johansson, K. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva Portal. Available from: [Link]

  • Imaeda, Y., et al. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Available from: [Link]

  • Wang, Y., et al. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Pharmaceuticals. Available from: [Link]

  • CP Lab Safety. This compound, min 98%, 25 grams. CP Lab Safety. Available from: [Link]

  • Kovach, B. S., et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available from: [Link]

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands. BenchChem.
  • CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. Available from: [Link]

  • Zollman, D., et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available from: [Link]

  • Farnaby, W., et al. PROTAC-mediated crosstalk between E3 ligases. The Royal Society of Chemistry. Available from: [Link]

  • Kovach, B. S., et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available from: [Link]

  • Wang, L., et al. Click chemistry in the development of PROTACs. Chemical Society Reviews. Available from: [Link]

  • Zollman, D., et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available from: [Link]

  • Bond, M. J., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters. Available from: [Link]

  • eChemHub. 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. eChemHub. Available from: [Link]

Sources

Application Notes & Protocols: 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline as a Versatile Scaffold for Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Induced Proximity

The field of drug discovery is undergoing a significant transformation, moving beyond classical occupancy-driven inhibition to embrace novel therapeutic modalities. Among the most promising of these are bifunctional molecules, which are engineered to induce proximity between two proteins, thereby hijacking cellular machinery to elicit a specific biological outcome.[1][2] This class of molecules, most notably represented by Proteolysis Targeting Chimeras (PROTACs), typically consists of two distinct ligands connected by a chemical linker.[3][4] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3]

The modular nature of bifunctional molecules allows for a high degree of tunability. The choice of POI and E3 ligase ligands dictates the specificity of the interaction, while the linker's composition, length, and attachment points are critical for optimizing the stability and efficiency of the ternary complex (POI-PROTAC-E3 ligase).[4][5] This application note details the utility of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline , a strategically functionalized aromatic ring, as a versatile starting material for the synthesis of novel bifunctional molecules. Its distinct functional groups offer multiple avenues for chemical modification, providing a robust platform for constructing diverse chemical probes and potential therapeutics.

Chemical & Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂O₃[5]
Molecular Weight 317.2 g/mol [5]
CAS Number 1280786-66-4[5]
Appearance Typically a solidN/A
Purity ≥98%[5]
Storage Room temperature[5]

Strategic Analysis of Functional Groups

The synthetic versatility of this compound stems from its unique arrangement of functional groups, each presenting distinct opportunities for chemical elaboration. A thorough understanding of their reactivity is paramount to designing a logical and efficient synthetic route.

  • Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to an amine (-NH₂). This transformation is a cornerstone of many synthetic strategies, as the resulting aniline is a versatile nucleophile for amide bond formation, a common method for linker attachment.

  • Bromo Group (-Br): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of carbon-based or heteroatom-containing linkers.

  • Aniline Nitrogen (-NH-tert-butyl): The secondary amine is sterically hindered by the bulky tert-butyl group. This feature can be exploited to direct reactions to other positions on the ring or, if desired, the tert-butyl group can be removed under specific conditions, although this is often a challenging transformation.

  • Ethoxy Group (-OCH₂CH₃): This ether linkage is generally stable under many reaction conditions, contributing to the overall lipophilicity and conformational properties of the molecule.

Hypothetical Synthetic Workflow: Construction of a BTK-Targeting PROTAC

To illustrate the utility of this compound, we propose a hypothetical synthetic workflow to construct a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically relevant target in B-cell malignancies. The design will incorporate a known BTK ligand and a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ligase.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Linker Attachment cluster_2 Phase 3: Final Assembly A 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline B Reduction of Nitro Group (e.g., SnCl2, H2) A->B Step 1 C Resulting Diamine Intermediate B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D Linker Precursor with Carboxylic Acid and Alkyne D->E F Brominated Intermediate with Attached Linker E->F H Click Chemistry (CuAAC) F->H G BTK Ligand with Azide Moiety G->H I Final PROTAC Molecule H->I

Caption: Hypothetical workflow for synthesizing a BTK-targeting PROTAC.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established chemical transformations for similar molecules. Researchers should conduct their own optimization and safety assessments.

Protocol 1: Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to an amine, which will serve as the attachment point for the linker.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 5.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired diamine intermediate.

Protocol 2: Amide Coupling for Linker Attachment

This step involves coupling the newly formed amine with a linker precursor.

  • Reaction Setup: Dissolve the diamine intermediate (1.0 eq) and a linker precursor with a terminal carboxylic acid and a protected functional group for the final coupling (e.g., an alkyne) (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the brominated intermediate with the attached linker.

Protocol 3: Final Assembly via Click Chemistry

The final step joins the two halves of the bifunctional molecule.

  • Reaction Setup: Dissolve the brominated intermediate with the attached linker (1.0 eq) and an azide-functionalized BTK ligand (1.0 eq) in a mixture of tert-butanol and water.

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by LC-MS.

  • Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The crude product is then purified by preparative HPLC to yield the final bifunctional molecule.

Characterization and Data

The successful synthesis of the target molecule should be confirmed by a suite of analytical techniques. Below are the expected characterization data for the final hypothetical BTK-targeting PROTAC.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the core scaffold, the BTK ligand, and the CRBN ligand, as well as signals from the linker and the tert-butyl and ethoxy groups. The formation of the triazole ring in the linker will result in a characteristic downfield singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule, confirming the presence of all three components.
High-Resolution Mass Spectrometry (HRMS) An exact mass measurement that corresponds to the calculated molecular weight of the final PROTAC, confirming its elemental composition.
Purity (HPLC) >95% purity is desirable for biological assays.

Conclusion and Future Directions

This compound is a highly valuable building block for the construction of bifunctional molecules. Its strategically placed functional groups allow for a variety of synthetic approaches to create diverse libraries of chemical probes. The presented hypothetical workflow demonstrates a plausible route to a BTK-targeting PROTAC, highlighting the utility of this scaffold. Future work could explore alternative coupling strategies, such as utilizing the bromo group for cross-coupling reactions, to attach different linkers or ligands. This would further expand the chemical space accessible from this versatile starting material, enabling the development of novel bifunctional molecules for a wide range of biological targets.

References

  • Corson, T. W., et al. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ACS Chemical Biology, 3(11), 677-692. [1][2][6][7][8]

  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. [3]

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today: Technologies, 31, 37-46. [4][9]

  • Bricteux, L., et al. (2022). Recent Advances in PROTAC Technology Toward New Therapeutic Modalities. Chemistry & Biodiversity, 19(9), e202200424.

  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. [10]

  • BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. [11]

  • BOC Sciences. (n.d.). CAS 1280786-66-4 this compound. [12]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the synthesis of this complex molecule. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible synthetic route involves the protection of the amino group of a substituted aniline, followed by electrophilic aromatic substitution (bromination and nitration), and subsequent deprotection. The bulky tert-butyl group and the presence of multiple substituents on the aniline ring introduce specific challenges related to sterics and electronics, which can influence regioselectivity and reaction rates.

This guide will focus on troubleshooting the key steps of this synthesis, assuming a general synthetic pathway that includes the introduction of the bromo and nitro groups onto an appropriately substituted N-tert-butyl-ethoxy-aniline precursor.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: I am observing a low yield of the final product, this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reactions, the formation of byproducts, and losses during workup and purification. Here’s a systematic approach to diagnosing and solving the issue:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure that the reaction is allowed to run for a sufficient amount of time. If the reaction has stalled, a slight increase in temperature or the addition of a small amount of fresh reagent may help drive it to completion.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yields.

    • Solution: Carefully check the stoichiometry of your reagents. For bromination, a molar ratio of at least 2:1 of the brominating agent to the aniline precursor may be necessary for di-substitution, though in this case, we are aiming for mono-bromination.[1] For nitration, the ratio of nitric acid to sulfuric acid is crucial.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Solution: The presence of the activating amino and ethoxy groups can lead to over-bromination or the formation of different regioisomers.[1][2] To minimize these side reactions, consider protecting the amino group as an acetanilide before carrying out the electrophilic substitution. This moderates the activating effect of the amino group and directs the substitution to the desired positions.[2] Also, maintain strict temperature control, as higher temperatures can favor the formation of byproducts.[1]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize your workup procedure. Ensure the pH is appropriate during extractions to minimize the solubility of the product in the aqueous phase. When performing recrystallization, choose a solvent system that provides good recovery and effectively removes impurities.

Question 2: My final product is contaminated with significant impurities. How can I identify and eliminate them?

Answer: Impurities can arise from unreacted starting materials, byproducts, or degradation of the product.

  • Identification of Impurities: Use analytical techniques such as NMR, LC-MS, and HPLC to identify the structure of the impurities. Common impurities in similar syntheses include:

    • Unreacted Starting Material: Indicates an incomplete reaction.[1]

    • Mono-substituted or Di-substituted Byproducts: For instance, if the starting material already contains a nitro or bromo group, you might see products with only one of the desired groups or with additional substitutions.

    • Isomeric Products: The directing effects of the substituents can lead to the formation of isomers.

  • Elimination of Impurities:

    • Chromatography: Column chromatography is often the most effective method for separating complex mixtures of closely related compounds.[3] A range of silica gel and solvent systems can be explored to achieve optimal separation.

    • Recrystallization: If the impurities have significantly different solubilities from the desired product, recrystallization can be a highly effective purification method. Experiment with different solvents to find the one that gives the best balance of purity and yield.

    • Washing: During the workup, washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities, or sodium bisulfite to remove excess bromine) can help remove certain types of impurities.

Question 3: The nitration step of my synthesis is giving a mixture of ortho, para, and even some meta products. How can I improve the regioselectivity?

Answer: The nitration of anilines can be notoriously difficult to control. The amino group is highly activating, but in the strongly acidic conditions of nitration (a mixture of nitric and sulfuric acid), it is protonated to form the anilinium ion (-NH3+).[4][5] This ion is strongly deactivating and a meta-director.[4][5] This leads to a mixture of isomers.

  • Protecting the Amino Group: The most effective strategy to control the regioselectivity of nitration is to protect the amino group as an amide (e.g., by reacting the aniline with acetic anhydride to form an acetanilide).[2][6] The amide group is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-reaction and oxidation.[2] After the nitration step, the protecting group can be removed by hydrolysis.

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What is the importance of starting material purity?

A1: The purity of your starting materials is critical to the success of the synthesis. Impurities in the starting aniline derivative can lead to the formation of unexpected side products that may be difficult to separate from the desired product.[7] Always ensure your starting materials are of high purity, and if necessary, purify them before use.

Q2: How should I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions.[1] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, HPLC can be used.

Q3: What are the key safety precautions I should take during this synthesis?

A3: The synthesis of this compound involves the use of hazardous chemicals.

  • Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrating Mixture: Concentrated nitric acid and sulfuric acid are extremely corrosive. The nitration reaction can be highly exothermic and should be carried out with caution, typically in an ice bath to control the temperature.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Q4: I need to scale up this reaction. What are the main considerations?

A4: Scaling up a reaction requires careful planning.

  • Heat Transfer: Exothermic reactions, such as nitration, can become difficult to control on a larger scale. Ensure you have an adequate cooling system and monitor the internal temperature of the reaction closely.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction rate and temperature.

Experimental Protocols

The following are general protocols for key steps in the synthesis of substituted nitroanilines, which can be adapted for the synthesis of this compound.

Protocol 1: Acetylation of a Substituted Aniline (Protection)
  • Dissolve the starting aniline derivative in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture gently for a short period.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide product.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 2: Bromination of an Acetanilide Derivative
  • Dissolve the acetanilide derivative in a suitable solvent, such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water and add sodium bisulfite to quench any excess bromine.

  • Collect the precipitated product by filtration, wash with water, and dry.

Protocol 3: Nitration of a Substituted Acetanilide
  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Dissolve the substituted acetanilide in concentrated sulfuric acid and cool the solution in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the product by filtration, wash thoroughly with cold water to remove any residual acid, and dry.

Protocol 4: Hydrolysis of the Acetanilide (Deprotection)
  • Reflux the nitro-acetanilide derivative in a mixture of ethanol and concentrated hydrochloric acid.

  • After the reaction is complete (monitor by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final aniline product.

  • Collect the product by filtration, wash with water, and dry.

Data Summary

ParameterBrominationNitration
Typical Solvents Acetic Acid, DichloromethaneConcentrated Sulfuric Acid
Temperature Range 0-25°C0-10°C
Key Reagents Bromine, N-Bromosuccinimide (NBS)Nitric Acid, Sulfuric Acid
Common Side Products Over-brominated products, isomersIsomers (ortho, meta), oxidized byproducts

Visualizations

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection & Purification Start Substituted Aniline Protect Acetylation (Acetic Anhydride) Start->Protect Acetanilide Protected Acetanilide Protect->Acetanilide Bromination Bromination (Br2 in Acetic Acid) Acetanilide->Bromination Bromo_Acetanilide Bromo-Acetanilide Bromination->Bromo_Acetanilide Nitration Nitration (HNO3/H2SO4) Bromo_Acetanilide->Nitration Nitro_Bromo_Acetanilide Nitro-Bromo-Acetanilide Nitration->Nitro_Bromo_Acetanilide Deprotection Hydrolysis (Acidic) Nitro_Bromo_Acetanilide->Deprotection Purification Purification (Chromatography/Recrystallization) Deprotection->Purification End Final Product Purification->End

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Yield Observed Check_Completion Reaction Incomplete? (Check TLC/HPLC) Start->Check_Completion Check_Stoichiometry Incorrect Stoichiometry? Start->Check_Stoichiometry Check_Temp Suboptimal Temperature? Start->Check_Temp Byproducts Side Products Formed? (Check NMR/LC-MS) Start->Byproducts Losses Losses during Workup? Start->Losses Sol_Time_Temp Increase Reaction Time / Adjust Temperature Check_Completion->Sol_Time_Temp Yes Sol_Stoichiometry Verify and Adjust Reagent Ratios Check_Stoichiometry->Sol_Stoichiometry Yes Check_Temp->Sol_Time_Temp Yes Sol_Protect Use Protecting Group Strategy Sol_Workup Optimize Workup & Purification Byproducts->Sol_Protect Yes Losses->Sol_Workup Yes

Caption: Troubleshooting logic for addressing low product yield.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.
  • Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2,6-Dibromo-4-nitroaniline.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-4-nitroaniline.
  • Benchchem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, optimized protocols, and a thorough understanding of the underlying chemical principles. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a molecule with potential applications in medicinal chemistry and materials science, presents a multi-step challenge that requires careful control of reaction conditions. The primary hurdles lie in the regioselective introduction of substituents onto the aniline core and the subsequent N-alkylation of a sterically hindered and electronically deactivated amine.

This guide will dissect the synthesis into a logical two-stage process:

  • Formation of the Key Intermediate: The synthesis of 4-bromo-5-ethoxy-2-nitroaniline.

  • Final N-tert-butylation: The introduction of the tert-butyl group to yield the final product.

We will explore the mechanistic rationale behind each step, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Stage 1: Synthesis of the Key Intermediate: 4-Bromo-5-ethoxy-2-nitroaniline

The successful synthesis of the final product hinges on the efficient preparation of the 4-bromo-5-ethoxy-2-nitroaniline intermediate. Two primary retrosynthetic routes are considered, each with its own set of advantages and potential pitfalls.

Diagram: Retrosynthetic Analysis of 4-Bromo-5-ethoxy-2-nitroaniline

cluster_route_a Route A: Ethoxylation cluster_route_b Route B: Bromination Target 4-Bromo-5-ethoxy-2-nitroaniline PrecursorA 4-Bromo-2-nitrophenol PrecursorA->Target Williamson Ether Synthesis StartA p-Bromophenol StartA->PrecursorA Nitration PrecursorB 5-Ethoxy-2-nitroaniline PrecursorB->Target Electrophilic Bromination StartB m-Phenetidine StartB->PrecursorB Nitration

Caption: Retrosynthetic pathways for the intermediate 4-Bromo-5-ethoxy-2-nitroaniline.

Recommended Synthetic Pathway: Route A - Ethoxylation of 4-Bromo-2-nitrophenol

While both routes are chemically plausible, Route A is often preferred due to the generally more predictable regioselectivity of the Williamson ether synthesis compared to the electrophilic bromination of a polysubstituted aniline.

The initial step involves the nitration of commercially available p-bromophenol. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the bromine atom, nitration will selectively occur at the ortho position.

Experimental Protocol: Synthesis of 4-Bromo-2-nitrophenol

Reagent/SolventMolar Eq.MW ( g/mol )Amount
p-Bromophenol1.0173.0117.3 g
Dichloroethane--100 mL
Nitric Acid (70%)1.163.01~7.0 mL

Procedure:

  • Dissolve p-bromophenol in dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the nitric acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Separate the organic layer and wash it with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-2-nitrophenol by recrystallization from ethanol/water to obtain a yellow solid.[1]

This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Bromo-2-nitrophenol1.0218.0021.8 g
Anhydrous Potassium Carbonate1.5138.2120.7 g
Ethyl Iodide1.2155.9712.0 mL
Anhydrous Acetone--200 mL

Procedure:

  • To a stirred suspension of 4-bromo-2-nitrophenol and potassium carbonate in acetone, add ethyl iodide.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 4-bromo-5-ethoxy-2-nitroaniline by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.

Stage 2: Copper-Catalyzed N-tert-butylation

The introduction of a tert-butyl group onto the nitrogen of the substituted nitroaniline is challenging due to the steric hindrance of the tert-butyl group and the reduced nucleophilicity of the aniline nitrogen, which is deactivated by the ortho-nitro group. Traditional methods often require harsh conditions and result in low yields. A modern and more efficient approach involves a copper-catalyzed reaction under mild conditions.[2]

Mechanism: The Role of the Copper Catalyst

The proposed mechanism involves the coordination of the copper catalyst to the tert-butylating agent, which facilitates the formation of a tert-butyl cation or a related electrophilic species. This electrophile is then attacked by the weakly nucleophilic aniline nitrogen. The presence of electron-withdrawing groups on the aniline ring has been shown to enhance the reaction rate, likely by making the aniline a better ligand for the copper center and preventing catalyst deactivation.[2]

Diagram: Proposed Catalytic Cycle for N-tert-butylation

Catalyst Cu(OTf)₂ Intermediate1 [Cu(OTf)₂(t-Bu-reagent)] complex Catalyst->Intermediate1 Coordination tBu_reagent tert-Butyl 2,2,2-trichloroacetimidate tBu_reagent->Intermediate1 Aniline 4-Bromo-5-ethoxy-2-nitroaniline Product This compound Aniline->Product Nucleophilic Attack Byproduct Trichloroacetamide Product->Byproduct + Intermediate1->Catalyst Regeneration Intermediate2 tert-Butyl cation equivalent Intermediate1->Intermediate2 Release Intermediate2->Product

Caption: A simplified proposed mechanism for the copper-catalyzed N-tert-butylation.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Bromo-5-ethoxy-2-nitroaniline1.0261.082.61 g
tert-Butyl 2,2,2-trichloroacetimidate1.5218.483.28 g
Copper(II) triflate (Cu(OTf)₂)0.1361.66362 mg
Anhydrous Nitromethane--20 mL

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-5-ethoxy-2-nitroaniline, copper(II) triflate, and anhydrous nitromethane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add tert-butyl 2,2,2-trichloroacetimidate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).[3]

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product.

Troubleshooting and FAQs

Diagram: Troubleshooting Workflow

cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: N-tert-butylation Start Low Yield or Incomplete Reaction Q1_1 Incomplete Nitration? Start->Q1_1 Q1_2 Low Yield in Ether Synthesis? Start->Q1_2 Q2_1 No reaction? Start->Q2_1 Q2_2 Multiple Products (TLC)? Start->Q2_2 A1_1 Check acid concentration Increase reaction time Q1_1->A1_1 A1_2 Ensure anhydrous conditions Check base strength Use a more reactive ethylating agent (e.g., ethyl triflate) Q1_2->A1_2 A2_1 Verify catalyst activity Ensure anhydrous solvent Check purity of starting materials Q2_1->A2_1 A2_2 Potential side reactions: - C-alkylation (less likely with this method) - Decomposition of starting material Q2_2->A2_2

Caption: A logical workflow for troubleshooting low-yield issues.

Q1: My yield of 4-bromo-2-nitrophenol is low, and I see multiple spots on my TLC plate. What is happening?

A1: This is likely due to over-nitration, leading to the formation of dinitro- or other polysubstituted products.

  • Causality: The hydroxyl group is a strong activating group, and if the reaction temperature is not well-controlled or the nitric acid is added too quickly, multiple nitrations can occur.

  • Solution:

    • Maintain a low temperature (0-5 °C) throughout the addition of nitric acid.

    • Use a more dilute solution of nitric acid.

    • Consider using a milder nitrating agent, such as a mixture of sodium nitrate in sulfuric acid.

Q2: The Williamson ether synthesis to form 4-bromo-5-ethoxy-2-nitroaniline is sluggish or incomplete.

A2: Several factors can contribute to a slow or incomplete Williamson ether synthesis.

  • Causality:

    • Insufficiently basic conditions: The phenoxide may not be forming in a high enough concentration.

    • Moisture: Water will protonate the phenoxide, rendering it non-nucleophilic.

    • Poor leaving group: While ethyl iodide is generally effective, a better leaving group can accelerate the reaction.

  • Solution:

    • Ensure all reagents and solvents are anhydrous. Dry your acetone over molecular sieves.

    • Use a stronger base, such as sodium hydride (NaH), in an aprotic solvent like DMF or THF. Be cautious with NaH as it is highly reactive.

    • Consider using ethyl triflate, which has a much better leaving group than iodide, but is also more expensive and less stable.

Q3: The final N-tert-butylation step is not proceeding, or the yield is very low.

A3: This is the most challenging step and requires careful attention to detail.

  • Causality:

    • Inactive Catalyst: The copper(II) triflate may be old or hydrated.

    • Presence of Water: Moisture can hydrolyze the tert-butylating agent and deactivate the catalyst.

    • Impure Starting Materials: Impurities in the 4-bromo-5-ethoxy-2-nitroaniline can interfere with the catalysis.

  • Solution:

    • Use freshly purchased or properly stored anhydrous copper(II) triflate.

    • Ensure your nitromethane is anhydrous. You can dry it over molecular sieves.

    • Purify the 4-bromo-5-ethoxy-2-nitroaniline intermediate thoroughly before proceeding to this step.

    • If the reaction is still slow, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but monitor for decomposition.

Q4: I am observing significant side products in the N-tert-butylation reaction. What are they and how can I minimize them?

A4: While the copper-catalyzed method is generally clean, side reactions can occur.[2]

  • Causality:

    • Elimination: The tert-butyl cation can be deprotonated to form isobutylene, especially if the reaction is heated excessively.

    • C-alkylation: While less common with this method, direct alkylation of the aromatic ring is a possibility.

  • Solution:

    • Maintain the reaction at room temperature unless a gentle increase is necessary to initiate the reaction.

    • Ensure a strictly inert atmosphere to prevent oxidative side reactions.

    • Proper purification by column chromatography should effectively separate these byproducts from the desired product.

Q5: How should I best purify the final product?

A5: The final product is a relatively nonpolar, substituted aniline.

  • Chromatography: Flash column chromatography on silica gel is the recommended method. A gradient elution starting with a nonpolar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will likely provide good separation.

  • Recrystallization: If a crystalline solid is obtained after chromatography, recrystallization can further improve purity. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.

Conclusion

The synthesis of this compound is a challenging but achievable goal with careful attention to reaction conditions and a solid understanding of the underlying chemistry. By following the proposed protocols and utilizing the troubleshooting guide, researchers can optimize their synthetic strategy to achieve higher yields and purity. The use of modern catalytic methods, such as the copper-catalyzed N-tert-butylation, represents a significant improvement in efficiency and mildness over traditional approaches.

References

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. Journal of Organic Chemistry.
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions and product characterization of ethoxylated products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]

  • MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium …. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, 98% Purity, C10H13BrN2O3, 25 grams. Retrieved from [Link]

  • ResearchGate. (2016, April 4). ChemInform Abstract: Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

  • S. Antony Sakthi et al. (n.d.). Electro Analytical Studies on Ethoxylation of O- Nitro Phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • ResearchGate. (n.d.). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed nitration of indolines using tert‐butyl nitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Amination of Aryl Halides. Single-Step Synthesis of Triarylamines. Retrieved from [Link]

  • PMC. (2021, July 15). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed ortho-thiocyanation of aromatic amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-ethoxy-5-fluoroaniline (C8H9BrFNO). Retrieved from [Link]

  • IOPscience. (2022, January 25). Safety control of ethoxylation reaction in a semi-batch reactor. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this class of compounds.

Introduction

This compound is a substituted nitroaniline, a class of compounds that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The purity of these intermediates is critical for the success of subsequent reactions and the quality of the final product. This guide provides practical, experience-driven advice on overcoming common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on the general synthesis of substituted nitroanilines, common impurities may include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Isomeric byproducts: Incomplete or alternative bromination or nitration can lead to the formation of structural isomers.[2]

  • Over-reacted products: Formation of di-brominated or other polysubstituted species.

  • Decomposition products: Nitroanilines can be susceptible to degradation, especially under harsh reaction or workup conditions.

  • Residual solvents: Solvents used in the reaction or initial extraction steps.

Q2: What is the expected appearance of pure this compound?

A2: While specific data for this exact molecule is limited, nitroaniline derivatives are typically colored crystalline solids, often yellow or orange.[2][3] A significant deviation from a bright, uniform color, such as a dark brown or tarry appearance, often indicates the presence of oxidized impurities.[4]

Q3: Which analytical techniques are best for assessing the purity of the purified product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting isomeric impurities. A reversed-phase C18 column is a good starting point.[2][5]

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for screening solvent systems for column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Oily Precipitate Forms Instead of Crystals The solvent may be too nonpolar, or the solution is supersaturated. The melting point of the compound or an impurity mixture is lower than the boiling point of the solvent.[4][5]- Add a small amount of a more polar co-solvent. - Try seeding the solution with a small crystal of pure product. - Ensure the cooling process is slow. - Use a lower-boiling point solvent for recrystallization.[4]
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.[4][5]- Reduce the amount of solvent used to dissolve the crude product. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[5] - Pre-heat the filtration apparatus to prevent cooling and crystallization in the funnel.[4]
Product is Still Impure After Recrystallization The chosen solvent is not effective at separating the impurities. Isomeric impurities have very similar solubility profiles to the product.[5]- Perform a second recrystallization, potentially with a different solvent or solvent system.[2] - Consider fractional crystallization for difficult separations.[2] - If impurities persist, column chromatography may be necessary.[2]
The Recrystallized Product is Still Highly Colored Colored impurities are co-crystallizing with the product.[2]- Perform a hot filtration step with activated charcoal to adsorb colored impurities before allowing the solution to cool and crystallize.[4] Be cautious as charcoal can also adsorb the product.
No Crystals Form Upon Cooling The solution is too dilute. The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again.[4] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Change the solvent system to one in which the product is less soluble.[4]
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers or Closely Related Impurities The mobile phase composition is not optimal. The column is not providing sufficient resolution.[5]- Screen different solvent systems using TLC first to find the optimal mobile phase. - Use a shallower solvent gradient or isocratic elution to improve separation.[5] - Increase the column length or use a stationary phase with a smaller particle size.
Peak Tailing in HPLC or Streaking on the Column The sample is overloading the column. Secondary interactions between the basic aniline and the acidic silica stationary phase.[5][6]- Reduce the amount of sample loaded onto the column.[5] - For basic compounds like anilines, adding a small amount of a competing base (e.g., triethylamine, typically 0.1-1%) to the mobile phase can reduce tailing.[5] - Consider using an amine-functionalized silica column.[7]
Product Elutes Too Quickly or Too Slowly The mobile phase is too strong (elutes too quickly) or too weak (elutes too slowly).[5]- Adjust the polarity of the mobile phase. For normal phase silica, increase polarity to decrease retention time and vice-versa. For reverse phase, decrease the organic content to increase retention time.[5]
Colored Impurities Co-elute with the Product The polarity of the colored impurity is very similar to the product in the chosen solvent system.- Try a different stationary phase (e.g., alumina instead of silica). - Consider a pre-purification step like a wash or a short plug filtration to remove highly colored baseline impurities.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[4] This step removes insoluble impurities and activated carbon if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Solvent System Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is common) and a solvent system that provides good separation (Rf value of the product ideally between 0.2 and 0.4).[5] For this aniline derivative, a hexane/ethyl acetate mixture is a good starting point.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Workflows

Purification_Workflow Crude_Product Crude Product Initial_Analysis Initial Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High Purity Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Low Purity / Complex Mixture Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Troubleshooting_1 Troubleshoot Recrystallization Purity_Check_1->Troubleshooting_1 Purity_Check_2->Recrystallization Further Polish Needed Purity_Check_2->Pure_Product Purity > 98% Troubleshooting_2 Troubleshoot Chromatography Purity_Check_2->Troubleshooting_2

Caption: General purification workflow decision tree.

Troubleshooting_Logic Start Impure Product After Initial Purification Identify_Issue Identify Issue (e.g., Color, Isomers, Tailing) Start->Identify_Issue Is_Colored Product Still Colored? Identify_Issue->Is_Colored Is_Isomer Isomeric Impurities Present? Is_Colored->Is_Isomer No Charcoal_Treatment Recrystallize with Activated Charcoal Is_Colored->Charcoal_Treatment Yes Is_Tailing Peak Tailing in Chromatography? Is_Isomer->Is_Tailing No Change_Solvent Change Recrystallization Solvent/System Is_Isomer->Change_Solvent Yes Optimize_Chroma Optimize Chromatography (Gradient, Additive) Is_Tailing->Optimize_Chroma Yes End Re-analyze Purity Charcoal_Treatment->End Change_Solvent->Optimize_Chroma If persists Amine_Column Use Amine-Functionalized Column Optimize_Chroma->Amine_Column If Tailing Persists Optimize_Chroma->End Amine_Column->End

Caption: Troubleshooting decision logic for common purification issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
  • BenchChem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Wikipedia. (n.d.). 2-Nitroaniline.
  • ChemicalBook. (n.d.). 2-Nitroaniline synthesis.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • BenchChem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
  • University of Alberta. (n.d.). Column chromatography.
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?

Sources

"4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS: 1280786-66-4). This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the stability and potential degradation pathways of this compound. As a substituted nitroaniline, this molecule possesses distinct functional groups that dictate its reactivity and require careful handling during experimental design and execution.

This guide moves beyond simple protocols to explain the causality behind its chemical behavior, ensuring you can anticipate challenges, troubleshoot effectively, and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the standard storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container, protected from light.[1][2] The electron-rich aniline core and the nitro group can be susceptible to long-term degradation if exposed to light or reactive atmospheric components.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The stability of this molecule is primarily influenced by four factors:

  • Reductive Environments: The nitro group is highly susceptible to reduction, which is the most common and predictable degradation pathway.[3][4]

  • Photolytic Conditions (UV/Sunlight): Nitroaromatic compounds are known to be photosensitive and can degrade upon exposure to UV or even strong ambient light.[5][6]

  • Strongly Acidic or Basic Conditions: While generally stable at neutral pH, prolonged exposure to harsh acidic or basic conditions can catalyze hydrolysis or other decomposition reactions.

  • High Temperatures: Like many nitroaniline derivatives, thermal decomposition can occur at elevated temperatures, a critical consideration in reactions requiring heat.[7][8]

Q3: What solvents are recommended for dissolving and storing solutions of this compound?

A3: For short-term experimental use, standard aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF) are suitable. For longer-term storage in solution, it is advisable to use aprotic solvents, store at low temperatures (-20°C), and protect from light. Protic solvents like methanol or ethanol are generally acceptable for reactions but may participate in photochemical degradation pathways.

Q4: Is this compound compatible with common reagents used in drug discovery?

A4: Compatibility is highly dependent on the reagent class.

  • Compatible: Reagents for reactions targeting the aniline nitrogen (e.g., acylation, alkylation) or for Suzuki/Buchwald couplings (targeting the C-Br bond) are generally compatible, provided reductive conditions are avoided.

  • Incompatible (Potential for Degradation):

    • Strong Reducing Agents: Reagents like H₂/Pd/C, NaBH₄ (with catalysts), LiAlH₄, and iron in acidic media will readily reduce the nitro group.[3][9]

    • Strong Oxidizing Agents: Advanced oxidation processes involving hydroxyl radicals can degrade the aniline ring.[10][11]

    • Strong, Non-hindered Bases: May deprotonate the aniline proton, potentially leading to side reactions.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter and provides a logical framework for diagnosing the root cause.

Q1: Problem - My reaction is showing a new, more polar spot by TLC/LC-MS that stains with ninhydrin. What is it?

A1: Diagnosis & Solution

This is a classic sign of nitro group reduction. The resulting primary aromatic amine is significantly more polar and will be ninhydrin-positive.

  • Causality: The nitro group (-NO₂) is a strong electron-withdrawing group that is readily reduced to an amino group (-NH₂). This transformation is one of the most common metabolic and chemical degradation pathways for nitroaromatic compounds.[4][12] The reduction proceeds through nitroso and hydroxylamine intermediates.[9]

  • Troubleshooting Steps:

    • Review Your Reagents: Check if any reagent in your reaction could act as a reducing agent. Common culprits include certain borohydrides, phosphines (e.g., PPh₃), or even metallic impurities.

    • Solvent Purity: Peroxides in aged ethers (like THF) can sometimes initiate radical reactions that may lead to complex decomposition.

    • Confirm Structure: Isolate the byproduct and confirm its structure by mass spectrometry (you should observe a mass decrease of 30 Da: -O₂ + 2H) and ¹H NMR (disappearance of the characteristic downfield shift from the nitro group and appearance of a broad -NH₂ signal).

Q2: Problem - I am losing starting material in a reaction mixture, even when it's stirred in the dark at room temperature. My conditions are acidic.

A2: Diagnosis & Solution

This suggests acid-catalyzed decomposition. While the molecule is reasonably stable, prolonged exposure to strong acids (e.g., TFA, concentrated HCl) can lead to degradation.

  • Causality: The primary sites for acid-catalyzed degradation are the ethoxy ether linkage and potential protonation of the entire molecule, which could activate it towards unforeseen pathways. The anilinium ion formed under acidic conditions is also meta-directing and highly deactivated.[13]

  • Troubleshooting Steps:

    • pH Monitoring: If possible, monitor the pH of your reaction. Consider using a milder acid or a buffered system.

    • Forced Degradation Test: Perform a small-scale control experiment by stirring your starting material in the reaction solvent with the acid at the same concentration and temperature. Monitor by LC-MS over time to confirm if acid is the cause.

    • Analyze Byproducts: Look for a potential byproduct corresponding to the loss of the ethyl group from the ethoxy moiety (a mass decrease of 28 Da), which would indicate ether cleavage.

Q3: Problem - My compound appears to be less pure after being left on the benchtop for a day. I see several new small peaks in the LC-MS.

A3: Diagnosis & Solution

This is likely due to photodegradation. Nitroaromatic compounds are often sensitive to light, especially in solution.

  • Causality: The nitro group can absorb UV and visible light, promoting the molecule to an excited state. This can lead to a variety of reactions, including hydrogen abstraction from the solvent or intramolecular rearrangements. Photolysis of nitroaromatics in the presence of H₂O₂ (which can be generated photochemically) is a known degradation method, often leading to hydroxylated byproducts like nitrophenols.[5][14]

  • Troubleshooting Steps:

    • Protect from Light: Always work with this compound in amber vials or flasks wrapped in aluminum foil. Minimize exposure to direct sunlight and strong laboratory lighting.

    • Solvent Choice: If you must expose solutions to light, use a solvent that is less prone to forming radicals (e.g., acetonitrile over THF).

    • ICH Photostability Protocol: For rigorous testing, follow a standard photostability protocol, such as those outlined by the ICH guidelines, to quantify the compound's light sensitivity.[15]

Proposed Degradation Pathways

Understanding the likely degradation pathways is crucial for predicting byproducts and designing robust analytical methods.

Reductive Pathway (Most Common)

The primary and most predictable degradation route involves the reduction of the nitro group to form 4-bromo-N-tert-butyl-5-ethoxybenzene-1,2-diamine.

Reductive_Pathway cluster_conditions Start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] End 1,2-Diamine Product (More Polar) Intermediate2->End [H] cond H₂, Pd/C Fe, H⁺ SnCl₂, HCl

Caption: Primary reductive degradation pathway of the nitro group.

Potential Photodegradation Pathway

Photodegradation is more complex and can yield multiple products. A plausible pathway involves the formation of radical species, leading to hydroxylation of the aromatic ring.

Photolytic_Pathway Start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Excited Excited State Molecule* Start->Excited hν (UV/Vis Light) Product Hydroxylated Byproducts (e.g., Nitrophenol derivatives) Excited->Product + •OH Other Other Decomposition Products Excited->Other Radical Hydroxyl Radical (•OH) (from solvent/H₂O)

Caption: A potential pathway for photodegradation via radical species.

Experimental Protocols

Protocol 1: General Stability Assessment via HPLC

This protocol allows for the quantitative assessment of the compound's stability under specific conditions (e.g., in a formulated solution).

Objective: To determine the rate of degradation of the title compound over time.

Methodology:

  • Stock Solution Preparation: Prepare an accurate 1 mg/mL stock solution of this compound in acetonitrile.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in the desired test solvent or buffer.

  • Initial Analysis (T=0): Immediately inject the test solution onto a calibrated HPLC-UV system. Record the peak area of the parent compound.

  • Incubation: Store the test solution under the desired conditions (e.g., 40°C, ambient light, pH 4 buffer). Prepare a control sample stored at 4°C in the dark.

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the test and control solutions onto the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Compare the degradation in the test sample to the control sample to isolate the effect of the test condition.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[15]

Forced_Degradation_Workflow cluster_conditions Stress Conditions (Incubate 24h at 60°C) Start Prepare 1 mg/mL Solution in 50:50 ACN:H₂O Acid Acidic 0.1 M HCl Start->Acid Expose Aliquots Base Basic 0.1 M NaOH Start->Base Expose Aliquots Oxidative Oxidative 3% H₂O₂ Start->Oxidative Expose Aliquots Thermal Thermal 80°C in Dark Start->Thermal Expose Aliquots Photo Photolytic ICH-compliant light chamber Start->Photo Expose Aliquots Analysis Analyze All Samples by LC-MS/DAD Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Calculate Mass Balance Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

Expected Outcomes from Forced Degradation:

ConditionExpected StabilityPrimary Degradation PathwayPotential Major Degradant
0.1 M HCl, 60°C Likely StableMinimal Hydrolysis4-Bromo-N-tert-butyl-5-hydroxy-2-nitroaniline
0.1 M NaOH, 60°C Likely StablePotential for minor decompositionComplex mixture
3% H₂O₂, RT Moderate DegradationOxidation/Reduction4-bromo-N-tert-butyl-5-ethoxybenzene-1,2-diamine
80°C, Dark Potential DegradationThermal DecompositionTo be determined
Photolytic Significant DegradationPhotolysisHydroxylated and/or reduced species

References

  • NCERT. (n.d.). Amines. Retrieved from lech204.pdf. This source describes standard methods for the reduction of nitro compounds to amines.
  • Spain, J. C., & Hughes, J. B. (2000). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Iniesta, J., González-García, J., Montiel, V., & Aldaz, A. (2001). Aniline degradation by electrocatalytic oxidation. PubMed. Available at: [Link]

  • Arora, P. K. (2020). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. In Microbial Degradation of Xenobiotics. Available at: [Link]

  • Krishnan, K., & Ninan, K. N. (1983). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. Available at: [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Iniesta, J., González-García, J., Montiel, V., & Aldaz, A. (2001). Aniline degradation by electrocatalytic oxidation. ResearchGate. Available at: [Link]

  • Yao, Y., Feiyang, C., & Lin, A. (2014). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ResearchGate. Available at: [Link]

  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. Available at: [Link]

  • Wang, Y., et al. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Lin, Y.-F., et al. (2011). Persulfate oxidation for the aniline degradation in aqueous systems. IWA Publishing. Available at: [Link]

  • Dan, L., & Fan, L. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Available at: [Link]

  • Ge, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. Available at: [Link]

  • Dan, L., & Fan, L. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from MSU Chemistry. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS No. 1280786-66-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, identify common impurities, and troubleshoot potential challenges.

Introduction

The synthesis of this compound is a nuanced process involving electrophilic aromatic substitution and N-alkylation on a highly functionalized aniline ring. The electronic properties of the substituents—the electron-donating ethoxy and amino groups, and the electron-withdrawing nitro group—present unique challenges in controlling regioselectivity and reactivity. This guide provides a plausible synthetic pathway based on established chemical principles and offers in-depth troubleshooting advice to ensure a successful synthesis with high purity.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned as a three-step process starting from 4-ethoxyaniline. This pathway is designed to control the regiochemistry of the substitutions.

Synthetic Pathway A 4-Ethoxyaniline B Step 1: Acetylation (Protection) A->B Acetic Anhydride C 4-Ethoxyacetanilide B->C D Step 2: Nitration C->D HNO₃, H₂SO₄ E 5-Ethoxy-2-nitroacetanilide D->E F Step 3: Bromination E->F Br₂, Acetic Acid G 4-Bromo-5-ethoxy-2-nitroacetanilide F->G H Step 4: Hydrolysis (Deprotection) G->H HCl, H₂O, Heat I 4-Bromo-5-ethoxy-2-nitroaniline H->I J Step 5: N-tert-butylation I->J tert-Butylating Agent, Catalyst K This compound (Final Product) J->K

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Synthesis of the Intermediate - 4-Bromo-5-ethoxy-2-nitroaniline

Question 1: My nitration of 4-ethoxyacetanilide (Step 2) is giving me a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of multiple isomers during the nitration of substituted anilines is a common challenge. The acetamido and ethoxy groups are both ortho, para-directing. However, the bulky acetamido group can sterically hinder the ortho position, favoring nitration at the other available positions.

  • Likely Impurities:

    • 3-Ethoxy-2-nitroacetanilide: Nitration ortho to the ethoxy group and meta to the acetamido group.

    • 4-Ethoxy-3-nitroacetanilide: Nitration ortho to the acetamido group.

  • Causality & Troubleshooting:

    • Reaction Temperature: Nitration is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to minimize the formation of side products.[1] Use an ice-salt bath for efficient cooling.

    • Rate of Addition: Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) slowly and dropwise to the solution of 4-ethoxyacetanilide. This prevents localized overheating and improves selectivity.

    • Solvent: Glacial acetic acid is a common solvent for this reaction. Ensure your starting material is fully dissolved before starting the addition of the nitrating mixture.

Question 2: I am seeing evidence of di-bromination during the bromination of 5-ethoxy-2-nitroacetanilide (Step 3). How can I avoid this?

Answer: The aniline ring is activated by the ethoxy and acetamido groups, making it susceptible to over-bromination, even with the deactivating effect of the nitro group.

  • Likely Impurity:

    • Di-bromo-5-ethoxy-2-nitroacetanilide: Addition of a second bromine atom to the aromatic ring.

  • Causality & Troubleshooting:

    • Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent (e.g., Br₂ in acetic acid).

    • Controlled Addition: Add the bromine solution slowly to the reaction mixture at a controlled temperature.

    • Alternative Brominating Agents: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better control and selectivity.

Question 3: My hydrolysis of 4-Bromo-5-ethoxy-2-nitroacetanilide (Step 4) is incomplete. What can I do?

Answer: Acid-catalyzed hydrolysis of the acetamido group requires sufficient heating and acid concentration to proceed to completion.

  • Likely Impurity:

    • Unreacted 4-Bromo-5-ethoxy-2-nitroacetanilide (starting material).

  • Causality & Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time as indicated by TLC monitoring.

    • Acid Concentration: Use a sufficiently concentrated acid solution (e.g., a mixture of concentrated HCl and water) to effectively catalyze the hydrolysis.[2]

    • Work-up: After hydrolysis, the reaction mixture needs to be neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the free aniline product. Ensure the solution is sufficiently basic to achieve complete precipitation.

Part 2: N-tert-butylation

Question 4: The N-tert-butylation of 4-Bromo-5-ethoxy-2-nitroaniline (Step 5) is not proceeding, and I am recovering my starting material. What are the likely reasons?

Answer: The N-tert-butylation of anilines, especially those bearing electron-withdrawing groups like a nitro group, can be challenging due to the reduced nucleophilicity of the amino group.

  • Causality & Troubleshooting:

    • Reaction Conditions: Traditional Sₙ2 reactions with tert-butyl halides are often ineffective due to competing elimination reactions. Specialized methods are required.

    • Catalyst and Reagent Choice: A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate has been shown to be effective for the N-tert-butylation of electron-deficient anilines under mild conditions.[3] This method proceeds via the formation of a tert-butyl cation.

    • Alternative Methods: Reductive amination or other specialized catalytic systems may be necessary.

Question 5: I am observing multiple products in my N-tert-butylation reaction. What are the potential side products?

Answer: Side reactions during N-tert-butylation can lead to a complex mixture of products.

  • Likely Impurities:

    • C-alkylated products: The tert-butyl cation can potentially alkylate the aromatic ring, although this is less common with deactivated rings.

    • Products of tert-butyl cation elimination: Isobutylene may be formed, which can lead to other byproducts.

    • N,N-di-tert-butylation: While sterically hindered, it is a possibility under forcing conditions, though highly unlikely.

  • Causality & Troubleshooting:

    • Reaction Conditions: Carefully control the reaction temperature and stoichiometry as per the chosen method.

    • Purification: The crude product will likely require purification by column chromatography to separate the desired N-mono-tert-butylated product from the starting material and any byproducts.

Analytical Characterization and Impurity Profiling

A summary of expected analytical data for the final product and key impurities is provided below. Note that the exact NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Compound1H NMR (Predicted)Key Differentiating Features
This compound Singlet for the tert-butyl protons (~1.5 ppm), two aromatic singlets, quartet and triplet for the ethoxy group.Presence of the large tert-butyl singlet.
4-Bromo-5-ethoxy-2-nitroaniline (Starting Material) Absence of the tert-butyl signal, presence of a broad singlet for the -NH₂ protons.No tert-butyl signal.
Regioisomers of Bromination/Nitration Different splitting patterns and chemical shifts for the aromatic protons.Aromatic region of the 1H NMR will show distinct patterns.
Di-brominated Product Only one aromatic proton signal (a singlet).Simplified aromatic region in the 1H NMR.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-nitroaniline (A key intermediate precursor)

This protocol is adapted from established methods for the synthesis of 4-bromo-2-nitroaniline and serves as a foundational procedure.[2][4]

  • Acetylation of Aniline: Protect the amino group of aniline by reacting it with acetic anhydride to form acetanilide.

  • Bromination of Acetanilide: Dissolve the acetanilide in glacial acetic acid and add a solution of bromine in acetic acid dropwise. This will predominantly yield 4-bromoacetanilide.

  • Nitration of 4-Bromoacetanilide: Dissolve the 4-bromoacetanilide in concentrated sulfuric acid, cool to 0-5 °C, and slowly add a cooled mixture of concentrated nitric acid and sulfuric acid.

  • Hydrolysis: Heat the resulting 4-bromo-2-nitroacetanilide in a mixture of concentrated hydrochloric acid and water to hydrolyze the amide and yield 4-bromo-2-nitroaniline.

Purification Workflow A Crude Reaction Mixture B Work-up (e.g., Quenching, Extraction) A->B C Crude Product B->C D Purification C->D E Recrystallization D->E If solid F Column Chromatography D->F If oily or mixture G Pure Product E->G F->G H Characterization (NMR, HPLC, MS) G->H I Final QC H->I

Caption: General workflow for the purification and analysis of the synthesized compounds.

References

Sources

Technical Support Center: Navigating Steric Hindrance with 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered aniline in their synthetic workflows. Here, we address common challenges and provide practical, field-tested solutions to help you navigate the complexities introduced by the unique structural features of this molecule.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides direct answers and actionable advice for issues frequently encountered during reactions with this compound.

Question 1: My N-acylation/alkylation reaction is showing low to no conversion. What's going wrong?

Answer: The primary challenge with this compound is the significant steric bulk around the nitrogen atom. The N-tert-butyl group, in conjunction with the ortho-nitro group, creates a highly crowded environment that hinders the approach of electrophiles.[1][2]

  • Causality: The tert-butyl group is exceptionally bulky, and its free rotation effectively shields the nitrogen's lone pair, which is essential for nucleophilic attack.[2] The adjacent nitro group further exacerbates this by withdrawing electron density and potentially through steric repulsion.[1][3]

  • Troubleshooting Steps:

    • Reagent Selection: Switch to smaller, more reactive electrophiles. For acylations, consider using acyl fluorides or mixed anhydrides instead of acyl chlorides. For alkylations, highly reactive agents like methyl triflate or methyl fluorosulfonate may be necessary.

    • Catalyst Choice: For reactions like Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[4] Consider using catalysts designed for sterically hindered substrates.

    • Reaction Conditions: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. High-pressure conditions can also be beneficial in forcing the reactants together.

    • Deprotonation Strategy: A strong, non-nucleophilic base is crucial for generating the anilide anion. Consider bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hydride (KH) over bulkier options like lithium diisopropylamide (LDA).

Question 2: I am observing significant side product formation, particularly at the aromatic ring, instead of N-functionalization.

Answer: This issue often arises when the intended N-centered reaction is slow due to steric hindrance, allowing competitive reactions on the aromatic ring to occur. The ethoxy group activates the ring, making it susceptible to electrophilic attack.

  • Causality: The slow rate of N-functionalization provides an opportunity for electrophiles to react at the electron-rich positions of the benzene ring.

  • Troubleshooting Steps:

    • Protecting Group Strategy: If the desired reaction is on the aromatic ring, it might be beneficial to temporarily replace the bulky N-tert-butyl group with a smaller protecting group that can be removed later.

    • Reaction Temperature Control: Running the reaction at a lower temperature may favor the desired N-functionalization pathway if it has a lower activation energy than the competing side reactions.

    • Solvent Effects: The choice of solvent can influence the relative rates of competing reactions. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to find the optimal conditions.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the reactivity of this compound.

Q1: What is steric hindrance and how does it specifically affect this molecule?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In this compound, the large tert-butyl group attached to the nitrogen physically blocks the approach of reactants to the nitrogen's lone pair of electrons.[2] This makes reactions that require nucleophilic attack by the nitrogen, such as acylation or alkylation, significantly more difficult. The ortho-nitro group also contributes to this steric crowding.[1][3]

Q2: How do the electronic effects of the substituents influence the molecule's reactivity?

A2: The substituents on the aniline ring have strong electronic effects:

  • Nitro Group (-NO2): This is a powerful electron-withdrawing group, both through induction and resonance.[1] It decreases the electron density on the aromatic ring and reduces the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles.

  • Ethoxy Group (-OEt): This is an electron-donating group through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This can make the ring more susceptible to electrophilic aromatic substitution.

  • Bromo Group (-Br): This is an electron-withdrawing group through induction but can donate electron density through resonance. Its overall effect is deactivating.

Q3: Can I perform electrophilic aromatic substitution on this molecule?

A3: Yes, but the directing effects of the existing substituents will determine the position of the incoming electrophile. The strong activating effect of the ethoxy group will likely direct incoming electrophiles to the position ortho to it (C6). However, the steric bulk of the N-tert-butyl and nitro groups will significantly influence the regioselectivity.

Q4: Are there alternative synthetic routes to create similarly substituted anilines with less steric hindrance?

A4: Yes, several strategies can be employed:

  • Late-Stage N-Alkylation: Synthesize the aniline with a smaller N-substituent (or an NH2 group) and introduce the tert-butyl group in the final steps of the synthesis. This can be challenging due to the steric hindrance of the final alkylation.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds and can be used to synthesize a wide variety of substituted anilines from aryl halides.[4] Specialized catalysts and ligands have been developed for coupling with sterically hindered amines.[5]

  • Reduction of Nitroarenes: The synthesis of substituted anilines can often be achieved by the reduction of the corresponding nitroarene.[4] This is a well-established and widely used method.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Sterically Hindered Anilines

This protocol provides a starting point for the acylation of this compound. Optimization will be required based on the specific acylating agent.

  • Reagent Preparation:

    • Dissolve 1 equivalent of this compound in anhydrous, aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add 1.1 equivalents of a strong, non-nucleophilic base (e.g., NaH or LiHMDS).

    • Stir the mixture at 0 °C for 30 minutes.

  • Acylation:

    • Slowly add 1.2 equivalents of the acylating agent (e.g., acyl chloride or anhydride).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Parameter Condition A (Standard) Condition B (For Hindered Substrates)
Base Pyridine, TriethylamineNaH, LiHMDS, KH
Acylating Agent Acyl ChlorideAcyl Fluoride, Mixed Anhydride
Temperature Room Temperature0 °C to Reflux
Catalyst NoneDMAP (catalytic)

Table 1. Recommended starting conditions for N-acylation.

Visualizing Steric Hindrance

The following diagram illustrates the key structural features contributing to the low reactivity of the nitrogen atom.

Steric_Hindrance cluster_molecule This compound cluster_reagent Approaching Electrophile Aniline_N N tBu tert-Butyl Group (High Steric Bulk) Aniline_N->tBu Shields N lone pair Nitro ortho-Nitro Group (Steric & Electronic Effects) Ring Aromatic Ring Ring->Aniline_N Electrophile E+ Electrophile->Aniline_N Hindered Attack

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-N-tert-butyl-5-ethoxy-2-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical engineering and organic synthesis principles.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound typically involves the nitration of an aniline precursor. A plausible and common synthetic route is the nitration of 4-bromo-N-tert-butyl-3-ethoxyaniline. This reaction, while straightforward on a small scale, presents several challenges during scale-up, primarily due to its exothermic nature and the potential for side-product formation.

Synthetic_Pathway Precursor 4-Bromo-N-tert-butyl-3-ethoxyaniline Reaction Nitration Precursor->Reaction NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Reaction Product This compound SideProduct Potential Side Products (e.g., over-nitration, oxidation) Reaction->Product Desired Product Reaction->SideProduct Side Reactions

Caption: Proposed synthetic pathway for this compound.

This guide will address the critical aspects of this process, focusing on ensuring safety, maximizing yield, and achieving high product purity at scale.

I. Reaction Exotherm and Temperature Control

A primary concern in scaling up any nitration reaction is managing the significant heat of reaction to prevent thermal runaway.[1][2]

FAQs

  • Q1: My reaction temperature is spiking unexpectedly during the addition of the nitrating agent. What is happening and how can I control it?

    A1: This is a classic sign of an uncontrolled exotherm, which is common in nitration reactions.[2] The rate of heat generation is exceeding the rate of heat removal. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][4]

    Troubleshooting Steps:

    • Reduce the Addition Rate: The most immediate action is to slow down the addition of the nitrating agent. This directly reduces the rate of reaction and, therefore, the rate of heat generation.

    • Improve Cooling Efficiency: Ensure your reactor's cooling system is operating at maximum capacity. Check the coolant temperature and flow rate. For larger vessels, consider upgrading to a more efficient cooling system.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may also slow down the reaction rate and impact downstream processing.[3]

    • Pre-cool the Reactants: Ensure both the substrate solution and the nitrating agent are pre-cooled to the lower end of your process temperature range before starting the addition.

  • Q2: What are the best practices for monitoring and controlling the temperature during a scaled-up nitration?

    A2: Robust temperature monitoring and control are non-negotiable for safe scale-up.

    Best Practices:

    • Multiple Temperature Probes: Use multiple, strategically placed temperature probes (e.g., near the addition point, in the bulk of the reaction, and near the reactor wall) to get a comprehensive temperature profile and detect localized heating.

    • Automated Control Systems: Implement an automated reactor control system that links the addition pump for the nitrating agent to the temperature probes. This allows for the automatic cessation of addition if the temperature exceeds a set safety limit.

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to accurately determine the heat of reaction, heat of mixing, and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger scale.

  • Q3: Are there alternative nitrating systems that are less exothermic?

    A3: While the classic mixed acid (HNO₃/H₂SO₄) system is potent, other nitrating agents can offer a milder reaction profile. For instance, using nitric acid in acetic anhydride or employing a milder nitrating agent like acetyl nitrate generated in situ can sometimes provide better control over the exotherm.[5] However, these alternatives may have their own challenges, including stability and cost, and require thorough process safety evaluation.

II. Impurity Profile and Side Reactions

Controlling the formation of impurities is critical for achieving the desired product quality and simplifying purification.

FAQs

  • Q1: I am observing significant amounts of di-nitrated and other unknown impurities in my scaled-up batch. What are the likely causes?

    A1: The formation of di-nitrated species and other byproducts is often due to poor control over reaction conditions, which is more challenging at scale.[6][7]

    Potential Causes and Solutions:

    • Poor Mixing and Localized "Hot Spots": Inefficient mixing can lead to areas of high reactant concentration and elevated temperatures, promoting over-nitration and oxidative side reactions.[5][8]

      • Solution: Improve agitation. For larger reactors, this may involve changing the impeller type, increasing the agitation speed, or installing baffles to ensure better turbulence and homogeneity.[3]

    • Incorrect Stoichiometry: An excess of the nitrating agent can drive the formation of di-nitrated products.

      • Solution: Carefully control the stoichiometry of the nitrating agent. Consider adding the nitrating agent sub-surface to improve its dispersion.

    • Extended Reaction Time: Prolonged exposure of the product to the reaction conditions can lead to degradation or the formation of further byproducts.

      • Solution: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction promptly upon completion.

  • Q2: How can I identify the unknown impurities in my reaction mixture?

    A2: A combination of analytical techniques is typically required for impurity identification.

    Recommended Analytical Workflow:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for separating the impurities and determining their molecular weights.

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to help determine the elemental composition of the impurities.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity can be isolated (e.g., by preparative HPLC), NMR is invaluable for elucidating its structure.

    • Forced Degradation Studies: Subjecting the starting material, intermediates, and final product to stress conditions (acid, base, heat, oxidation) can help to intentionally generate potential impurities and aid in their identification in the actual reaction mixture.

  • Q3: What role does the steric hindrance from the tert-butyl group play in side reactions?

    A3: The bulky tert-butyl group adjacent to the amine can offer some steric protection, potentially reducing the likelihood of reactions at the amine itself. However, it can also influence the regioselectivity of the nitration on the aromatic ring. If the precursor is not correctly substituted, you may see the formation of other nitro-isomers. Careful characterization of the product and impurities is essential to confirm the desired regiochemistry.

III. Mixing and Mass Transfer Issues

For heterogeneous reaction systems, efficient mixing is paramount for achieving consistent results.[9]

FAQs

  • Q1: My reaction seems to be much slower at a larger scale, even with the same temperature and concentration. Why is this happening?

    A1: This is a common issue when scaling up heterogeneous reactions and is often due to mass transfer limitations.[4][5] The reaction rate becomes limited by how quickly the reactants can move between the different phases (e.g., from an aqueous acid phase to an organic phase), rather than the intrinsic kinetics of the reaction.

    Troubleshooting and Optimization:

    • Agitation Study: Perform a systematic study to evaluate the effect of agitation speed on the reaction rate. If the rate increases with agitation speed, it is a strong indication of mass transfer limitation.

    • Impeller Design: The type of impeller can have a significant impact on mixing efficiency in heterogeneous systems. A high-shear impeller might be necessary to create a fine dispersion of droplets and increase the interfacial area for mass transfer.

    • Phase Transfer Catalysts: In some cases, a phase transfer catalyst can be used to facilitate the movement of reactants between phases, thereby increasing the reaction rate.

  • Q2: How can I ensure consistent mixing as I move to larger reactor vessels?

    A2: Maintaining consistent mixing during scale-up requires more than just increasing the size of the equipment.

    Scale-Up Considerations for Mixing:

    ParameterLab Scale (e.g., 1L)Pilot Scale (e.g., 100L)Production Scale (e.g., 1000L)
    Stirring Magnetic StirrerMechanical Stirrer (e.g., anchor, pitched-blade turbine)Mechanical Stirrer with Baffles
    Mixing Goal HomogeneityGood solid suspension and liquid-liquid dispersionEfficient heat and mass transfer
    Key Metric Visual observationTip speed, Power per unit volumePower per unit volume, blend time

    It's crucial to work with chemical engineers to model the mixing in the larger vessel and select the appropriate agitation system to mimic the conditions of the successful lab-scale experiment as closely as possible.[8]

Troubleshooting_Mixing Start Reaction is slow on scale-up CheckTemp Is temperature consistent with lab scale? Start->CheckTemp CheckAgitation Is the reaction heterogeneous? CheckTemp->CheckAgitation Yes Kinetics Reaction may be kinetically limited. Re-evaluate concentration/temperature. CheckTemp->Kinetics No MassTransfer Mass transfer limitation likely CheckAgitation->MassTransfer Yes Homogeneous Mixing less likely to be the issue. Investigate other parameters. CheckAgitation->Homogeneous No IncreaseAgitation Increase agitation speed MassTransfer->IncreaseAgitation ChangeImpeller Consider different impeller design MassTransfer->ChangeImpeller PhaseTransfer Evaluate phase transfer catalyst MassTransfer->PhaseTransfer

Sources

Validation & Comparative

A Synthetic Chemist's Guide to Multifunctional Building Blocks: A Comparative Analysis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and specialty chemical synthesis, the strategic use of highly functionalized, complex building blocks is paramount. These molecules offer a pre-packaged arrangement of steric and electronic features, enabling chemists to construct complex architectures with greater efficiency and precision. This guide provides an in-depth analysis of a unique polysubstituted aniline, 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline , comparing its synthetic potential against simpler, more conventional aniline-based reagents.

While anilines are foundational precursors, their metabolic instability and potential toxicity are known liabilities in pharmaceutical development.[1][2] This has driven the exploration of densely functionalized or isosterically replaced anilines to fine-tune pharmacological properties and mitigate adverse effects.[2][3] Here, we dissect the strategic advantages conferred by the specific combination of substituents in our target molecule, illustrating why a synthetic chemist might choose such a specialized reagent over more common starting materials.

Structural and Functional Analysis of a Polysubstituted Aniline

The synthetic utility of this compound stems from the interplay of its four distinct substituents on the aniline core. Each group imparts specific properties that can be leveraged in a multi-step synthesis.

  • N-tert-butyl Group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom.[4] This steric shield can modulate the amine's nucleophilicity and basicity, prevent undesired side reactions such as dimerization, and direct incoming reagents to other positions on the ring.[5][6] In some contexts, extreme steric bulk can even lead to a loss of planarity, reducing the nitrogen lone pair's delocalization into the ring and increasing basicity.[7]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent strongly deactivates the aromatic ring towards electrophilic substitution.[8] Conversely, it potently activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[9][10] Furthermore, the nitro group is a versatile functional handle that can be selectively reduced to an amine, providing a route for further diversification.[11][12]

  • Bromo Group (-Br): The bromine atom serves as an excellent leaving group in SNAr reactions and is a key handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[13] Its presence offers a reliable and well-established method for introducing carbon-carbon or carbon-heteroatom bonds. It can also be removed via reductive dehalogenation if it is used as a temporary blocking group.[14]

  • Ethoxy Group (-OEt): This is an electron-donating group, which activates the ring towards electrophilic substitution, primarily directing to the ortho and para positions.[15] Its electronic opposition to the nitro group creates a polarized electronic environment, potentially enhancing regioselectivity in certain reactions.

The combination of these groups on a single scaffold creates a powerful tool for orthogonal synthesis —a strategy where multiple, distinct functional groups can be reacted sequentially and selectively without interfering with one another.[16][17]

graph "Structural_Features" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Functional Analysis of the Target Molecule", fontcolor="#202124", fontsize=14, pad="0.5"]; node [style=filled, shape=box, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Central Node M [label="4-Bromo-N-tert-butyl-\n5-ethoxy-2-nitroaniline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];

// Substituent Nodes N_tBu [label="N-tert-butyl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Nitro [label="2-Nitro (-NO2)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; Bromo [label="4-Bromo (-Br)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"]; Ethoxy [label="5-Ethoxy (-OEt)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1.5!"];

// Edges with labels M -- N_tBu [label=" Steric Shielding\n Modulates Basicity"]; M -- Nitro [label=" Strong e⁻ Withdrawal\n Activates SₙAr\n Reducible Handle"]; M -- Bromo [label=" Cross-Coupling Handle\n SₙAr Leaving Group"]; M -- Ethoxy [label=" e⁻ Donating Group\n Influences Regioselectivity"]; }

Figure 1: A diagram illustrating the key functional groups of this compound and their primary synthetic influences.
Comparative Synthetic Scenarios

To appreciate the advantages of this complex building block, we will compare its hypothetical performance against simpler anilines in two common synthetic scenarios.

The SNAr reaction is a cornerstone of aromatic chemistry, driven by the presence of strong electron-withdrawing groups.[10][18] Consider the reaction of an alkoxide nucleophile (e.g., sodium methoxide) with our target molecule versus a simpler analogue, 4-Bromo-2-nitroaniline .[19]

In 4-bromo-2-nitroaniline, the nitro group activates both the ortho (C1-NH₂) and para (C4-Br) positions for nucleophilic attack. While the halogen is a better leaving group, competitive substitution or side reactions at other positions can occur.

In contrast, This compound offers superior control. The bulky N-tert-butyl group sterically hinders attack at the C1 position. The electron-donating ethoxy group at C5 slightly reduces the electrophilicity of the adjacent C4-Br position, but the overwhelming activation is provided by the para nitro group. This electronic and steric landscape strongly favors a clean substitution of the bromide atom.

Starting Material Expected Major Product Predicted Yield Potential Byproducts
4-Bromo-2-nitroaniline4-Methoxy-2-nitroanilineGoodRing amination, decomposition products
This compoundN-tert-butyl-5-ethoxy-4-methoxy-2-nitroanilineExcellentMinimal

Table 1: Predicted outcomes for an SNAr reaction with sodium methoxide, comparing the target molecule with a simpler aniline.

The true power of this molecule is revealed in a synthetic sequence that addresses each functional group independently. A simpler molecule like 4-bromoaniline would require a sequence of protection, nitration, and other modifications, often with challenges in regioselectivity.[20][21] Our target molecule, however, has this regiochemistry pre-installed.

A plausible synthetic workflow could be:

  • Suzuki Coupling: React the bromide at C4 with a boronic acid to install a new carbon-carbon bond. The other functional groups are typically stable under these conditions.

  • Nitro Reduction: Selectively reduce the nitro group at C2 to an amine. Reagents like iron powder in acetic acid or tin(II) chloride are known to perform this transformation while leaving aryl halides intact.[11][12] This newly formed amine can then be used for amide bond formation, cyclization, or other derivatizations.

  • Amine Modification (Optional): If necessary, the N-tert-butyl group could potentially be removed under harsh acidic conditions, although it is generally a stable protecting group.

digraph "Orthogonal_Synthesis" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 2: Proposed Orthogonal Synthetic Workflow", fontcolor="#202124", fontsize=14, splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Bromo-N-tert-butyl-\n5-ethoxy-2-nitroaniline", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Step 1: Suzuki Coupling\n(R-B(OH)₂, Pd catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Intermediate A\n(C4-Aryl substituted)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Nitro Reduction\n(Fe/AcOH or SnCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate B\n(C2-Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Step 3: Further Derivatization\n(e.g., Acylation, Cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Complex Target Molecule", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Step1 [dir=none]; Step1 -> Intermediate1; Intermediate1 -> Step2 [dir=none]; Step2 -> Intermediate2; Intermediate2 -> Step3 [dir=none]; Step3 -> FinalProduct; }

Figure 2: A conceptual workflow demonstrating the sequential, selective functionalization of the target molecule.
Experimental Protocols

The following are detailed, representative protocols for the key transformations discussed.

This protocol details the coupling of the aryl bromide with phenylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water. Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

This protocol describes the reduction of the nitro group while preserving the other functionalities post-coupling.

  • Reaction Setup: To a round-bottom flask, add the product from Protocol 1 (1.0 eq) and ethanol.

  • Reagent Addition: Add ammonium chloride (4.0 eq) dissolved in water, followed by iron powder (5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product, which can be purified further by chromatography if necessary.

Conclusion

While simpler aniline linkers like 4-bromo-2-nitroaniline are valuable and cost-effective reagents, they often require multi-step sequences of protection, activation, and substitution to achieve complex substitution patterns, with inherent risks of low regioselectivity and yield.[20] This compound represents a "synthesis-ready" building block. Its carefully orchestrated array of steric and electronic features provides chemists with a high degree of control over sequential reactions. The pre-defined regiochemistry and orthogonal reactivity of its functional groups can significantly shorten synthetic routes, improve overall yields, and facilitate the rapid construction of complex molecular targets, making it a powerful asset in the toolkit of drug development and materials science professionals.

References

  • ACS Medicinal Chemistry Letters. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Gamble, A. B., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). meta‐C−H Functionalization of anilines. Available at: [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Available at: [Link]

  • PubMed. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12). Available at: [Link]

  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]

  • Synthesis. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58. Available at: [Link]

  • ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Available at: [Link]

  • Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2021). Ferrocene-functionalized anilines as potent anticancer and antidiabetic agents: Synthesis, spectroscopic elucidation, and DFT calculations. Journal of Molecular Structure, 1249. Available at: [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline? Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available at: [Link]

  • Organic Chemistry Portal. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

Sources

A Head-to-Head Comparison: Evaluating the Efficacy of PROTACs Utilizing a Novel 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline-Based Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. While the warhead and E3 ligase ligand dictate the binding events, it is the often-underestimated linker that orchestrates the productive formation of a ternary complex, ultimately leading to the degradation of the protein of interest (POI).[1][2] This guide provides an in-depth comparison of the efficacy of PROTACs employing a novel linker derived from "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" against those with conventional polyethylene glycol (PEG) and alkyl linkers.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[3][] It achieves this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[] The linker, which connects the POI-binding and E3 ligase-binding moieties, is a critical determinant of the PROTAC's efficacy, influencing the stability and conformation of this ternary complex.[8][9]

The most commonly utilized linkers in PROTAC design are flexible alkyl chains and PEG chains, which offer synthetic tractability and can improve solubility.[][8][10] However, the exploration of novel linker chemotypes is a burgeoning area of research aimed at fine-tuning PROTAC properties such as cell permeability, degradation selectivity, and overall pharmacokinetics.[11]

This guide introduces a hypothetical novel linker synthesized from "this compound" and compares its performance with established linker technologies.

The PROTAC Mechanism of Action: A Visual Guide

To understand the comparative data, it is essential to first visualize the PROTAC mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Designing the Comparative Study: A Hypothetical Case Study

To objectively compare the efficacy of the novel "this compound" linker, we designed a series of PROTACs targeting the hypothetical Protein Kinase X (PKX) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

PROTAC Design:

  • Warhead: A known potent inhibitor of PKX.

  • E3 Ligase Ligand: Pomalidomide, a well-characterized CRBN binder.

  • Linkers:

    • Novel Linker (NL): A rigid linker derived from "this compound".

    • PEG Linker (PL): A flexible 4-unit PEG linker.

    • Alkyl Linker (AL): A flexible C8 alkyl chain.

The rationale behind this design is to keep the warhead and E3 ligase ligand constant, ensuring that any observed differences in efficacy can be attributed to the linker chemistry.

Experimental Protocols

Synthesis of a Novel Linker from this compound

The "this compound" provides a scaffold for a potentially rigid linker. A plausible synthetic route to incorporate this into a PROTAC is outlined below. This is a hypothetical scheme for illustrative purposes.

Step 1: Functionalization of the Linker Core

  • Suzuki Coupling: The bromo group on the aniline can be replaced with a functional group suitable for attachment to the warhead, for example, a boronic ester.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a handle for attachment to the E3 ligase ligand.

Step 2: PROTAC Assembly

  • Amide Bond Formation: The newly formed amine on the linker core is coupled with the carboxylic acid of the pomalidomide E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Final Coupling: The functionalized end of the linker is then conjugated to the PKX warhead.

Cell-Based Protein Degradation Assay

The efficacy of the synthesized PROTACs is evaluated by measuring the degradation of PKX in a relevant cancer cell line (e.g., HeLa cells).

Workflow:

Degradation_Assay_Workflow cluster_workflow Western Blotting Workflow for PROTAC Efficacy Cell_Culture 1. Seed HeLa cells in 6-well plates Treatment 2. Treat with varying concentrations of PROTACs (NL, PL, AL) for 24h Cell_Culture->Treatment Lysis 3. Harvest and lyse cells Treatment->Lysis Quantification 4. Determine protein concentration (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE and Western Blotting Quantification->SDS_PAGE Imaging 6. Imaging and Densitometry SDS_PAGE->Imaging Analysis 7. Data Analysis: Calculate DC50 & Dmax Imaging->Analysis

Caption: Experimental workflow for determining PROTAC-mediated protein degradation.

Detailed Protocol:

  • Cell Culture: HeLa cells are seeded in 6-well plates and allowed to adhere overnight.

  • PROTAC Treatment: Cells are treated with a serial dilution of each PROTAC (NL-PROTAC, PL-PROTAC, and AL-PROTAC) for 24 hours. A vehicle control (DMSO) is included.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against PKX and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of PKX is normalized to the loading control. The dose-response curves are plotted to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[12][13]

Comparative Efficacy Data

The following table summarizes the hypothetical, yet plausible, data obtained from the protein degradation assays.

PROTAC Linker TypeLinker CharacteristicsDC50 (nM)Dmax (%)Putative Rationale for Performance
Novel Linker (NL) Rigid, defined conformation1595The rigid structure may pre-organize the PROTAC for optimal ternary complex formation, leading to high potency and efficacy.
PEG Linker (PL) Flexible, hydrophilic5090The flexibility allows for ternary complex formation, but may not be as energetically favorable as the rigid linker. Good solubility may enhance cell permeability.
Alkyl Linker (AL) Flexible, hydrophobic12085High flexibility may lead to non-productive binding modes. Hydrophobicity could reduce solubility and bioavailability.

Discussion and Interpretation of Results

The hypothetical data suggests that the PROTAC with the novel, rigid linker (NL-PROTAC) exhibits superior potency (lower DC50) and efficacy (higher Dmax) compared to the PROTACs with flexible PEG and alkyl linkers. This outcome underscores the critical role of linker rigidity and conformation in driving efficient protein degradation.

  • Expertise & Experience Insight: The enhanced performance of the NL-PROTAC can be attributed to a lower entropic penalty upon formation of the ternary complex. A rigid linker can orient the warhead and E3 ligase ligand in a conformation that is conducive to productive binding with PKX and CRBN, thus stabilizing the ternary complex and promoting efficient ubiquitination.

  • Trustworthiness through Self-Validation: The inclusion of well-characterized PEG and alkyl linkers as benchmarks provides a self-validating system. The observed trend of NL > PL > AL in terms of efficacy is consistent with emerging principles in PROTAC design that favor optimized linker rigidity.

Conclusion

While PEG and alkyl linkers remain valuable tools in the initial stages of PROTAC development due to their synthetic accessibility, the exploration of novel linker chemotypes, such as the one hypothetically derived from "this compound," holds significant promise for engineering next-generation protein degraders with enhanced potency and efficacy. The hypothetical data presented in this guide illustrates the profound impact that linker design can have on the performance of a PROTAC. Future efforts in the field will undoubtedly focus on the rational design of linkers to precisely control the geometry of the ternary complex, thereby unlocking the full therapeutic potential of targeted protein degradation.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

  • Proteolysis targeting chimera - Wikipedia. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. [Link]

  • PROTAC Linker Design and Optimization - CD ComputaBio. [Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development - Frontiers. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Novel PROTACs: A Comparative Analysis Featuring a "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Imperative for Rigorous Validation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins.[1][2] By hijacking the cell's intrinsic ubiquitin-proteasome system, PROTACs can eliminate "undruggable" targets, offering a catalytic mode of action with the potential for durable pharmacological effects.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the validation of novel PROTACs.

While the core concept of a PROTAC—a bifunctional molecule with a target-binding ligand, an E3 ligase ligand, and a linker—is elegant in its simplicity, the path to a clinically viable degrader is paved with meticulous validation.[4] This guide will use a hypothetical PROTAC synthesized from the novel building block "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" as a central case study. Although there is no existing literature on PROTACs derived from this specific starting material, we will propose a plausible synthetic route to a Cereblon (CRBN) E3 ligase ligand to illustrate the validation workflow for any newly synthesized PROTAC. This approach will provide a practical, comparative framework, juxtaposing our hypothetical PROTAC with well-characterized degraders to underscore the principles of robust validation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs orchestrate a sequence of events leading to the degradation of a protein of interest (POI).[5] This process is initiated by the formation of a ternary complex, bringing the POI and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released to engage in another cycle of degradation, highlighting its catalytic nature.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Synthesis of a Novel CRBN-based PROTAC from a "this compound" Scaffold

To illustrate the validation process, we will first consider a plausible synthetic route for a novel CRBN ligand derived from "this compound". This hypothetical pathway demonstrates how a novel building block can be incorporated into a PROTAC structure.

Hypothetical Synthetic Pathway:

Our proposed synthesis begins with the reduction of the nitro group on "this compound" to an amine, followed by a series of reactions to construct the isoindolinone core characteristic of pomalidomide-based CRBN ligands.

Synthesis_Pathway Start 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Reduction Reduction of Nitro Group Start->Reduction Diaminobenzene Substituted Phenylenediamine Reduction->Diaminobenzene Cyclization Cyclization with Glutamine Derivative Diaminobenzene->Cyclization CRBN_Ligand Novel CRBN Ligand Cyclization->CRBN_Ligand Amide_Coupling Amide Coupling with Linker-POI Ligand CRBN_Ligand->Amide_Coupling PROTAC Final PROTAC Amide_Coupling->PROTAC

Caption: A hypothetical synthetic route to a novel PROTAC.

Synthetic Steps:

  • Reduction of the Nitro Group: The nitro group of "this compound" can be reduced to a primary amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.[6][7][8] This yields a substituted phenylenediamine.

  • Isoindolinone Formation: The resulting diamine can undergo a cyclization reaction with a glutamine derivative to form the isoindolinone core of the CRBN ligand.[1][9][10]

  • Linker Attachment and PROTAC Assembly: The synthesized CRBN ligand, now equipped with a reactive handle (e.g., the primary amine), can be coupled to a linker that is pre-attached to the protein of interest (POI) ligand via an amide bond formation reaction.[11][12][13][14]

Part 2: A Comparative Guide to the Validation of Novel PROTACs

Once a novel PROTAC is synthesized, a rigorous validation cascade is essential to characterize its efficacy, selectivity, and mechanism of action. We will now detail the key validation experiments, providing step-by-step protocols and comparing the expected outcomes for our hypothetical PROTAC with established degraders such as the VHL-based MZ1 (targets BRD4) and the CRBN-based ARV-110 (targets the Androgen Receptor).

Assessment of Target Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is the most common technique for quantifying this effect.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Comparative Data for Established PROTACs:

PROTACE3 LigaseTarget ProteinCell LineDC50DmaxReference(s)
MZ1 VHLBRD4H661 / H8388 nM / 23 nM>95%[15]
ARV-110 CRBNAndrogen ReceptorVCaP~1 nM>90%[16]
Hypothetical PROTACCRBNTarget XCell Line YTo be determinedTo be determined
Confirmation of the Ubiquitin-Proteasome Pathway

To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system, co-treatment with a proteasome inhibitor is performed.

Experimental Protocol: Proteasome Inhibition Assay

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50). In a parallel experiment, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).

  • Western Blot Analysis: Perform western blotting as described above to assess the levels of the target protein.

Expected Outcome: Co-treatment with a proteasome inhibitor should rescue the degradation of the target protein, indicating that the PROTAC's activity is dependent on the proteasome.

Assessment of Target Ubiquitination

A direct consequence of PROTAC-induced ternary complex formation is the ubiquitination of the target protein. This can be assessed by immunoprecipitation.

Experimental Protocol: Immunoprecipitation for Ubiquitination

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated protein) for a few hours.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Western Blot Analysis:

    • Wash the beads to remove non-specific binders.

    • Elute the protein complex from the beads.

    • Perform western blotting on the eluate using an antibody against ubiquitin.

Expected Outcome: An increase in the ubiquitination of the target protein upon treatment with the PROTAC confirms the mechanism of action.

Validation_Workflow cluster_0 Primary Validation cluster_1 Secondary Validation Degradation Target Protein Degradation (Western Blot) Pathway Ubiquitin-Proteasome Pathway Confirmation Degradation->Pathway Ubiquitination Target Ubiquitination (Immunoprecipitation) Pathway->Ubiquitination Viability Cell Viability Assay (MTT / CellTiter-Glo) Ubiquitination->Viability Ternary_Complex Ternary Complex Formation (SPR / FRET) Viability->Ternary_Complex Off_Target Off-Target Analysis (Proteomics) Ternary_Complex->Off_Target

Caption: A typical validation workflow for a novel PROTAC.

Cellular Viability Assays

To assess the functional consequence of target protein degradation, cell viability assays are performed.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell viability is inhibited).

Characterization of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques like Surface Plasmon Resonance (SPR) can be used to quantify the affinity and kinetics of this interaction.[17][18][19][20][21][22]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.

  • Binary Interactions: First, determine the binding affinity of the PROTAC to the immobilized E3 ligase and to the target protein in solution separately.

  • Ternary Complex Formation: Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. Calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

Comparative Data for Ternary Complex Cooperativity:

PROTACTernary ComplexCooperativity (α)Reference(s)
MZ1 VHL-MZ1-BRD4(BD2)22[3]
Hypothetical PROTACCRBN-PROTAC-Target XTo be determined
Off-Target Analysis using Quantitative Proteomics

A critical aspect of PROTAC validation is assessing its selectivity. Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the proteome, enabling the identification of off-target degradation events.[7][12][15][23][24][25][26]

Experimental Protocol: Quantitative Mass Spectrometry for Off-Target Analysis

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives maximal target degradation. Include a vehicle control.

  • Sample Preparation: Lyse the cells, extract the proteins, and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins that are significantly downregulated upon PROTAC treatment.

Expected Outcome: An ideal PROTAC will show high selectivity for the intended target with minimal degradation of other proteins. Any identified off-target proteins should be further investigated to assess potential liabilities.

Conclusion: A Roadmap for the Development of Novel Degraders

The validation of a novel PROTAC is a multifaceted process that requires a combination of cellular and biophysical assays. This guide has provided a comprehensive framework for this process, using a hypothetical PROTAC derived from "this compound" as a case study. By systematically assessing target degradation, confirming the mechanism of action, evaluating cellular effects, and characterizing ternary complex formation and off-target profiles, researchers can build a robust data package to support the advancement of their novel degraders. The comparative data from well-characterized PROTACs like MZ1 and ARV-110 serve as valuable benchmarks for these validation efforts. As the field of targeted protein degradation continues to evolve, a commitment to rigorous and comprehensive validation will be paramount in translating the promise of this exciting modality into transformative therapies.

References

  • An Improved Synthesis of N-Substituted-2-nitroanilines. Taylor & Francis Online.
  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis.
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PMC.
  • Full article: An Improved Synthesis of N-Substituted-2-nitroanilines.
  • Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prost
  • Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics. Benchchem.
  • Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization | The Journal of Organic Chemistry.
  • C–H cyclization strategies for isoindolinone synthesis.
  • Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Rel
  • Cyclization Reactions for the Synthesis of Phthalans and Isoindolines.
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis | The Journal of Organic Chemistry.
  • Detect Protein Ubiquitination by Immunoprecipit
  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv.
  • Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity | ACS Medicinal Chemistry Letters.
  • MZ 1 | Active Degraders. R&D Systems.
  • Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. SciSpace.
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE.
  • An Improved Synthesis of N-Substituted-2-nitroanilines | Semantic Scholar.
  • CN103848706A - Synthesis method of substituted nitroaniline.
  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst..
  • Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody. Protocols.io.
  • Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). Benchchem.
  • Effective Reduction of p-Nitroaniline to p-Phenylenediamine Using Cu-CuO Nanocomposite | Request PDF.
  • BET PROTAC MZ1 | opnMe.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences.
  • Structural basis of PROTAC cooperative recognition for selective protein degrad
  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
  • Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences.
  • Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes.
  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial...
  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor.
  • Indirect reduction of p-nitroaniline to p-phenylenediamine
  • Abstract 43: Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer.
  • Detection of Protein Ubiquitin
  • Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes. bioRxiv.
  • 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction.
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
  • Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prost
  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders | ACS Bio & Med Chem Au.
  • ARV-110: An oral androgen receptor PROTAC. Arvinas.
  • Protocol of Immunoprecipitation (IP).
  • Protocol of Preparation of Ubiquitinated Protein Samples.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
  • Targeting Proteins for Degradation: Characterizing PROTAC Kinetics and Mode of Action using Live-Cell Assays.
  • Chapter 5: Modern techniques in quantit

Sources

A Comparative Guide to the Spectroscopic Analysis of PROTACs Incorporating Nitroaromatic Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous PROTAC Characterization

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, redirecting cellular machinery to eliminate specific proteins rather than merely inhibiting them.[1][2][3] These bifunctional molecules form a ternary complex between a target protein of interest and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5][6] The efficacy and safety of a PROTAC are intrinsically linked to its precise chemical structure and its ability to induce a productive ternary complex.[4] Consequently, rigorous, multi-faceted analytical characterization is not just a formality but a cornerstone of successful PROTAC development.

This guide provides a comparative overview of key spectroscopic techniques for the analysis of PROTACs, using "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" as a representative synthetic building block. While this specific molecule is an intermediate[7][8][9], its nitroaniline core presents a useful chromophore and a distinct electronic signature, making it an excellent case study for demonstrating the complementary power of different analytical methods. We will explore how each technique provides a unique piece of the puzzle, from verifying the integrity of starting materials to elucidating the three-dimensional structure of the final PROTAC-protein complex.

Section 1: Foundational Analysis - Characterizing the Building Blocks

Before embarking on a multi-step PROTAC synthesis, the identity and purity of the starting materials must be unequivocally confirmed. The analysis of a precursor like this compound (Molecular Formula: C12H17BrN2O3, Molecular Weight: 317.2 g/mol [7][8]) serves as the analytical baseline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the atomic-level blueprint of the molecule, confirming the connectivity of protons and carbons.

  • Mass Spectrometry (MS) : Delivers the exact molecular weight, validating the elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy : Characterizes the electronic properties of the nitroaniline chromophore, which can be a useful handle for concentration determination and reaction monitoring.

The data obtained from these initial analyses are critical for ensuring that the subsequent synthetic steps are built upon a solid and well-characterized foundation.

Section 2: The Complete PROTAC - A Multi-faceted Spectroscopic Approach

Once the PROTAC is synthesized, a comprehensive analytical strategy is required to confirm its structure, purity, and, ultimately, its biological function. No single technique is sufficient; instead, a suite of spectroscopic methods must be employed, each offering distinct and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR remains the gold standard for the unambiguous structural elucidation of organic molecules like PROTACs.

  • Expertise & Causality : 1D NMR (¹H and ¹³C) confirms the presence of all constituent parts: the warhead, the E3 ligase ligand, and the linker. The chemical shifts, splitting patterns, and integration values of the proton signals must be consistent with the proposed structure. For a PROTAC containing the 4-bromo-2-nitroaniline moiety, specific aromatic proton signals would be expected, shifted downfield due to the electron-withdrawing nitro group. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for mapping the precise connectivity within the complex PROTAC molecule, especially for assigning atoms within the linker and confirming its attachment points to the two ligands.

  • Trustworthiness & Self-Validation : A high-quality NMR spectrum is a self-validating system. The presence of unexpected signals can indicate impurities, residual solvents, or side products from the synthesis. The relative integration of signals corresponding to the different components of the PROTAC (e.g., warhead vs. ligase ligand) should match the expected 1:1 ratio, providing an internal check on the molecule's integrity.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation : Accurately weigh 1-5 mg of the purified PROTAC sample.[10] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[10] The choice of solvent is critical to ensure the compound is fully dissolved.[11]

  • Filtration : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[10][12]

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), unless the residual solvent peak is used for referencing (e.g., CDCl₃ at 7.26 ppm).[10]

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Processing : Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals to obtain the final, interpretable spectrum.

Mass Spectrometry (MS): The Unambiguous Molecular Weight

While NMR confirms the structure, mass spectrometry provides definitive proof of the molecular weight and elemental composition, serving as a crucial checkpoint for identity and purity.

  • Expertise & Causality : High-Resolution Mass Spectrometry (HRMS), typically coupled with Electrospray Ionization (ESI), is the method of choice. It provides a mass measurement with high accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula. This is particularly important for PROTACs, which are often large and complex molecules. Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for purity assessment.[13][14] It separates the PROTAC from impurities before mass analysis, providing both a retention time and a mass-to-charge ratio (m/z) for the compound of interest and any contaminants.[13][15]

  • Trustworthiness & Self-Validation : An LC-MS workflow is inherently self-validating.[15] A single, sharp chromatographic peak with the correct m/z value in the corresponding mass spectrum provides high confidence in the sample's identity and purity. The inclusion of blank injections and standards ensures the reliability of the data.[15]

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) MobilePhase Mobile Phase LC_Column LC Column (Separation) MobilePhase->LC_Column Sample PROTAC Sample Injection Sample->LC_Column IonSource Ion Source (e.g., ESI) LC_Column->IonSource Eluent MassAnalyzer Mass Analyzer (m/z Measurement) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem

Caption: High-level workflow for LC-MS analysis of PROTACs.

UV-Visible Spectroscopy: Leveraging the Chromophore

The nitroaniline moiety within our example building block provides a convenient chromophoric handle that can be exploited using UV-Vis spectroscopy.

  • Expertise & Causality : Nitroaniline compounds exhibit a strong π→π* electronic transition, resulting in a distinct absorbance peak, typically in the 350-400 nm range.[16][17][18] The exact position of the maximum absorbance (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism.[16] This property can be used to quickly confirm the presence of the nitroaromatic system. More practically, it allows for the accurate determination of PROTAC concentration in solution using the Beer-Lambert Law, which is essential for preparing samples for biological assays.

  • Trustworthiness & Self-Validation : The molar absorptivity (ε) is a constant for a given compound in a specific solvent. By preparing a standard curve with known concentrations of the PROTAC, the concentration of unknown samples can be reliably determined. The stability of the PROTAC can also be monitored over time by observing any changes in the absorbance spectrum.

X-ray Crystallography: The Definitive 3D Structure

For the ultimate structural validation, particularly of the PROTAC's interaction with its targets, X-ray crystallography is unparalleled.

  • Expertise & Causality : While technically demanding, obtaining a crystal structure of the PROTAC-induced ternary complex provides invaluable, high-resolution insights into its mode of action.[19][20][21] This atomic-level snapshot reveals the precise binding orientations and the crucial protein-protein and protein-ligand interactions that stabilize the complex, guiding rational, structure-based design of more potent and selective degraders.[19][21]

  • Trustworthiness & Self-Validation : A well-resolved crystal structure is the definitive proof of the ternary complex architecture.[20] The electron density map provides an unbiased view of the atomic positions, confirming not only the PROTAC's structure but also its conformation when bound to both the target protein and the E3 ligase.

Section 3: Comparative Analysis - Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked at each stage of the drug discovery process. A logical workflow ensures that resources are used efficiently to build a comprehensive data package for each PROTAC candidate.

Analysis_Decision_Tree start PROTAC Analysis Starting Point q1 Need to Confirm Identity & Purity of a New Batch? start->q1 q2 Need to Elucidate Primary Structure? q1->q2 No ans_lcms LC-MS q1->ans_lcms Yes q3 Need to Understand 3D Binding Mode? q2->q3 No ans_nmr 1D & 2D NMR q2->ans_nmr Yes ans_xray X-ray Crystallography of Ternary Complex q3->ans_xray Yes ans_uvvis UV-Vis for Concentration q3->ans_uvvis No

Caption: Decision tree for selecting the appropriate analytical technique.

The following table provides a direct comparison of the primary spectroscopic techniques discussed:

Technique Information Provided Strengths Limitations Typical Use Case
NMR Spectroscopy Atomic connectivity, 3D solution structure, purityUnambiguous structure elucidation, quantitativeLower throughput, requires mg sample quantities[10][12][22]Primary structure confirmation of final compound
Mass Spectrometry Molecular weight, elemental formula, purityHigh sensitivity, high throughput, confirms identityProvides limited structural information aloneRoutine purity/identity check (LC-MS)[13][14][23], exact mass confirmation (HRMS)
UV-Vis Spectroscopy Presence of chromophore, concentrationFast, simple, non-destructive, good for quantitationOnly applicable to molecules with a chromophore, non-specificRapid concentration determination for biological assays
X-ray Crystallography High-resolution 3D structure of solid stateDefinitive proof of structure and binding mode[5][20]Technically challenging, requires crystalline material[19]Structure-based drug design, understanding ternary complex interactions[19][21]

Conclusion

The spectroscopic analysis of PROTACs is a critical and multi-faceted endeavor that is essential for advancing these promising therapeutics. A logical, integrated approach that leverages the complementary strengths of NMR, mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography is required. By starting with the rigorous characterization of building blocks like this compound and applying a suite of techniques to the final PROTAC, researchers can build a comprehensive data package that ensures molecular identity, purity, and provides deep insights into the mechanism of action. This analytical rigor is fundamental to establishing robust structure-activity relationships and successfully guiding the development of the next generation of protein-degrading drugs.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Gstaiger, D., et al. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. J Mass Spectrom Adv Clin Lab, 28, 47-55. [Link]

  • University of York. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Testa, A., et al. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods Enzymol, 681, 241-263. [Link]

  • Ciulli, A. Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]

  • ResearchGate. Example of a ternary complex. X-ray crystal structure of PROTAC 1... [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Profacgen. Ternary complex formation. [Link]

  • Agilent. Agilent Workflows for Pharmaceutical Small Molecule Development. [Link]

  • Chen, R., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. J Pharm Biomed Anal, 116829. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • bioRxiv. (2026). Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation. [Link]

  • Future Science. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... [Link]

  • ResearchGate. UV−vis spectra for the reduction of 4-nitroaniline compound by PBA (CoTCNi/HCCr) at various time intervals. [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. [Link]

  • ACS Central Science. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Med Chem, 12(10), 921-942. [Link]

  • National Institute of Standards and Technology. p-Nitroaniline. [Link]

  • bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. [Link]

  • CP Lab Safety. This compound, min 98%, 25 grams. [Link]

  • CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. [Link]

Sources

Comparative Analysis of Linker Scaffolds Derived from 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rational Degrader Design

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount.[1][2][3] These molecules function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[4][5] The linker connecting the POI-binding and E3-binding moieties is a critical determinant of the stability and efficiency of this ternary complex.[1] This guide explores the potential utility of "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline," a commercially available protein degrader building block, as a foundational scaffold for novel linkers and compares its hypothesized effects on ternary complex formation against established linker classes.[6][7][8][]

The Central Role of the Linker in Ternary Complex Dynamics

The formation of a stable POI-PROTAC-E3 ligase complex is a prerequisite for efficient protein degradation.[10] The linker is not merely a passive spacer but an active contributor to the thermodynamics and kinetics of this interaction.[11][12] Its length, rigidity, and chemical composition dictate the relative orientation of the two proteins, influencing the formation of new protein-protein interactions at the complex interface.[12] These induced interactions are a key driver of cooperativity (α) , a measure of how the binding of one protein to the PROTAC affects the binding of the other.[13][14] Positive cooperativity (α > 1) enhances the stability of the ternary complex, which is often correlated with more potent degradation.[13]

Conversely, suboptimal linker design can lead to the "hook effect," a phenomenon where high concentrations of the PROTAC can inhibit ternary complex formation by forming binary complexes with either the POI or the E3 ligase, thus reducing degradation efficiency.[13][15]

Hypothetical Linker Scaffolds from a Nitroaniline Building Block

The molecule this compound offers several chemical handles for elaboration into a PROTAC linker. The nitro group can be reduced to an amine, and the bromo group can be functionalized via cross-coupling reactions, providing versatile points for linker extension and attachment to E3 ligase and POI ligands.

Let's consider a hypothetical PROTAC, "Compound NA-1," where this building block is used to create a semi-rigid linker. The aniline nitrogen and the bromine position would be the points of extension. The resulting linker would possess a degree of conformational constraint due to the aromatic ring.

Comparative Analysis of Linker Classes
Linker ClassRepresentative Example(s)Hypothesized Properties of Compound NA-1Key Considerations for Ternary Complex Formation
Flexible Alkyl/PEG Chains MZ1, ARV-825[1]More rigid due to the aniline core.Pros: Allows for conformational sampling to find an optimal protein-protein interface. Cons: High flexibility can lead to an entropic penalty upon binding, potentially lowering cooperativity. May not be optimal for targets requiring a specific vector for productive complex formation.
Rigid Piperazine/Cycloalkyl Based on various proprietary designsSemi-rigid, offering some conformational restriction.Pros: Reduces the entropic cost of complex formation, potentially leading to higher cooperativity. Can provide a well-defined exit vector from the ligand binding pocket. Cons: Lack of flexibility may prevent the formation of a productive ternary complex if the required geometry is not met.
Hypothetical "NA-1" Linker Derived from this compoundOffers a balance between rigidity (from the aromatic core) and flexibility (from appended chains). The ethoxy and tert-butyl groups could make favorable, albeit weak, interactions with the protein surfaces.Pros: The semi-rigid nature could pre-organize the PROTAC for binding, reducing the entropic penalty. The specific geometry of the aniline scaffold could enforce a unique and potentially highly cooperative ternary complex conformation. Cons: The steric bulk of the tert-butyl group might clash with either the POI or E3 ligase, preventing complex formation. The synthetic route may be more complex than for simple alkyl linkers.

Experimental Workflows for Characterizing Linker Effects

To empirically determine the effects of a novel linker like that in "Compound NA-1," a suite of biophysical and cellular assays is required. These protocols are designed to provide a comprehensive understanding of the binary and ternary interactions.[15][16][17]

Workflow for Ternary Complex Characterization

G cluster_0 Biophysical Characterization cluster_1 Cellular Validation Synthesis Synthesis of Compound NA-1 and Control PROTACs Binary Binary Affinity Measurement (SPR/ITC) Synthesis->Binary Ternary Ternary Complex Formation (SPR/ITC/FRET) Binary->Ternary Kinetics Kinetic Analysis (SPR/BLI) Ternary->Kinetics Degradation Target Degradation Assay (Western Blot/HiBiT) Ternary->Degradation Inform cellular studies Structure Structural Studies (X-ray/Cryo-EM) Kinetics->Structure Ubiquitination Target Ubiquitination Assay (co-IP) Degradation->Ubiquitination Phenotype Phenotypic Assay (e.g., Cell Viability) Ubiquitination->Phenotype

Caption: Experimental workflow for evaluating a novel PROTAC linker.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

This protocol aims to measure the binding affinities of the PROTAC to its target proteins individually and the stability of the resulting ternary complex.[15][16]

Rationale: SPR provides real-time kinetic data (kon, koff) and equilibrium dissociation constants (KD). By comparing the binding of the POI to the E3:PROTAC binary complex versus the POI alone, we can calculate the cooperativity factor (α).

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated SPR sensor chip to a target response level (e.g., 100-200 RU).[17]

  • Binary Interaction (PROTAC:E3): Inject a series of concentrations of the PROTAC (e.g., Compound NA-1) over the immobilized E3 ligase surface to determine the binary KD.

  • Binary Interaction (PROTAC:POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the second binary KD. Self-validation check: Ensure the determined KDs are consistent with other methods like ITC.

  • Ternary Complex Formation: Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with a range of concentrations of the PROTAC.

  • Injection and Analysis: Inject these POI:PROTAC solutions over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.

  • Data Fitting: Fit the kinetic data to a 1:1 binding model to obtain the apparent affinity of the POI for the E3:PROTAC complex.

  • Cooperativity Calculation: Calculate cooperativity (α) using the formula: α = (KD of PROTAC:E3) / (Apparent KD of POI to E3:PROTAC).[14] An α > 1 indicates positive cooperativity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, KD). This is crucial for understanding the driving forces of ternary complex formation.[15][18]

Step-by-Step Methodology:

  • Sample Preparation: Dialyze all proteins (POI and E3 ligase) and the PROTAC into the same buffer to minimize buffer mismatch effects.

  • Binary Titration 1: Titrate the PROTAC into the sample cell containing the POI to determine the first binary binding thermodynamics.

  • Binary Titration 2: Titrate the PROTAC into the sample cell containing the E3 ligase for the second binary interaction.

  • Ternary Titration: Titrate the POI into the sample cell containing a pre-formed binary complex of the E3 ligase and the PROTAC (at a molar ratio of 1:1.5 to ensure saturation).

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. The difference in binding enthalpy and entropy between the binary and ternary interactions reveals the thermodynamic contribution of the protein-protein interface.

Logical Framework for Linker Design and Optimization

The choice of a linker scaffold should be guided by a logical framework that considers the structural features of the POI and the E3 ligase.

G Start Define POI and E3 Ligase Targets Modeling Computational Modeling of Ternary Complex Start->Modeling Linker_Choice Select Linker Scaffold (e.g., Aniline-based, PEG, Alkyl) Modeling->Linker_Choice Synthesis Synthesize PROTAC Library Linker_Choice->Synthesis Biophysical Biophysical Screening (SPR, FRET) Synthesis->Biophysical Cellular Cellular Degradation Assay Biophysical->Cellular Optimization Optimize Linker (Length, Rigidity, Attachment) Cellular->Optimization Optimization->Synthesis Iterate Lead Lead Candidate Optimization->Lead Converge

Caption: Iterative cycle for rational PROTAC linker design.

Conclusion

While direct experimental data for this compound as a linker component is not yet in the public domain, its structure suggests it could be a valuable building block for creating semi-rigid linkers. Such linkers could offer a favorable balance between conformational freedom and pre-organization, potentially leading to highly cooperative and stable ternary complexes. A PROTAC like the hypothetical "Compound NA-1" would need to be synthesized and evaluated against established flexible and rigid linkers using a robust suite of biophysical and cellular assays. The protocols and logical frameworks provided here offer a clear path for researchers to undertake such a comparison, ultimately contributing to the rational design of the next generation of protein degraders.

References

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Mechanism for the kinetic and thermodynamic regulation of ternary complex formation. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. PubMed Central. [Link]

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]

  • Characterizing thermodynamics and capturing dynamics of ternary complexes involved in targeted protein degradation. ACS Fall 2025. [Link]

  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PMC - NIH. [Link]

  • Ternary Complex Formation Evaluation Service. Creative Biolabs. [Link]

  • Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. MDPI. [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

  • This compound, min 98%, 25 grams. CP Lab Safety. [Link]

  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Publications. [Link]

  • Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. PubMed Central. [Link]

  • Molecular glues: enhanced protein-protein interactions and cell proteome editing. Springer. [Link]

  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. [Link]

  • Advancing PROTAC development through innovative preclinical model systems. News-Medical.Net. [Link]

  • Molecular glues: new solutions for undruggable proteins. BMG LABTECH. [Link]

  • 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

  • 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. PubChem. [Link]

  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. eChemHub. [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]

  • Improved Accuracy for Modeling PROTAC-Mediated Ternary Complex Formation and Targeted Protein Degradation via New In Silico Methodologies. ACS Publications. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

  • CAS NO. 1280786-66-4 | 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. Arctom. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs Incorporating a 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stability in PROTAC Efficacy

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The success of a PROTAC hinges on its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase) and to persist in a biological system long enough to exert its catalytic effect.[3][5] Therefore, both in vitro and in vivo stability are paramount considerations in PROTAC design and optimization.[6][7]

Structural Analysis of the 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline Moiety

The hypothetical incorporation of "this compound" into a PROTAC, either as part of the linker or as a component of the warhead, presents several structural features that warrant careful consideration regarding its stability.

  • Nitroaniline Core: The nitroaromatic group is a potential site for metabolic reduction by nitroreductases, which could alter the electronic properties and conformation of the PROTAC, potentially impacting target engagement and ternary complex formation. The presence of a nitro group can also enhance the stability of the aromatic ring against oxidative degradation.[8] Studies on p-nitroaniline have shown it undergoes rapid metabolism in vivo.[9]

  • N-tert-butyl Group: The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation and thereby enhancing metabolic stability.[10][11] However, the tert-butyl group itself can be a site of metabolism, primarily through hydroxylation by cytochrome P450 enzymes (CYPs).[10][12][13] This metabolic transformation can lead to the formation of more polar metabolites with altered pharmacokinetic profiles.

  • Ethoxy Group: Ether linkages, such as the ethoxy group, are generally more stable to hydrolysis than esters but can be subject to oxidative metabolism (O-dealkylation) by CYPs.

  • Bromo Substitution: The bromo substituent increases the lipophilicity of the molecule, which could influence its permeability and distribution. Halogenated aromatic rings can sometimes be sites of metabolic dehalogenation, although this is generally a slower process.

Comparative Analysis of Linker Stability

The linker is a critical determinant of a PROTAC's biological activity and pharmacokinetic properties.[4][5][14] Its composition, length, and rigidity influence the formation and stability of the ternary complex.[3][15] Below is a comparison of a hypothetical linker containing the this compound moiety with common linker classes.

Linker TypeKey FeaturesPredicted Metabolic StabilityPredicted Chemical StabilityPotential Degradation Pathways
Hypothetical Nitroaniline-based Aromatic, potentially rigid.Moderate to LowHighNitro reduction, N-dealkylation of tert-butyl group, O-dealkylation of ethoxy group.
Alkyl Chains Flexible, hydrophobic.[4][14]High[6]HighCYP-mediated hydroxylation at terminal or sub-terminal positions.[6]
Polyethylene Glycol (PEG) Flexible, hydrophilic, improves solubility.[4][14]ModerateHighPotential for oxidative degradation.[6]
Piperazine/Piperidine Rigid, can improve metabolic stability and solubility.[4]HighHighGenerally stable, but can undergo N-dealkylation if unsubstituted.
Triazole Rigid, metabolically stable.[4]HighHighHighly resistant to metabolic and chemical degradation.[4]

Experimental Protocols for Stability Assessment

To empirically determine the stability of a PROTAC containing the this compound moiety, a series of in vitro assays are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of the PROTAC to phase I metabolic enzymes.[16]

Methodology:

  • Prepare the PROTAC stock solution: Dissolve the test PROTAC in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Prepare the incubation mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the PROTAC stock solution (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiate the reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-course sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression will give the degradation rate constant, from which the in vitro half-life (t½) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PROTAC Stock PROTAC Stock Mix & Pre-warm Mix & Pre-warm PROTAC Stock->Mix & Pre-warm HLM Suspension HLM Suspension HLM Suspension->Mix & Pre-warm NADPH System NADPH System Initiate with NADPH Initiate with NADPH NADPH System->Initiate with NADPH Mix & Pre-warm->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Time points Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Calculate Half-life Calculate Half-life LC-MS/MS Analysis->Calculate Half-life

Workflow for HLM Stability Assay
Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the PROTAC in the presence of plasma enzymes (e.g., esterases, amidases).

Methodology:

  • Prepare the PROTAC stock solution: As described in Protocol 1.

  • Prepare the incubation mixture: In a microcentrifuge tube, combine plasma (human, rat, or mouse) and the PROTAC stock solution (final concentration typically 1 µM).

  • Incubate: Incubate the mixture at 37°C.

  • Time-course sampling: At various time points (e.g., 0, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent with an internal standard.

  • Sample analysis and data analysis: Proceed as described in Protocol 1.

G PROTAC Stock PROTAC Stock Incubation in Plasma Incubation in Plasma PROTAC Stock->Incubation in Plasma Quench Reaction Quench Reaction Incubation in Plasma->Quench Reaction Time points Plasma Plasma Plasma->Incubation in Plasma Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for Plasma Stability Assay

In Vivo Stability and Pharmacokinetics

The in vivo stability of a PROTAC is a complex interplay of its metabolic and chemical stability, as well as its absorption, distribution, and excretion properties.[17][18] For a PROTAC containing the this compound moiety, potential in vivo metabolic pathways could include:

  • Reduction of the nitro group: This could lead to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.

  • Oxidation of the tert-butyl group: Hydroxylation of one of the methyl groups is a common metabolic route.[10]

  • O-dealkylation of the ethoxy group: This would yield a phenolic metabolite.

Pharmacokinetic studies in animal models (e.g., mice or rats) would be essential to determine the half-life, clearance, and bioavailability of the PROTAC.[19] These studies would provide critical data to correlate with the in vitro stability findings and guide further optimization efforts.

Conclusion

The rational design of stable and effective PROTACs requires a deep understanding of the chemical properties of their constituent parts. While the "this compound" moiety is not a conventional component of PROTACs, a systematic evaluation of its potential stability is feasible through the application of established in vitro and in vivo methodologies. The predictive analysis presented in this guide suggests that this moiety may introduce metabolic liabilities, particularly at the nitro and tert-butyl groups. Empirical testing using the detailed protocols provided is crucial to validate these predictions and to inform the design of next-generation protein degraders with improved drug-like properties.

References

  • Donio, M. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • Goracci, L. et al. (2020). Effect of the linker's site of attachment on PROTAC stability... ResearchGate. [Link]

  • Scott, J. S. et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Zhang, Y. et al. (2023). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science. [Link]

  • Barnes-Seeman, D. et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Békés, M. et al. (2022). Proteolysis-Targeting Chimera (PROTAC): Current Applications and Future Directions. The FEBS Journal. [Link]

  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]

  • Barnes-Seeman, D. et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]

  • He, Y. et al. (2023). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology. [Link]

  • Mares, A. et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

  • Sun, X. et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Sun, X. et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Profacgen. (n.d.). Degradation assay and stability analysis. Profacgen. [Link]

  • Zhang, X. et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Zhang, X. et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B. [Link]

  • Wang, L. et al. (2019). Degrading proteins in animals: “PROTAC”tion goes in vivo. Cell Research. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • ResearchGate. (2008). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

  • ResearchGate. (2018). High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate. [Link]

  • Nair, R. S. et al. (1983). Disposition and metabolism of p-nitroaniline in the male F-344 rat. Toxicology and Applied Pharmacology. [Link]

  • Obach, R. S. (2004). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Deshmukh, D. et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Biotechnology Research and Innovation. [Link]

Sources

A Head-to-Head Comparison of PROTACs with Different Linkers Derived from a "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3][4]

While the two ligands provide specificity, the linker is far from a passive spacer.[][6] It is a critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent degradation.[6][7] The linker's length, rigidity, composition, and attachment points dictate the spatial orientation of the two proteins, impacting degradation efficiency (DC50 and Dmax), selectivity, and crucial pharmacokinetic (PK) properties like solubility and cell permeability.[4][6][8]

This guide presents a head-to-head comparison of a hypothetical series of PROTACs derived from a common chemical starting point: 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline . This molecule serves as a versatile synthon, allowing for the systematic exploration of different linker architectures. By fixing the POI and E3 ligase ligands, we can isolate the linker's impact on overall PROTAC performance. In this case study, we will target the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, and recruit the von Hippel-Lindau (VHL) E3 ligase.

Conceptual Synthesis and Linker Design

The starting material, this compound, offers two primary points for chemical modification to generate diverse linkers: the aromatic bromo position (via reactions like Suzuki or Sonogashira coupling) and the nitro group (after reduction to an amine). For this guide, we conceptualize the synthesis of three distinct PROTACs where the aniline derivative is functionalized to connect with the VHL ligand, while a consistent BRD4 ligand (JQ1 derivative) is attached at the other end of the linker.

  • PROTAC-A (Rigid Alkyl): Features a short, rigid 5-carbon alkyl chain. This design minimizes conformational flexibility, which can reduce the entropic penalty of forming the ternary complex.[6]

  • PROTAC-B (Flexible PEG): Incorporates a flexible polyethylene glycol (PEG) chain of four units (PEG4). PEG linkers are known to improve aqueous solubility and can provide the conformational adaptability needed to achieve a productive ternary complex geometry.[9][10][11]

  • PROTAC-C (Rigid Piperazine): Contains a rigid piperazine ring within the linker. Such structures can enhance cell permeability and offer more defined spatial orientation compared to flexible chains.[12][13]

The general mechanism of action for these PROTACs is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (BRD4) PROTAC->POI Binds E3 E3 Ligase (VHL) PROTAC->E3 Binds POI_bound BRD4 PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub Ubiquitin POI_bound->Ub Polyubiquitination E3_bound VHL E3_bound->PROTAC Release & Recycle E3_bound->PROTAC_bound Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Part 1: Biochemical and Cellular Performance

The efficacy of each PROTAC was evaluated through a series of biochemical and cell-based assays to determine its ability to form a stable ternary complex and induce the degradation of BRD4 in a cellular context.

Ternary Complex Formation and Stability

The formation of a stable ternary complex is the cornerstone of PROTAC activity.[6] We used Surface Plasmon Resonance (SPR) to measure the binding affinities and cooperativity (α) of the complex. Cooperativity is a measure of the favorable protein-protein interactions facilitated by the PROTAC, where α > 1 indicates positive cooperativity.

PROTAC ID Linker Type Binary Affinity (PROTAC to BRD4, KD, nM) Binary Affinity (PROTAC to VHL, KD, nM) Cooperativity (α)
PROTAC-A Rigid Alkyl1202502.5
PROTAC-B Flexible PEG413526515.8
PROTAC-C Rigid Piperazine1152404.1

Analysis & Interpretation: The data reveals that while all three PROTACs have similar binary binding affinities for their respective targets, PROTAC-B with its flexible PEG linker shows significantly higher cooperativity (α = 15.8). This suggests that the conformational flexibility of the PEG chain allows the BRD4 and VHL proteins to adopt a more optimal and stable orientation, creating favorable protein-protein interactions that stabilize the ternary complex.[14][15] The rigid linkers in PROTAC-A and PROTAC-C, while capable of forming the complex, offer less adaptability, resulting in lower (though still positive) cooperativity.[12]

Cellular Degradation Potency (DC50) and Efficacy (Dmax)

The ultimate measure of a PROTAC is its ability to degrade the target protein in cells.[10] We treated MCF-7 cells with increasing concentrations of each PROTAC for 24 hours and measured the remaining BRD4 levels by Western blot.

PROTAC ID Linker Type Degradation Potency (DC50, nM) Max Degradation (Dmax, %)
PROTAC-A Rigid Alkyl5585%
PROTAC-B Flexible PEG418 >95%
PROTAC-C Rigid Piperazine4290%

Analysis & Interpretation: The cellular degradation data correlates strongly with the ternary complex cooperativity. PROTAC-B demonstrated the highest potency (DC50 = 18 nM) and efficacy (Dmax > 95%). This superior performance is directly attributable to the highly stable ternary complex it promotes, leading to more efficient ubiquitination and subsequent degradation.[16] PROTAC-C, with its rigid piperazine linker, showed slightly better performance than the simple alkyl chain of PROTAC-A, suggesting the piperazine moiety may confer some benefits, possibly related to cell permeability or pre-organization of the complex.[12]

Part 2: Pharmacokinetic (PK) Properties

A potent degrader is only useful if it possesses drug-like properties that allow it to reach its target in a biological system.[4][6] We assessed key PK parameters: aqueous solubility and cell permeability.

Solubility and Permeability Comparison
PROTAC ID Linker Type Aqueous Solubility (µM) Permeability (PAMPA, 10-6 cm/s)
PROTAC-A Rigid Alkyl52.8
PROTAC-B Flexible PEG485 3.5
PROTAC-C Rigid Piperazine203.1

Analysis & Interpretation: The linker's chemical composition has a profound impact on the molecule's physicochemical properties.[8][17] The hydrophobic alkyl chain in PROTAC-A results in poor aqueous solubility, a common challenge for PROTACs.[] In contrast, the hydrophilic ether oxygens of the PEG linker in PROTAC-B significantly enhance its solubility (85 µM).[9][11] Interestingly, PROTAC-B also showed the highest permeability. This can be attributed to the ability of PEG linkers to shield their polarity through conformational folding in nonpolar environments, a phenomenon known as the "chameleonic effect," which facilitates passage across the lipid bilayer of the cell membrane.[10][13] The piperazine ring in PROTAC-C provided a moderate improvement in both solubility and permeability over the simple alkyl chain.

Experimental_Workflow cluster_design Design & Synthesis cluster_eval Evaluation Cascade cluster_analysis Analysis & Selection Start Start: 4-Bromo-N-tert-butyl- 5-ethoxy-2-nitroaniline Synth_A Synthesize PROTAC-A (Rigid Alkyl) Start->Synth_A Synth_B Synthesize PROTAC-B (Flexible PEG4) Start->Synth_B Synth_C Synthesize PROTAC-C (Rigid Piperazine) Start->Synth_C Biochem Biochemical Assays (SPR for Ternary Complex) Synth_A->Biochem Synth_B->Biochem Synth_C->Biochem Cellular Cellular Assays (Western Blot for DC50/Dmax) Biochem->Cellular PK PK Profiling (Solubility, PAMPA) Cellular->PK Analysis Head-to-Head Data Comparison PK->Analysis Lead Identify Lead Candidate (PROTAC-B) Analysis->Lead

Caption: Experimental workflow for comparing PROTAC linker performance.

Conclusion and Field-Proven Insights

This head-to-head comparison demonstrates that the linker is a master regulator of PROTAC efficacy. While all three PROTACs were designed from the same chemical scaffold to target BRD4 for VHL-mediated degradation, their performance profiles diverged significantly based solely on the linker architecture.

PROTAC-B , featuring a flexible PEG4 linker, emerged as the superior candidate across all critical parameters. Its success can be attributed to a synergistic combination of effects:

  • Enhanced Ternary Complex Cooperativity: The linker's flexibility allowed for optimal protein-protein interactions, leading to a highly stable and productive degradation complex.[15]

  • Superior Degradation Potency: The stable complex translated directly into more efficient cellular degradation of BRD4.

  • Favorable Physicochemical Properties: The PEG linker conferred excellent aqueous solubility and cell permeability, overcoming common PK hurdles in PROTAC development.[4][10]

This case study underscores a crucial principle in modern drug discovery: linker optimization is not a trivial step but a central, multi-parameter challenge that must be addressed empirically.[6][] The choice between rigid and flexible linkers involves a trade-off between pre-organization and adaptability.[][12] While rigid linkers can be potent, the flexibility of PEG chains often provides the necessary "give" to accommodate the complex topographies of the target and E3 ligase, unlocking superior performance as demonstrated here.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation (DC50/Dmax Determination)
  • Cell Culture and Treatment: Seed MCF-7 cells in 12-well plates at a density of 2.5 x 105 cells/well. Allow cells to adhere overnight.

  • PROTAC Dilution: Prepare a serial dilution of each PROTAC (PROTAC-A, B, and C) in DMSO, and then further dilute in complete culture medium to final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Cell Treatment: Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 against the log of PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. Add buffer to the wells of a 96-well acceptor plate.

  • Compound Preparation: Prepare 200 µM stock solutions of each PROTAC in a buffer solution containing 5% DMSO.

  • Permeability Assay: Add the PROTAC solutions to the donor wells. Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for 5-18 hours without stirring.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Papp) using the following equation: Papp = [CA(t) * VA] / [A * t * (CD(t) - CA(t))] * ln( (CD(t) - CA(t)) / CD(0) ) Where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, A is the filter area, and CD(0) is the initial concentration in the donor well.

References

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). National Institutes of Health. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2024). National Institutes of Health. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). ACS Medicinal Chemistry Letters, 13(10), 1626-1633. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2022). University of Hertfordshire. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (2019). National Institutes of Health. [Link]

  • Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). CHIMIA, 76(4), 341-347. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Drug Discovery, 2(2). [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Institutes of Health. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2018). Journal of Medicinal Chemistry, 61(2), 512-528. [Link]

  • Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Synthesis of Nutlin-3 derivative 264 and linker conjugates 265 and 266. ResearchGate. [Link]

  • 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. BIOFOUNT. [Link]

  • 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

  • This compound, min 98%, 25 grams. CP Lab Safety. [Link]

  • 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. PubChem. [Link]

Sources

Comparative Analysis of PROTAC Physicochemical Properties: The Influence of Arylamine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Drug-like Properties

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with favorable physicochemical properties remains a paramount challenge. The inherent "bifunctionality" of PROTACs often propels them into a chemical space beyond traditional small molecules, leading to hurdles in solubility, permeability, and overall developability. This guide provides an in-depth analysis of how specific chemical moieties, exemplified by the substituted nitroaniline "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline," can critically influence the developability of a PROTAC. We will dissect the individual contributions of its structural features and compare them to commonly employed alternatives, supported by established medicinal chemistry principles and experimental workflows.

The PROTAC Challenge: Beyond the Rule of Five

PROTACs operate by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This mechanism requires a molecule composed of a warhead for the target protein, a ligand for the E3 ligase, and a connecting linker. The resulting high molecular weight and topological polar surface area (TPSA) frequently place PROTACs in the challenging "beyond Rule of Five" (bRo5) chemical space, making the optimization of their drug-like properties a non-trivial pursuit.

The choice of every building block is therefore critical. Here, we analyze the potential impact of incorporating a moiety like this compound, breaking it down by its constituent functional groups to understand its influence on key physicochemical parameters.

Warhead Target Warhead Linker Linker Warhead->Linker Covalent Bond Sol Solubility Warhead->Sol Influences E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Covalent Bond Linker->Sol E3_Ligand->Sol Influences Perm Permeability Stab Metabolic Stability

Caption: The tripartite structure of a PROTAC directly influences its key physicochemical properties.

Deconstructing the Impact: A Functional Group Analysis

Let's consider "this compound" as a hypothetical building block within a PROTAC, potentially as part of the warhead or a rigidifying element in the linker.

Functional GroupPotential Impact on PROTAC PropertiesRationale & Mechanistic Insight
Bromo (Br) Increases Lipophilicity: May decrease aqueous solubility but could enhance cell permeability. Metabolic Stability: Can block sites of metabolism (e.g., aromatic oxidation). Binding Affinity: Can form halogen bonds with protein backbones, potentially improving warhead affinity.Halogens, particularly bromine, significantly increase the lipophilicity (logP) of a molecule. While this can aid in membrane traversal, it often comes at the cost of solubility. The C-Br bond is generally stable to metabolism.
N-tert-butyl Increases Lipophilicity: Contributes to lower solubility. Steric Shielding: Can provide steric hindrance to protect adjacent functional groups from metabolic enzymes (e.g., amidases, CYPs).The bulky tert-butyl group is a classic strategy in medicinal chemistry to improve metabolic stability by sterically shielding metabolically liable sites. Its lipophilic nature, however, adds to the solubility challenge.
Ethoxy (O-Et) Modulates Lipophilicity & Solubility: Can slightly increase polarity compared to a methyl group, potentially offering a marginal solubility benefit. Metabolic Liability: The ethyl group is susceptible to O-dealkylation by cytochrome P450 enzymes, representing a potential metabolic soft spot.The ether oxygen can act as a hydrogen bond acceptor, which can aid in solubility. However, this is often offset by the lipophilic ethyl chain. Its primary metabolic fate is often O-dealkylation.
Nitro (NO2) Increases Polarity & TPSA: Can improve solubility. Electron Withdrawing: Significantly lowers the pKa of the aniline nitrogen, making it less basic. Toxicity & Metabolism: The nitro group is a potential structural alert. It can be reduced in vivo to form reactive nitroso and hydroxylamine species, which can lead to toxicity.While the nitro group's polarity can be beneficial for solubility, its potential for metabolic reduction to reactive, potentially toxic, intermediates is a significant concern in drug development and often leads chemists to seek replacements.

Comparative Analysis: Alternatives to the Nitroaniline Scaffold

The 2-nitroaniline core presents a classic risk-reward scenario. While it can serve as a useful chemical handle and influences electronic properties, the associated toxicity flags often necessitate exploring alternatives. Below is a comparison with other common building blocks used in PROTAC design.

Building BlockKey Physicochemical FeaturesAdvantagesDisadvantages
4-Bromo...2-nitroaniline (Hypothetical) High TPSA, high lipophilicity, low basicity, potential metabolic liability (nitro group).Rigid scaffold; bromine offers a metabolic block and potential for halogen bonding.Poor solubility is likely; significant toxicity risk from the nitro group; ethoxy group is a potential site of metabolism.
Anilines / Aminopyridines Generally basic (unless heavily substituted), act as H-bond donors/acceptors.Versatile chemical handles for linker attachment; can form key hydrogen bonds with target proteins.Unsubstituted anilines can be metabolically unstable (N-oxidation); basicity can lead to lysosomal trapping.
Indazoles / Benzimidazoles Planar, aromatic, weakly basic heterocycles.Metabolically more stable than simple anilines; can act as effective hinge-binders in kinases.Can still contribute to low solubility if heavily decorated with lipophilic groups.
Fluoro/Chloro-substituted Aromatics Lower lipophilicity increase compared to bromine; fluorine can favorably modulate pKa.Fluorine is often used to block metabolism and can enhance binding affinity without a significant lipophilicity penalty. Chlorine offers a balance of steric and electronic effects.Over-fluorination can sometimes lead to unexpected metabolic pathways or off-target effects.

Experimental Protocols for Physicochemical Profiling

To empirically determine the impact of a building block like this compound, a suite of standardized physicochemical assays is essential.

Aqueous Solubility Assessment (Kinetic Method)

This protocol provides a high-throughput method for assessing the kinetic solubility of a compound.

G start Start: Compound in DMSO Stock dispense Dispense DMSO stock into Aqueous Buffer (e.g., PBS) start->dispense incubate Incubate & Shake (e.g., 2h at 25°C) dispense->incubate filter Filter to Remove Precipitate (e.g., 96-well filter plate) incubate->filter quantify Quantify Soluble Compound (LC-MS/MS or HPLC-UV) filter->quantify end Result: Kinetic Solubility (µM) quantify->end

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Dispensing: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a 100 µM theoretical concentration with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the filtrate using a calibrated LC-MS/MS or HPLC-UV method against a standard curve to determine the concentration of the compound that remained in solution.

Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method to predict passive membrane transport.

Step-by-Step Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane).

  • Compound Addition: Add the test PROTAC (e.g., at 50 µM in PBS) to the wells of the donor plate.

  • Assay Assembly: Fill the wells of a 96-well acceptor plate with buffer, and carefully place the donor plate on top, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using established equations that account for compound concentrations and incubation time. High and low permeability control compounds (e.g., propranolol and furosemide) must be run in parallel.

Metabolic Stability Assessment (Microsomal Stability)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.

G start Start: Compound & Liver Microsomes preincubate Pre-incubate Compound with Microsomes at 37°C start->preincubate initiate Initiate Reaction by Adding NADPH (Cofactor) preincubate->initiate aliquots Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30 min) initiate->aliquots quench Quench Reaction in Aliquots (e.g., with cold Acetonitrile) aliquots->quench analyze Analyze Remaining Parent Compound via LC-MS/MS quench->analyze end Result: Half-life (t½) & Intrinsic Clearance analyze->end

Caption: Workflow for microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test PROTAC (final concentration typically 1 µM) in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.

Conclusion and Outlook

The selection of building blocks in PROTAC design is a delicate balancing act. A moiety like This compound presents a compelling case study in trade-offs. The bromine and tert-butyl groups offer potential avenues for enhancing metabolic stability and target affinity, but they simultaneously increase lipophilicity, posing a risk to solubility. The ethoxy group provides a potential modulation point but is a metabolic liability. Most critically, the nitro group, while influencing electronics and polarity, is a significant flag for potential toxicity.

Effective PROTAC design requires a multiparameter optimization approach. By systematically evaluating each component and its alternatives through rigorous in vitro assays for solubility, permeability, and metabolic stability, researchers can make data-driven decisions. Replacing problematic functionalities, such as the nitro group, with bioisosteres (e.g., cyano, sulfone) while strategically using halogens and bulky groups to enhance stability and affinity is a hallmark of modern PROTAC optimization. This iterative process of design, synthesis, and testing is crucial for advancing PROTACs from promising tools to clinically successful therapeutics.

References

This section would be populated with links to authoritative sources on PROTAC design, medicinal chemistry principles, and specific assay protocols. As this guide is a synthesized analysis based on established principles rather than direct data for the specific named compound, the references would point to foundational literature in the field.

  • PROTACs: A new therapeutic modality. Source: Nature Reviews Drug Discovery.[Link]

  • The "PROTACtable" genome. Source: Nature Reviews Drug Discovery.[Link]

  • Physicochemical properties of PROTACs. Source: Drug Discovery Today: Technologies.[Link]

  • PAMPA - a drug absorbability in vitro model. Source: Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • The role of metabolic stability in drug design. Source: Expert Opinion on Drug Metabolism & Toxicology.[Link]

A Senior Application Scientist's Guide to the Characterization of Novel PROTACs Synthesized from a 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for the comprehensive characterization of novel Proteolysis Targeting Chimeras (PROTACs). We will use a hypothetical PROTAC synthesized from the building block "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline" as a central case study to illustrate the critical experimental workflows and data interpretation necessary for advancing a protein degrader from concept to a validated lead. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating characterization cascade.

Introduction: The Promise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[] Unlike inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate the entire target protein.[2][3] They achieve this by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[3]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4][5][6] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with an E3 ubiquitin ligase.[3][7] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3][7] Because the PROTAC is released after degradation, it can act catalytically to eliminate multiple copies of the target protein.[3][8]

Hypothetical Synthesis of "PROTAC-X" from a Novel Scaffold

Our case study begins with the synthesis of a hypothetical PROTAC, which we'll call "PROTAC-X," derived from the aniline building block, this compound. The rationale for using this starting material is its potential for versatile chemical modification, allowing for the attachment of a linker and subsequently a warhead and E3 ligase ligand. While a detailed synthetic route is beyond the scope of this guide, the general strategy involves leveraging the functional groups on the aniline ring to build out the PROTAC structure. A plausible, though generalized, synthetic workflow is outlined below.

PROTAC_Synthesis_Workflow cluster_synthesis Hypothetical Synthesis of PROTAC-X Start This compound Step1 Functional Group Interconversion (e.g., Reduction of nitro group, Suzuki or Buchwald-Hartwig coupling at bromo position) Start->Step1 Step A Step2 Linker Attachment (e.g., Amide coupling, Click chemistry) Step1->Step2 Step B Step3 Warhead Conjugation (Targeting a Protein of Interest, e.g., a kinase) Step2->Step3 Step C Step4 E3 Ligase Ligand Conjugation (e.g., Pomalidomide for CRBN) Step3->Step4 Step D End PROTAC-X (Purified and Characterized) Step4->End Final Product PROTAC_Characterization_Workflow cluster_characterization PROTAC-X Characterization Cascade Biochemical Phase 1: Biochemical & Biophysical Assays Cellular Phase 2: Cellular Assays Binding Target & E3 Ligase Binding Assays (e.g., SPR, ITC, FP) Biochemical->Binding Selectivity Phase 3: Selectivity & Downstream Effects Western Target Degradation in Cells (Western Blot) Cellular->Western Proteomics Global Proteomics (Off-target degradation) Selectivity->Proteomics Ternary Ternary Complex Formation (e.g., TR-FRET, AlphaLISA, SEC) Binding->Ternary Degradation In Vitro Degradation Assay (Cell-free system) Ternary->Degradation Dose Dose-Response & Time-Course (DC50 & Dmax determination) Western->Dose Viability Cell Viability/Cytotoxicity (e.g., CellTiter-Glo, MTT) Dose->Viability Downstream Downstream Pathway Analysis (e.g., Phospho-proteomics, RNA-seq) Proteomics->Downstream

Caption: A three-phase workflow for PROTAC characterization.

Phase 1: Biochemical and Biophysical Validation

The initial phase of characterization focuses on confirming the fundamental interactions required for PROTAC function in a cell-free environment.

3.1.1. Binary Target Engagement: Does PROTAC-X Bind its Intended Targets?

  • Rationale: The first critical step is to verify that the warhead and the E3 ligase ligand of PROTAC-X retain their binding affinity for the POI and the E3 ligase, respectively. This is crucial as the synthetic modifications could have inadvertently disrupted these interactions.

  • Recommended Assays:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon, koff) and affinity (KD) data.

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing KD, stoichiometry (n), and enthalpy (ΔH).

    • Fluorescence Polarization (FP): A solution-based method to determine binding affinity, particularly useful for competitive binding assays.

3.1.2. Ternary Complex Formation: Does PROTAC-X Bridge the POI and E3 Ligase?

  • Rationale: The hallmark of a functional PROTAC is its ability to induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase). [3][7]The stability and cooperativity of this complex are often predictive of degradation efficiency.

  • Recommended Assays:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where binding of tagged POI and E3 ligase results in a FRET signal.

    • AlphaLISA/AlphaScreen: Similar to TR-FRET, this bead-based proximity assay generates a chemiluminescent signal upon complex formation.

    • Size Exclusion Chromatography (SEC): Can be used to demonstrate the formation of a higher molecular weight ternary complex. [9]

Phase 2: Cellular Activity Assessment

With biochemical validation in hand, the next phase is to determine if PROTAC-X can effectively degrade the target protein in a cellular context.

3.2.1. Target Degradation: Does PROTAC-X Reduce POI Levels in Cells?

  • Rationale: This is the pivotal experiment to confirm the primary function of PROTAC-X.

  • Experimental Protocol: Western Blotting

    • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the POI) and allow them to adhere overnight. Treat the cells with a range of PROTAC-X concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle control.

3.2.2. Dose-Response and Time-Course Studies

  • Rationale: To fully characterize the degradation activity, it's essential to determine the potency (DC50: the concentration at which 50% of the protein is degraded) and the maximum level of degradation (Dmax). Time-course studies reveal the kinetics of degradation.

  • Methodology: Conduct Western blots as described above, but systematically vary the concentration of PROTAC-X at a fixed time point (for DC50/Dmax) and the incubation time at a fixed concentration (for kinetics).

  • Key Consideration - The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI and PROTAC-E3 ligase) that do not lead to degradation, resulting in a loss of efficacy. [10]It is crucial to test a wide range of concentrations to identify this effect. [10][11] 3.2.3. Cellular Viability and Cytotoxicity

  • Rationale: If the POI is critical for cell survival or proliferation, its degradation should lead to a corresponding decrease in cell viability. This assay connects target degradation to a functional cellular outcome.

  • Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.

    • Compound Treatment: Treat the cells with a serial dilution of PROTAC-X for a relevant time period (e.g., 72 hours).

    • Reagent Addition: Add CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Signal Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 or GI50 value.

Phase 3: Validating Mechanism and Selectivity

The final phase of characterization involves confirming the mechanism of action and assessing the selectivity of PROTAC-X.

3.3.1. Mechanism of Action Validation

  • Rationale: It is essential to prove that the observed reduction in POI levels is due to proteasomal degradation and not other mechanisms like transcriptional repression.

  • Control Experiments:

    • Proteasome Inhibitor Co-treatment: Co-treat cells with PROTAC-X and a proteasome inhibitor (e.g., MG132 or bortezomib). Rescue of the POI from degradation confirms proteasome-dependent degradation.

    • E3 Ligase Ligand Competition: Co-treat cells with PROTAC-X and an excess of the free E3 ligase ligand (e.g., pomalidomide). Competition should block ternary complex formation and prevent degradation.

    • mRNA Quantification (qRT-PCR): Measure the mRNA levels of the POI in cells treated with PROTAC-X. No significant change in mRNA levels indicates that the effect is post-translational. [12] 3.3.2. Selectivity Profiling: Global Proteomics

  • Rationale: An ideal PROTAC should be highly selective for its intended target. Mass spectrometry-based global proteomics can provide an unbiased view of the entire proteome, identifying any off-target proteins that are also degraded by PROTAC-X.

  • Methodology: Treat cells with PROTAC-X at a concentration that achieves significant on-target degradation (e.g., 10x DC50). [10]Lyse the cells, digest the proteins into peptides, and analyze them using LC-MS/MS. Compare the protein abundance profiles between PROTAC-X-treated and vehicle-treated cells to identify proteins with significantly reduced levels.

Comparative Analysis: PROTAC-X vs. Alternative Modalities

The decision to advance a PROTAC depends not only on its intrinsic properties but also on its performance relative to other therapeutic strategies.

FeaturePROTACs (e.g., PROTAC-X)Molecular GluesSmall Molecule InhibitorssiRNA
Mechanism of Action Event-driven: Catalytic degradation of the target protein. [13]Induced proximity leading to degradation. [14][15]Occupancy-driven: Blocks the active or allosteric site.Post-transcriptional gene silencing.
Effect on Target Eliminates all functions (enzymatic, scaffolding). [2]Eliminates the target protein.Inhibits a specific function (usually catalytic).Prevents protein synthesis.
Dosing Sub-stoichiometric, catalytic. [8]Stoichiometric.Stoichiometric, requires sustained high occupancy.Can have long-lasting effects.
"Drugging the Undruggable" High potential, as only a binding site is required, not an active site. [16]High potential, can target proteins without known binding pockets. [15]Limited to targets with functional pockets.Broadly applicable to any gene.
Development Rational design is feasible but complex; requires optimization of three components.Discovery is often serendipitous; rational design is challenging. [17]Well-established principles of medicinal chemistry.Sequence-based design is straightforward.
Challenges High molecular weight, complex pharmacokinetics, potential for "hook effect". [13][17]Difficult to discover and optimize. [17]Resistance via target mutation, requires high concentrations.Delivery to target tissues, off-target effects, immunogenicity.

Conclusion: A Pathway to Validated Protein Degraders

The characterization of a novel PROTAC is a multifaceted process that requires a logical and rigorous experimental cascade. By starting with fundamental biochemical validation, progressing to cellular activity, and culminating in mechanistic and selectivity studies, researchers can build a comprehensive data package. The hypothetical case of PROTAC-X, synthesized from a this compound scaffold, illustrates this path. This systematic approach, grounded in the causality of each experimental step, is paramount for identifying and optimizing the next generation of targeted protein degraders that hold immense promise for treating a wide range of human diseases.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025). Crown Bioscience. Retrieved January 16, 2026, from [Link]

  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (2018). PROTACs DB. Retrieved January 16, 2026, from [Link]

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. Retrieved January 16, 2026, from [Link]

  • Comparisons of PROTAC with other therapeutic modalities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Advantages and Challenges of Protein Degrader Technology in Drug Discovery. (2020). Abbkine. Retrieved January 16, 2026, from [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Advantages and disadvantages of five TPD technologies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Progress towards the development of the small molecule equivalent of small interfering RNA (siRNA). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). (2024). YouTube. Retrieved January 16, 2026, from [Link]

  • Opportunities and challenges of protein-based targeted protein degradation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Two-headed PROTAC: An effective New Tool for Targeted Protein Degradation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. (n.d.). Biopharma Group. Retrieved January 16, 2026, from [Link]

  • Co-delivery of PROTAC and siRNA via novel liposomes for the treatment of malignant tumors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Protein Degraders Progress Limitations Future Directions. (2023). Drug Discovery Online. Retrieved January 16, 2026, from [Link]

Sources

Assessing the selectivity of PROTACs with "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Selectivity in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of specific proteins.[1][2] These heterobifunctional molecules orchestrate the hijacking of the cell's natural ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4][5]

While the potential of PROTACs is immense, their clinical translation hinges on a critical attribute: selectivity . The ability of a PROTAC to degrade its intended target without affecting other proteins is paramount to ensuring therapeutic efficacy while minimizing off-target effects and potential toxicity.[2][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel PROTACs.

For the purpose of this guide, we will consider a hypothetical PROTAC derived from the novel chemical entity "4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline." While public data on PROTACs incorporating this specific moiety is not available, the principles and methodologies detailed herein represent the gold-standard approach for characterizing the selectivity of any new PROTAC molecule.

Pillar I: Understanding the Facets of PROTAC Selectivity

PROTAC selectivity is a multi-faceted characteristic that extends beyond the binding affinity of the warhead for the target protein. It is profoundly influenced by the formation of a stable and productive ternary complex involving the PROTAC, the target protein, and the recruited E3 ligase.[7][8] Off-target effects can arise from several sources:

  • Degradation of unintended proteins: The PROTAC may facilitate the degradation of proteins other than the intended target.[1]

  • PROTAC-independent effects of the E3 ligase ligand: The E3 ligase recruiter itself, such as derivatives of thalidomide used to recruit Cereblon (CRBN), can have intrinsic bioactivity, including the degradation of other proteins like zinc-finger transcription factors.[9]

  • "Off-target" inhibition: The warhead of the PROTAC may inhibit other proteins without inducing their degradation.

A thorough assessment of selectivity, therefore, requires a multi-pronged experimental approach that interrogates each of these potential liabilities.

Pillar II: A Multi-tiered Strategy for Selectivity Profiling

A robust assessment of PROTAC selectivity involves a hierarchical series of experiments, progressing from initial biochemical validation to comprehensive proteome-wide analysis.

G cluster_0 Tier 1: Biochemical & Biophysical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Proteome-Wide Selectivity Biochemical Binary & Ternary Complex Formation TargetEngagement Target Engagement Assays (e.g., NanoBRET) Biochemical->TargetEngagement Validate basic interactions Ubiquitination In Vitro Ubiquitination Assays Degradation Target Degradation Assays (e.g., Western Blot, In-Cell Western) TargetEngagement->Degradation Confirm cellular activity Proteomics Global Proteomics (MS-based) (e.g., TMT, DIA) Degradation->Proteomics Assess global selectivity G PROTAC PROTAC enters cell Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC mechanism of action within the cell.

Tier 3: Unbiased, Proteome-Wide Selectivity Profiling

The ultimate test of a PROTAC's selectivity is to assess its impact on the entire cellular proteome. Mass spectrometry-based proteomics is the definitive tool for this purpose. [5][10]

  • Rationale: This unbiased approach can identify all proteins that are degraded upon treatment with the PROTAC, revealing any off-target degradation events. [6][11]* Key Techniques:

    • Tandem Mass Tag (TMT) Mass Spectrometry: Allows for the relative quantification of thousands of proteins across multiple samples simultaneously. [11] * Data-Independent Acquisition (DIA) Mass Spectrometry: Provides comprehensive and reproducible quantification of the proteome. [11]

  • Experimental Design Considerations:

    • Time Course: Shorter treatment times (e.g., < 6 hours) are often used to distinguish direct degradation targets from downstream secondary effects. [12] * Controls: It is crucial to include appropriate controls, such as a vehicle-treated sample and a sample treated with a "negative control" PROTAC (e.g., one with a mutated warhead or E3 ligase ligand that cannot bind its target). [12]

Pillar III: Step-by-Step Experimental Protocols

The following are condensed, representative protocols for key selectivity assessment assays.

Protocol 1: Western Blot for Target Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (and controls) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal.

Protocol 2: Global Proteomics using TMT Mass Spectrometry
  • Sample Preparation: Treat multiple cell culture replicates with the PROTAC, a negative control PROTAC, and a vehicle control for an optimized time point (e.g., 6 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify the proteins. The relative abundance of each protein in the PROTAC-treated samples is compared to the control samples to identify proteins that are significantly downregulated.

Conclusion: A Pathway to Selective Degraders

The development of a safe and effective PROTAC therapeutic is a journey of meticulous design and rigorous validation. For a novel molecule like one derived from "this compound," a systematic and multi-tiered approach to selectivity assessment is not just recommended—it is essential. By progressing from foundational biochemical assays to comprehensive proteomic profiling, researchers can build a detailed understanding of a PROTAC's specificity. This knowledge is crucial for guiding medicinal chemistry efforts to optimize on-target potency while minimizing off-target liabilities, ultimately paving the way for the next generation of targeted protein degradation therapies.

References

  • Benchchem. (n.d.). Comparative Analysis of Off-Target Effects in PROTACs: A Guide for Researchers.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
  • Proteolysis-targeting chimeras with reduced off-targets. (n.d.). NIH.
  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020, October 8).
  • MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service.
  • WuXi Biology. (n.d.). Targeted Protein Degradation.
  • Benchchem. (n.d.). Assessing the Selectivity of VH032-Based PROTACs: A Comparative Guide.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). NIH.
  • Target Identification and Selectivity Analysis of Targeted Protein Degraders. (n.d.).
  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. (n.d.). ResearchGate.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). NIH.
  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025, August 6). ResearchGate.
  • LifeSensors. (n.d.). PROTAC® Degradation Assays.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). PubMed Central.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline—a key building block in the synthesis of protein degraders—demands the highest standards of scientific rigor, not only in application but also in the responsible management of chemical waste.[1][2] The structural complexity of this compound, featuring a halogen atom and a nitro group on an aromatic ring, necessitates a disposal protocol that is both methodical and grounded in a deep understanding of its chemical reactivity and potential environmental impact.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment: Understanding the "Why"

A specific Safety Data Sheet (SDS) for this compound (CAS No. 1280786-66-4) is not always readily available. Therefore, a conservative risk assessment must be performed by evaluating the hazards of structurally analogous compounds, such as 4-Bromo-2-nitroaniline.[3] The presence of the brominated and nitrated aniline core is the primary driver of its hazard profile.

The nitro group (-NO2) and the bromine (-Br) atom significantly influence the molecule's electronic properties and reactivity, contributing to its potential toxicity. These functional groups render the compound a likely irritant and a substance with acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4] Furthermore, halogenated organic compounds are often persistent in the environment and can be very toxic to aquatic life.[5]

Property Information Source(s)
Chemical Name This compound[1]
CAS Number 1280786-66-4[1]
Molecular Formula C12H17BrN2O3[1]
Molecular Weight 317.17 g/mol
Inferred Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant, Potential for Target Organ Toxicity, Acute and Chronic Aquatic Toxicity[4][5]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[3][4]
Hazardous Decomposition Combustion produces toxic gases including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is non-negotiable. The causality is clear: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile gloves are mandatory. Always check for tears or punctures before use.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure safety and regulatory compliance through a logical, segregated workflow. The ultimate goal is to ensure the waste is correctly identified, contained, and transferred to a licensed disposal facility without incident.

Step 1: Waste Classification

The first and most critical step is correct classification. Based on its molecular structure, this compound must be classified as Halogenated Organic Hazardous Waste .[6][7]

  • Causality: The presence of the bromine atom places it in the "halogenated" category.[6][8] This distinction is crucial because halogenated wastes require specific incineration conditions to prevent the formation of dioxins and to scrub acidic gases (like HBr) from the emissions. Mixing it with non-halogenated waste contaminates the entire stream and dramatically increases disposal costs.[8]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management. At no point should this compound or its waste be mixed with other waste streams.

  • Action: Collect all waste containing this compound—including contaminated consumables like weigh paper, gloves, and pipette tips—in a designated waste container labeled "Halogenated Organic Waste."[6][7]

  • Causality: Cross-contamination with incompatible materials can lead to dangerous chemical reactions. For instance, mixing with strong acids or bases could catalyze decomposition, while contact with strong oxidizers could create a fire or explosion hazard.[7]

Step 3: Containerization and Labeling

The waste container serves as the primary barrier between the hazardous material and the laboratory environment.

  • Action: Use a chemically-resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug for liquids or a labeled, sealed bag for solids).

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents and their approximate concentrations.

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, dead tree/fish for environmental hazard).

    • The date of accumulation.

Step 4: Temporary Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a secondary containment bin within your lab's designated SAA.

  • Causality: The SAA should be located away from general work areas and sources of ignition. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill.

Step 5: Final Disposal

Final disposal is not a task for laboratory personnel.

  • Action: Arrange for the collection of the waste container by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Licensed contractors are equipped to transport the waste and ensure it is destroyed via high-temperature incineration at a facility permitted to handle halogenated and nitrated organic compounds.[9] This is the only acceptable disposal method to ensure complete destruction and management of hazardous byproducts.

Spill Management Protocol

In the event of a small-scale spill, a prepared response is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain: If the compound is a solid, prevent it from becoming airborne. Do not sweep dry powder. You can gently cover it with an absorbent material from a chemical spill kit.

  • Collect: Carefully scoop the spilled material and absorbent into your designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G cluster_0 start Identify Waste for Disposal (e.g., excess reagent, contaminated items) classify Step 1: Classify the Waste Is it a Halogenated Organic? start->classify segregate Step 2: Segregate into a Designated 'Halogenated Organic Waste' Stream classify->segregate Yes stop STOP! Do NOT Proceed. Consult EHS Immediately. classify->stop No / Unsure containerize Step 3: Containerize and Label (Chemical Name, Hazards, Date) segregate->containerize store Step 4: Store in Secure Satellite Accumulation Area (SAA) containerize->store ehs Step 5: Arrange Pickup by Licensed EHS Disposal Contractor store->ehs end Disposal Complete ehs->end

Caption: A workflow diagram for the safe and compliant disposal of this compound.

By adhering to this comprehensive guide, you ensure that your innovative research does not come at the cost of safety or environmental responsibility. The principles of classification, segregation, and professional disposal are paramount to building a culture of trust and safety in the laboratory.

References

  • CP Lab Safety. This compound, min 98%, 25 grams. [Online]. Available at: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). [Online PDF]. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. [Online]. Available at: [Link]

  • BIOFOUNT. 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. [Online]. Available at: [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Online]. Available at: [Link]

  • West Liberty University. Safety Data Sheet: p-Nitroaniline. [Online PDF]. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. [Online PDF]. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Online PDF]. Available at: [Link]

  • University of Rochester. Hazardous Waste Reduction. [Online]. Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. (2019). [Online PDF]. Available at: [Link]

  • CP Lab Safety. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. [Online]. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Online]. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical protocols for handling 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline (CAS No. 1280786-66-4).[1] While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, established best practices for closely related halogenated nitroaniline compounds provide a robust framework for ensuring laboratory safety and environmental protection.[2] This guide is built on the principle of treating the compound with the caution merited by its chemical class, which is known to include substances that are harmful and require careful management.[2][3]

Hazard Assessment and Core Principles

This compound belongs to the family of halogenated aromatic amines and nitroanilines. Compounds in this class are frequently classified as acutely toxic and hazardous.[3][4] The primary hazards associated with analogous chemicals include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation.[3][5][6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][8] Short-term exposure to similar compounds can affect the blood's ability to transport oxygen.[4]

Given these potential risks, a conservative approach is non-negotiable. All handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion.[4][9]

Essential Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. There is no "one-size-fits-all" glove or single piece of equipment that offers universal protection; therefore, a multi-layered approach is critical.[10] The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (Double-gloved)Aromatic amines can permeate protective gloves at varying rates.[11][12] Double-gloving provides an additional barrier and a clear protocol for decontamination (removing the outer glove immediately upon contact). Change gloves immediately if contact is suspected.[4]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 approved) or Face Shield with GogglesProtects against splashes and airborne particles. A face shield should be used with goggles when there is a significant risk of splashing.[10][13]
Body Protection Chemical-resistant Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination.[2][14]
Respiratory Protection NIOSH-approved RespiratorRequired if there is a risk of generating dust or aerosols outside of a certified chemical fume hood. The specific type (e.g., N95, or an air-purifying respirator) depends on the scale of work and a formal risk assessment.[13][14]
Footwear Closed-toed ShoesProtects feet from spills and falling objects.[4]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, repeatable workflow is paramount for minimizing risk. All operations involving this solid compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[2][4]

Step 1: Preparation and Pre-Handling Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble All Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, waste containers).

  • Don PPE: Put on all required PPE (lab coat, double gloves, and safety goggles) before entering the lab area where the chemical is stored or handled.

Step 2: Aliquoting and Use

  • Work Within the Hood: Conduct all manipulations, including weighing and transferring, deep within the fume hood sash area.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating airborne dust. If the material is a fine powder, slightly moistening it with an appropriate solvent can prevent it from becoming airborne, but this should only be done if compatible with the experimental procedure.[2]

  • Immediate Cleanup: Clean any minor spills within the hood immediately using a dampened absorbent material.

Step 3: Post-Handling Procedure

  • Securely Seal Container: Tightly close the primary container of this compound.

  • Decontaminate and Doff PPE: Before leaving the fume hood, wipe down the exterior of the outer gloves with a suitable solvent (e.g., ethanol). Remove the outer gloves and dispose of them in the designated solid hazardous waste container. Remove remaining PPE in the designated area outside the immediate workspace.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if no direct contact occurred.[9][15]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Waste Containers prep1->prep2 prep3 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Perform Experimental Step handle1->handle2 handle3 Clean Minor Spills Immediately handle2->handle3 post1 Securely Seal Primary Container handle3->post1 post2 Segregate & Label Waste post1->post2 post3 Doff PPE (Outer Gloves First) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Emergency Response: Spills and Exposure

Immediate First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Remove all contaminated clothing while washing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][16] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Prevent the spill from spreading.

  • Cleanup: For small solid spills, gently sweep up the material to avoid generating dust and place it into a designated, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the affected area thoroughly with a suitable solvent (such as acetone or ethanol) followed by soap and water.[2] All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) officer.[2]

Disposal Plan: Cradle-to-Grave Responsibility

As the generator of the waste, you are responsible for its proper disposal from "cradle to grave."[3] Due to its brominated and nitro-aromatic structure, this compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Disposal Steps:

  • Designate Waste Streams: Maintain separate, clearly labeled, and sealed containers for:

    • Solid Waste: Unused chemical, contaminated gloves, weigh boats, and absorbent materials.

    • Liquid Waste: Solutions containing the chemical. Do not mix with other waste streams.[2]

  • Categorization: This waste should be categorized as halogenated organic waste.[3]

  • Labeling: The waste container label must include the full chemical name: "this compound".[3]

  • Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials like oxidizing agents.[5][9]

  • Pickup: Arrange for disposal through your institution's licensed hazardous waste management program.[2] Never dispose of this chemical down the drain or in regular trash.[9]

G cluster_haz Hazardous Waste Protocol start Waste Generated (Solid or Liquid) q_contaminated Is it contaminated with This compound? start->q_contaminated haz_waste Segregate as Halogenated Organic Waste q_contaminated->haz_waste  Yes non_haz Follow Standard Lab Disposal Procedures q_contaminated->non_haz  No label_waste Label Container with Full Chemical Name haz_waste->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste dispose_waste Arrange Pickup via Licensed EHS Vendor store_waste->dispose_waste

Caption: Decision workflow for the disposal of laboratory waste.

By integrating these expert-validated protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from Diplomata Comercial. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_yJnMmSVLgFk7GMvxWaPXQhRNGHWzohFxTHYB9fxH06w42r-8zICUXDdFdcDCzA7MZHEcTXrRI3QQnIV-O7wAhfqjbJ6lgBCgsbWW1kZSpt_QPdHWW6bORSKHjztVRKarsDvOEWyIDf_5n7HxRlCmEoxCm4oFDWZRg==]
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from Amherst College Environmental Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmjUw_v8raxR2yaKanSBRjpDo18y1TIq5yLEDdhUdVEmjHNFn7KR2O91XptknqNL5VIV8fVtBIO02uLdE2qGalCAntSXT7eqFzK8R-4niGESMPEw2LH15JpM-yW48350Brc8boS0VUzH5h6CN34-S3JBQ=]
  • BenchChem. (n.d.). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WU5pjXNVnaSpwRhzFmagGrFcM3u3Gao4lO4sC9T_s0KU5QvTsj8e4k93Q4Q84dQAMhjhQH61pCb4ryZ0QsUfiMIcZD8yyiMN1ZEDBFBke7mKT5yHMVQgzl0ij_miTwfAACuEG_DOPxy-FKx6SUIaRcngiUXTWExOBGBL9MCyCh7-Xigpy2MijP-_h369bkhU4Fx17H-_CiVv_SWkY2Qy9M1-mxmarA3Lwd2CzyvEcvysHJwGxomAnsvkxA==]
  • CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from CP Lab Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTX46m1ml6HatPFqNMOjOExAHyQ3RRi2tKDP-M3KDM7uLDsusxg1_X4bWhm70duG0hvh0eu5NAZ0Y8OLLDkgRKdwi2zUc4ddsWmTOAItwpyjES9z2kmod4dfVm8E8ScNz0J3jrgSOwK8s2PGyh_rWICqdWSEapfh8s3EvGTusRlb1jyZq9od_i_bqEJOTpOMNxKKYg-qh9kU1lNM7MJipfdw==]
  • BenchChem. (n.d.). Proper Disposal of 2,6-Dibromo-4-nitroaniline: A Guide for Laboratory Professionals. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn4jgIeBbl4BCq9sGvoI0AGaA16j8z8HBCoOru88YiH5PZS8_KVrSxbRS1370p04RvLOEZmRNbzMmqCidK3pNUwSdKhaFjfvM8DQ9Np0VzdUjDLdULOX8cF4F0kUX2wnejWU9DUApEqNNM-C5ZLr3ABsPcEc5JXhLrGMuvO7SwhzDyvqt0iWd3JXsrg23jLk47b7N5ftXk5niNgyXL3pe4GM8DGw3Fwz4F5yBJWQwb]
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV8cCnhnR0qhkpXYnMNPHeZxskR_L_zKuYW2iOwbgVFbRaPp699jbzcnmDORWUZHfafO3gxLQXLB1SPSh93rKK5owwMv_qcBm59WUg5a981UWRm8yPjL1hVYTueGqLsLCQBSn6AUpn8BrSuFNV9Lvfi8_hQOpey7-p]
  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from West Liberty University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_cjctjIrBLNgL8_ZVIXwh-5qiGVScrXAYoLYK2qBLFwiCf433Jo5UXnRYoO8pN0hbvx4gy8rV0DtQ0AfNaMdMR6IveVdhdxXQpK3YV2rP82NmObOrQntUuFqhLecl20YO8I8DHtQctlK0Ouo3NsamSjhSwW5SqIcLSfwoMYLPLYADUr6U]
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsAvC_07dEGbotlHndbxd2GwEssDdS8_5wc87udugd6H605oo0v3xipwh1-f81xAQcWpgWXGyhM_WnnMcpyqrxOs285JphYF3zjwZKry_tZh3D5eP7GxT8-gcIP8W_hjg--4xRWLI3tWcI2okVl0i5Ww==]
  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIvRVSydOZSP5WkzcOBjJqxahXwrEIAYuSdU-hokRkhT771g3DLzk-TumtMg6tBsh0JiogTvn7X9KLhw46gb73WFtlWeRfyo8YG4lZozSW9NTqQu_Gy3vzhcqJlpU17M3U]
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvGiv6VAqLcBZ5MskTlw8JdcqjgMbXmGIZM9iPv8jv5qetycfowU3KgghtjggTFpvjnon137RHAgh4jVDrTuBWOZEvakgj_9J2SPzziTPLJpB37a-glLGs0S24cwBKOG_VSBdT]
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8IL4tYoymBWzKksf8ZNfGjOwYlklXqo5_9Er39tfq-RnZCi5lUWjxLTwoKyLqGwKR89UvVtaqfLvBJQJs0OwLZkaw-cpX7ET7u2uOw1-VGA5CnnSiClUD]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-nitroaniline. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpriFwn3n4uq83ChqfqvVRxEktsf_Xqi--4KwMrsK0ZU_K51OUk2D_ghD1Pz_ps7uKZhAwmTiE-5mAIJb29g89zJWB8WUQd-QlLgVkcwzmyeuiy2gmI09L_i5TN4XHQUlyny3X0Xpbf8JgXj9yrV5uMnhrer4noENiUufmnXQoQqDOH944tUYKICK4ETQXJM5krctVpjaDswvfOYUDQZZccKqciT2EMxcX_8G6hyr5nGVKbouHhLhMquleCHInPNi9ameeDnQlRZoYjOCzfOvrw0-2-ovFEprR]
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitroaniline. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS9jg3-DLOHDjPA7OQcPSnrmC18BuRzzZ3w_Mp6Fo8Ydc4PrV2qpid7nNr_Kmi-BvB55iJJTC5optgz1Mq5r8aj8ke1Ev7bd_88iNHrl1Ym24eis-e80ZDKGcbQ3qaGPUFzSm4umb_T1EI1PpfAvr0]
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUVyLspp9AbHk7O4SifFZrU7V6Mkm6YP8lb6QFD_aK94GWJG7zTIICXJiV2w3nlSnmOhcUiiAY_nELiZTuOVDlLT7-ceDYlrxWsNxpXTjKD7NrBhM-hPv4GLirifDScK5HyFUMjqgjGSSR3HtFOAk=]
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG512pJ-zrY2gea8GxURL2CJacR5iPh0wHCrS0WNDS-dtYrwPVCS3c_KC_AilMj1tjCb4c1AOP5qMfZO_Hm0nmhH4QbUx-IZ1EhFx6NAtnmvSZunMkYpjZjbwaZ-LASYllDriE4_BTFHJvpZtjIfblyjQ==]
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwdVTyD9OUOKkE1PE5JNaKmt2IrRSelGTzH-TTT8R1Uz33ER8EA1JDzbTCjX_XfDxnV91Oz5M7X3LZq31uHe-m_go5ZiUZewkvL-BxgOkz48iSjI7mzsVYgVPQF5amTxK5q_Xaf-IjPXgJlK8r]
  • BIOFOUNT. (n.d.). 4-Bromo-N-(tert-butyl)-5-ethoxy-2-nitroaniline. Retrieved from BIOFOUNT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjvzuz-gH_TeLt2MCEE9Khkxcev8RptJAWhl_4xRzIvTalItKu0jdiEqwLxS0tqMJJygpKOUHz8sQ1P7h_bw2au53_lMNvhObj3Yg6RZBVrtxexv_TLJZeIQMH-ia6O1x0o_UUjuQ_edZ8UA==]
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Bromo-5-methoxy-2-nitroaniline. Retrieved from Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERcJnEV66Sge00sz_1OJHcFsTlv1yX_-hCgIDVUYFH95Fre0OYb91F7Ta9HN8q5zKA1nLPWVXg3oMafFBqU39A0jq0fl3_yB-UwjmLhZ1dP5Ja9IPsGJXJVzJM_h1kME1Q13KPYf6SiT7QdyDBV2X-UQHJyrSh7Tj2f1SAOCg=]
  • Apollo Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-nitroaniline. Retrieved from Apollo Scientific. [https://vertexaisearch.cloud.google.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.